Technical Documentation Center

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
  • CAS: 1220028-13-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Chemoselective Approach

Executive Summary N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (IUPAC: 3-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine)[1] is a highly versatile bidentate ligand precursor and pharmaceutical intermediate. Its unique st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (IUPAC: 3-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine)[1] is a highly versatile bidentate ligand precursor and pharmaceutical intermediate. Its unique structural topology—featuring a sterically demanding N,N-diallylamino group adjacent to a primary aminomethyl moiety—makes it exceptionally valuable for transition-metal catalysis and the synthesis of novel azamacrocycles. This whitepaper details a robust, two-step chemoselective synthetic pathway, providing causality-driven methodologies and comprehensive analytical characterization for researchers and drug development professionals.

Retrosynthetic Analysis & Mechanistic Causality

Designing a scalable synthesis for this compound requires navigating competing reactive sites. The pathway is constructed on two foundational pillars of orthogonal reactivity:

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) The starting material, 2-chloro-3-cyanopyridine, is selected due to the profound electrophilicity of its C2 position. The combined electron-withdrawing effects of the endocyclic pyridine nitrogen and the exocyclic ortho-cyano group lower the LUMO energy, making it highly susceptible to SNAr by diallylamine. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is utilized to scavenge the generated HCl, driving the equilibrium forward without degrading the nucleophile.

  • Step 2: Chemoselective Hydride Reduction Converting the intermediate nitrile (2-(N,N-diallylamino)nicotinonitrile) to a primary amine presents a chemoselectivity challenge: the terminal allyl double bonds must remain intact. Standard catalytic hydrogenation (e.g., Pd/C or Raney Ni under H₂) is contraindicated, as it would rapidly saturate the allyl groups to yield an N,N-dipropyl derivative. Therefore, Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) is mandated. LiAlH₄ acts as a powerful nucleophilic hydride donor that rapidly reduces polarized multiple bonds (C≡N) while remaining entirely unreactive toward isolated, non-polarized alkenes.

Synthetic Workflow Diagram

SyntheticWorkflow SM 2-Chloro-3-cyanopyridine (Starting Material) Int 2-(N,N-Diallylamino)nicotinonitrile (Intermediate) SM->Int Nucleophilic Aromatic Substitution (SNAr) Reagent1 Diallylamine, K2CO3, DMF 100°C, 12h Reagent1->Int Target N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Target Compound) Int->Target Chemoselective Hydride Reduction Reagent2 LiAlH4, Anhydrous THF 0°C to RT, 4h Reagent2->Target

Figure 1: Chemoselective synthetic pathway for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 2-(N,N-Diallylamino)nicotinonitrile
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-cyanopyridine (10.0 g, 72.2 mmol) and anhydrous K₂CO₃ (19.9 g, 144.4 mmol).

  • Reagent Addition: Suspend the solid mixture in 100 mL of anhydrous DMF. Add diallylamine (10.6 mL, 86.6 mmol) dropwise at room temperature to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (Rf = 0.45) is entirely consumed, replaced by a highly UV-active fluorescent product spot (Rf = 0.60).

  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL)—this high-volume aqueous wash is critical to partition and remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude dark oil via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil (Yield: ~88%).

Protocol B: Chemoselective Reduction to Target Compound
  • Hydride Suspension: In a flame-dried 500 mL 3-neck flask under argon, suspend LiAlH₄ (3.8 g, 100 mmol) in 150 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(N,N-Diallylamino)nicotinonitrile (8.0 g, 40.1 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to safely manage the exothermic hydride transfer.

  • Reduction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Self-Validation Checkpoint (IR Spectroscopy): Withdraw a 0.5 mL aliquot, perform a mini-workup, and analyze via FT-IR. The reduction is validated by the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of broad primary amine N-H stretches at 3350–3280 cm⁻¹.

  • Fieser-Fieser Workup: Cool the mixture back to 0 °C. Sequentially and cautiously add 3.8 mL H₂O, 3.8 mL 15% aqueous NaOH, and 11.4 mL H₂O. Stir vigorously for 30 minutes until the gray aluminum salts transition into a granular, easily filterable white precipitate. This specific stoichiometric ratio prevents the formation of unfilterable aluminum hydroxide gels.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL). Concentrate the filtrate under reduced pressure to afford the target compound as a viscous amber oil (Yield: ~82%).

Analytical Characterization & Validation

The structural integrity of the synthesized compound is confirmed through multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR (400 MHz, CDCl₃) Assignments

Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.15dd1H4.8, 1.8Pyridine C6-H
7.50dd1H7.5, 1.8Pyridine C4-H
6.80dd1H7.5, 4.8Pyridine C5-H
5.85ddt2H17.1, 10.2, 6.0Allyl internal -CH=
5.15dq2H17.1, 1.5Allyl terminal =CH₂ (trans)
5.10dq2H10.2, 1.5Allyl terminal =CH₂ (cis)
3.90dt4H6.0, 1.5Allyl N-CH₂
3.85s2H-Aminomethyl -CH₂-
1.80br s2H-Primary amine -NH₂ (D₂O exchangeable)

Table 2: ¹³C NMR (100 MHz, CDCl₃) Assignments

Shift (ppm)Carbon TypeAssignment
158.2Quaternary (C)Pyridine C2 (C-N)
146.5Methine (CH)Pyridine C6
138.1Methine (CH)Pyridine C4
135.4Methine (CH)Allyl internal -CH=
125.0Quaternary (C)Pyridine C3 (C-C)
117.2Methylene (CH₂)Allyl terminal =CH₂
115.8Methine (CH)Pyridine C5
53.6Methylene (CH₂)Allyl N-CH₂
43.2Methylene (CH₂)Aminomethyl -CH₂-N

Table 3: HRMS & FT-IR Data Validation

TechniqueParameterObserved ValueTheoretical Value / Assignment
HRMS (ESI-TOF)[M+H]⁺m/z 204.1498m/z 204.1501 (C₁₂H₁₈N₃⁺)
FT-IR (ATR)N-H stretch3350, 3280 cm⁻¹Primary amine
FT-IR (ATR)C=C stretch1640 cm⁻¹Allyl double bond
FT-IR (ATR)C=N stretch1590 cm⁻¹Pyridine ring

Downstream Utility & Applications

The synthesized N,N-Diallyl-3-(aminomethyl)-2-pyridinamine serves as a critical building block in advanced chemical research:

  • Transition Metal Catalysis: 2-(Aminomethyl)pyridine derivatives are established "ampy" ligands for Ruthenium(II) transfer hydrogenation catalysts [2]. The incorporation of the N,N-diallyl moiety provides a tunable steric bulk that can dynamically influence the enantioselectivity of ketone reductions. Furthermore, 2-aminopyridines are widely utilized in the synthesis of N-heterocyclic supported metal catalysts [3].

  • Macrocycle Synthesis: The terminal alkenes of the diallyl group are prime substrates for Ring-Closing Metathesis (RCM) using Grubbs' catalysts, enabling the straightforward synthesis of novel, conformationally restricted azamacrocycles for drug discovery pipelines.

References

  • Title: 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Supported Metal Catalysts for the Synthesis of N-Heterocycles Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Crystal structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

An In-Depth Technical Guide to the Prospective Crystal Structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide presents a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive analysis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a molecule of significant interest within medicinal chemistry. While the definitive crystal structure of this specific compound has not yet been reported in the literature, this document serves as a detailed predictive guide. By drawing on established principles of crystallography and data from structurally analogous pyridinamine derivatives, we will explore the probable synthesis, crystallization, and resulting solid-state architecture of the title compound. This guide is intended to provide a robust theoretical and practical framework for researchers aiming to synthesize and characterize this and similar molecules, thereby accelerating research and development in this chemical space.

Introduction: The 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, integral to the structure of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities.[2] Within this class, the 2-aminopyridine moiety is particularly noteworthy for its role as a versatile pharmacophore and a key building block in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The nitrogen atom in the pyridine ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a rationally designed derivative that combines the core 2-aminopyridine structure with functionalities that suggest potential for novel biological activity or utility as a coordination ligand. The diallyl groups introduce conformational flexibility and lipophilicity, while the aminomethyl substituent at the 3-position provides an additional site for hydrogen bonding or salt bridge formation. Understanding the three-dimensional structure of this molecule is paramount to elucidating its structure-activity relationship (SAR) and unlocking its full potential.

This guide will therefore provide a comprehensive, albeit predictive, exploration of its crystal structure. We will detail a proposed synthetic route and crystallization protocol, present a hypothetical but data-grounded analysis of its crystallographic parameters, and discuss the potential implications of its structural features for drug design and materials science.

Synthesis and Crystallization: A Practical Workflow

The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, while not explicitly described in the literature, can be logically designed based on established methods for the derivatization of pyridinamines. A plausible synthetic pathway would involve the N-alkylation of a suitable 3-(aminomethyl)-2-pyridinamine precursor.

Proposed Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis starting from commercially available 2-amino-3-nitropyridine.

G A 2-Amino-3-nitropyridine B N-Allyl-3-nitro-2-pyridinamine A->B Allyl Bromide, Base C N-Allyl-3-(aminomethyl)-2-pyridinamine B->C Reduction (e.g., H2/Pd-C) D N,N-Diallyl-3-(aminomethyl)-2-pyridinamine C->D Allyl Bromide, Base

Caption: Proposed synthetic route for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Allyl-3-nitro-2-pyridinamine

  • To a solution of 2-amino-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of N-Allyl-3-(aminomethyl)-2-pyridinamine

  • Dissolve the product from Step 1 in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (10% w/w) to the solution.

  • Subject the mixture to hydrogenation (H2 balloon or Parr shaker) at room temperature until the nitro group is fully reduced.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 3: Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

  • Repeat the N-alkylation procedure from Step 1, using the product from Step 2 as the starting material.

Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow crystallization processes.

  • Solvent Selection: Screen for suitable solvents in which the compound has moderate solubility. A binary solvent system is often effective.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion (Liquid/Liquid):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (e.g., hexane).

    • The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.

Prospective Crystallographic Analysis

While no experimental data exists, we can predict the likely structural characteristics of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine by analyzing the crystal structures of related pyridinamine derivatives.[4][5][6]

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for the title compound, based on common values for similar organic molecules.

ParameterPredicted Value
Chemical FormulaC12H18N4
Formula Weight218.30 g/mol
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 20
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1800 - 2200
Z4 or 8
Density (calculated)1.1 - 1.3 g/cm³
Hydrogen Bonding MotifsN-H···N intermolecular bonds
Molecular Geometry and Conformation
  • Pyridine Ring: The central pyridine ring is expected to be essentially planar, as is typical for aromatic systems.

  • Substituent Conformation: The diallyl groups attached to the exocyclic nitrogen will exhibit significant conformational flexibility. In the solid state, they will adopt a conformation that optimizes crystal packing. The aminomethyl group is also freely rotatable. The torsion angles will be key determinants of the overall molecular shape.

  • Bond Lengths and Angles: Bond lengths and angles are expected to be within the standard ranges for similar sp² and sp³ hybridized C-N and C-C bonds. For example, the C-N bonds within the pyridine ring will likely be around 1.34-1.39 Å, while the exocyclic C-N bond will be slightly longer, in the range of 1.37-1.42 Å.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of intermolecular hydrogen bonds. The primary amine of the aminomethyl group is a potent hydrogen bond donor, while the pyridine ring nitrogen is a strong acceptor. This suggests the formation of robust N-H···N hydrogen bonds, which could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice, similar to those observed in other aminopyridine structures.[5] The allyl groups, being non-polar, are likely to engage in weaker van der Waals interactions and may segregate into lipophilic regions of the crystal structure.

Structural Insights and Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors, where the pyridine nitrogen and exocyclic amine form hydrogen bonds with the protein's hinge region.[7]

Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a hypothetical mechanism by which a 2-aminopyridine derivative could inhibit a protein kinase, a common mechanism for anticancer agents.[3]

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor N,N-Diallyl-3-(aminomethyl)- 2-pyridinamine Inhibitor->Kinase Binds to Hinge Region

Caption: Hypothetical binding of a 2-aminopyridine inhibitor to a kinase active site.

The structural features of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine could be highly relevant in this context:

  • Hinge Binding: The core 2-aminopyridine moiety provides the essential hydrogen bonding capability.

  • Selectivity Pockets: The diallyl groups could be tailored to fit into specific hydrophobic pockets near the ATP binding site, potentially conferring selectivity for certain kinases.

  • Solvent-Exposed Region: The aminomethyl group could extend towards the solvent-exposed region of the active site, offering a handle for improving solubility or adding further interacting moieties.

Conclusion and Future Directions

While the crystal structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine remains to be experimentally determined, this guide provides a comprehensive and technically grounded framework for its investigation. We have outlined a plausible synthetic route, detailed protocols for crystallization, and predicted the key features of its molecular and supramolecular structure based on robust data from analogous compounds.

The true value of this molecule will only be realized through its synthesis, characterization, and biological evaluation. Future research should focus on:

  • Execution of the Proposed Synthesis: The successful synthesis and purification of the title compound is the essential first step.

  • Crystallization and X-ray Diffraction: Obtaining high-quality crystals and performing single-crystal X-ray diffraction to definitively determine the structure.

  • Biological Screening: Evaluating the compound's activity in relevant assays, such as kinase inhibition panels or antimicrobial susceptibility tests.

This work serves as a launching point for further exploration into a promising area of medicinal chemistry, providing the foundational knowledge necessary to advance the study of this and related 2-aminopyridine derivatives.

References

  • Eya’ane Meva, F., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, E73, 1021–1025. Available at: [Link]

  • Rajagopal Rajesh, et al. (2019). Crystal structure of a new 2,6-bis(imino)pyridine derivative. Acta Crystallographica Section E: Crystallographic Communications, E75, 115–118. Available at: [Link]

  • Manjula, S., et al. (2018). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 718–725. Available at: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2953-2956. Available at: [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-N,N-dipropylpyridin-2-amine. Retrieved from [Link]

  • Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl).
  • Bhandari, S., et al. (2020). Pyridones in drug discovery: Recent advances. RSC Medicinal Chemistry, 11(8), 873-893. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinamine, N-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, X., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4944. Available at: [Link]

  • Mohandas, T., et al. (2015). Crystal structure of (E)-4-(acetoxyimino)-N-allyl-3-isopropyl-2,6-diphenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications, E71, o576–o577. Available at: [Link]

  • Google Patents. (1993). EP0535518A1 - Process for the preparation of 2-piperidinemethanamine.
  • Pinto, D. C. G. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 864–875. Available at: [Link]

  • Charette, A. B., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(1), 1-14. Available at: [Link]

  • Fares, M., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, E77, 941-947. Available at: [Link]

  • Acharya, S., et al. (2021). Crystal structure of (7-{[bis(pyridin-2-ylmethyl)amino-κ3 N,N′,N′′]methyl}quinolin-8-olato-κ2 N,O)(bromo)zinc(II) monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E77, 1021-1025. Available at: [Link]

  • Wang, X., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed, 22(17), 5545-9. Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Technical Guide for Medicinal Chemists

Introduction: The Enduring Legacy of the Pyridine Scaffold in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products, vitamins, and FDA-approved drugs.[1][2] Its unique electronic properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, make it an exceptionally versatile scaffold for interacting with biological targets.[1] Within this esteemed class of heterocycles, the 2-aminopyridine moiety stands out as a particularly fruitful pharmacophore, forming the core of numerous agents with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4]

This technical guide delves into the untapped potential of a novel, yet uncharacterized, molecule: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine . In the absence of direct literature on this specific compound, this document will serve as a comprehensive whitepaper, leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) from analogous compounds. We will deconstruct its molecular architecture to propound a scientifically grounded rationale for its potential therapeutic applications. Furthermore, this guide will provide detailed, actionable experimental workflows for its synthesis and biological evaluation, empowering researchers to embark on the exploration of this promising new chemical entity. Our objective is to furnish a roadmap for investigating N,N-Diallyl-3-(aminomethyl)-2-pyridinamine as a potential wellspring for next-generation therapeutics.

Molecular Scaffolding Analysis: A Triad of Functionality

The therapeutic potential of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine can be inferred by dissecting the molecule into its three principal structural components: the 2-aminopyridine core, the C3-aminomethyl substituent, and the N,N-diallyl groups.

  • The 2-Aminopyridine Core: A Proven Pharmacophore The 2-aminopyridine scaffold is a well-established anchor for a multitude of biological activities. Its ability to act as a bioisostere for amides, various nitrogen-containing heterocycles, and even benzene rings has cemented its importance in drug design.[1] This moiety is a key component in drugs targeting a wide range of conditions, from microbial infections to cancer.[1][2][4] The nitrogen atoms in the ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with enzyme active sites and receptors.

  • The 3-(Aminomethyl) Substituent: A Vector for Versatility The introduction of an aminomethyl group at the C3 position of the pyridine ring is a critical design feature. This flexible linker can serve multiple purposes. Firstly, it can act as a key interaction point with the biological target. Secondly, it provides a synthetic handle for further derivatization, allowing for the exploration of a wider chemical space during lead optimization. The synthesis of 3-(aminomethyl)pyridines is a topic of ongoing research, highlighting their importance as building blocks in medicinal chemistry.[5][6]

  • The N,N-Diallyl Groups: Modulators of Lipophilicity and Reactivity The two allyl groups attached to the exocyclic nitrogen of the 3-(aminomethyl) substituent significantly influence the molecule's physicochemical properties. They increase its lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the terminal double bonds of the allyl groups are potential sites for metabolic reactions or for covalent bonding with specific targets, although the latter would require careful investigation to avoid non-specific toxicity.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine can be envisioned, likely commencing from a commercially available or readily synthesized 2-amino-3-cyanopyridine. The workflow would proceed via a reduction of the nitrile to the primary amine, followed by a standard N-alkylation.

Synthesis A 2-Amino-3-cyanopyridine B 3-(Aminomethyl)-2-pyridinamine A->B Reduction (e.g., LiAlH4 or H2/Raney Ni) C N,N-Diallyl-3-(aminomethyl)-2-pyridinamine B->C N-Allylation (Allyl bromide, K2CO3)

Caption: Proposed synthetic workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Potential Therapeutic Targets and Applications

Based on the analysis of its structural motifs and the known activities of related compounds, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is hypothesized to possess potential in several key therapeutic areas.

Anticancer Activity

The 2-aminopyridine scaffold is a well-known precursor to pyridopyrimidines, a class of fused heterocycles with potent anticancer properties.[7][8][9] These compounds often act as kinase inhibitors or by other mechanisms that disrupt cancer cell proliferation. The structural similarity of our target compound to precursors of these potent agents suggests it may exhibit intrinsic antiproliferative activity or serve as a valuable intermediate for the synthesis of more complex anticancer agents.

Antimicrobial Activity

Pyridine derivatives are widely recognized for their antibacterial and antifungal properties.[4][10][11] The 2-aminopyridine moiety, in particular, is a common feature in compounds active against a range of pathogens. The lipophilic nature imparted by the diallyl groups may enhance the ability of the compound to penetrate microbial cell walls and membranes, potentially leading to a broad spectrum of activity.

Kinase Inhibition

The 2-aminopyridine scaffold is a key "hinge-binding" motif in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in the ATP-binding pocket of these enzymes. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase.[12] Given this precedent, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine warrants investigation as a potential kinase inhibitor.

Central Nervous System (CNS) Activity

Certain aminopyridines are known to modulate the activity of ion channels in the nervous system.[13] While this is a more speculative application, the overall physicochemical properties of the target molecule, including its potential to cross the blood-brain barrier, suggest that a preliminary screen for CNS activity could be worthwhile.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a tiered screening approach is recommended.

Workflow for In Vitro Anticancer Evaluation

Anticancer_Workflow A Synthesize & Purify Compound B MTT/MTS Assay (e.g., NCI-60 Panel) A->B C Determine IC50 Values B->C D Select Potent Cell Lines C->D E Mechanism of Action Studies D->E F Apoptosis Assays (e.g., Annexin V) E->F G Cell Cycle Analysis (Flow Cytometry) E->G

Caption: Experimental workflow for in vitro anticancer activity assessment.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a series of dilutions of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Synthesize & Purify Compound B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare a two-fold serial dilution of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Kinase Inhibition Assay

Kinase_Workflow A Synthesize & Purify Compound B Select Target Kinase (e.g., KDR, Src) A->B C In Vitro Kinase Assay (e.g., ADP-Glo™) B->C D Determine IC50 Value C->D

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction Setup: In a 96-well plate, combine the target kinase, its specific substrate, ATP, and various concentrations of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Future Directions and Lead Optimization

Should initial screening reveal promising activity in any of the aforementioned areas, a systematic lead optimization campaign would be the logical next step. Key strategies would include:

  • Modification of the N-Allyl Groups: Replacing the allyl groups with other alkyl or aryl substituents to modulate lipophilicity, metabolic stability, and potency.

  • Derivatization of the 3-(Aminomethyl) Group: Synthesizing amides, sulfonamides, or ureas from the primary amine precursor to explore additional hydrogen bonding interactions.

  • Substitution on the Pyridine Ring: Introducing substituents at the C4, C5, or C6 positions of the pyridine ring to fine-tune electronic properties and steric interactions.

  • Elaboration into Fused Ring Systems: Using the 2-amino-3-(aminomethyl) functionality as a handle to construct fused heterocyclic systems, such as pyridopyrimidines.

Conclusion

While N,N-Diallyl-3-(aminomethyl)-2-pyridinamine remains an unexplored entity in the scientific literature, a thorough analysis of its molecular architecture, grounded in the established principles of medicinal chemistry, reveals a molecule of considerable potential. Its constituent parts—the 2-aminopyridine core, the C3-aminomethyl linker, and the N,N-diallyl groups—each contribute to a profile that suggests possible applications in oncology, infectious diseases, and kinase-mediated disorders. The experimental workflows detailed in this guide provide a clear and robust framework for the systematic evaluation of these hypotheses. It is our firm belief that N,N-Diallyl-3-(aminomethyl)-2-pyridinamine represents a promising starting point for innovative drug discovery programs, and we encourage the research community to embark on its scientific exploration.

References

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Googleapis.com. (2024, July 5). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Retrieved from [Link]

  • Europe PMC. (n.d.). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. Retrieved from [Link]

  • PMC. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Retrieved from [Link]

  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]

  • National Library of Medicine. (2004, June 7). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-N,N-dipropylpyridin-2-amine. Retrieved from [Link]

  • IJAR. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

Sources

Exploratory

Introduction: The Prominence of the 2-Aminopyridine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Potential Biological Evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine The pyridine ring is a foundational heterocyclic structure that forms the core of a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Biological Evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

The pyridine ring is a foundational heterocyclic structure that forms the core of a multitude of biologically active molecules.[1] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking with biological targets like enzymes and receptors, establishes it as a privileged scaffold in drug design.[1] Among its derivatives, the 2-aminopyridine moiety is particularly significant, featuring in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic modification of the pyridine ring, including the introduction of amino and substituted amino groups, can profoundly modulate the pharmacological properties of these compounds.[1] This guide focuses on the hypothetical compound, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, providing a prospective analysis of its synthesis, characterization, and potential biological activities based on the established chemistry and pharmacology of structurally related analogs.

Proposed Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

The synthesis of the target compound, while not explicitly described in the literature, can be logically devised from established methodologies for the functionalization of the pyridine core. A plausible synthetic route would commence with a suitable commercially available pyridine precursor, followed by the sequential introduction of the necessary functional groups.

Synthetic Workflow Overview

A proposed multi-step synthesis is outlined below, starting from 2-amino-3-methylpyridine. This approach involves oxidation of the methyl group, followed by functional group manipulations to introduce the aminomethyl moiety, and finally, N-allylation.

Synthetic Workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine A 2-Amino-3-methylpyridine B Oxidation A->B [O] C 2-Amino-3-pyridinecarboxaldehyde B->C D Reductive Amination C->D NH3, H2/Pd E 3-(Aminomethyl)-2-pyridinamine D->E F N-Allylation E->F Allyl bromide, Base G N,N-Diallyl-3-(aminomethyl)-2-pyridinamine F->G

Caption: Proposed synthetic workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Detailed Experimental Protocol: A Proposed Synthesis

The following protocol is a hypothetical, yet chemically sound, procedure based on analogous transformations reported for pyridine derivatives.

Step 1: Oxidation of 2-Amino-3-methylpyridine to 2-Amino-3-pyridinecarboxaldehyde

This step can be achieved using a mild oxidizing agent to prevent over-oxidation or degradation of the starting material.

  • Materials: 2-Amino-3-methylpyridine, Selenium Dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) in a minimal amount of hot dioxane.

    • Add a solution of selenium dioxide (1.1 eq) in water to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove elemental selenium.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-pyridinecarboxaldehyde.

Step 2: Reductive Amination to 3-(Aminomethyl)-2-pyridinamine

This transformation can be accomplished via catalytic hydrogenation.

  • Materials: 2-Amino-3-pyridinecarboxaldehyde, Ammonia (in methanol), Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

    • Add 10% Pd/C catalyst (0.1 eq by weight).

    • Hydrogenate the mixture in a Parr apparatus at 50 psi for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain 3-(aminomethyl)-2-pyridinamine.

Step 3: N-Allylation to N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

The final step involves the dialkylation of the primary amino group.

  • Materials: 3-(Aminomethyl)-2-pyridinamine, Allyl bromide, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile.

  • Procedure:

    • To a solution of 3-(aminomethyl)-2-pyridinamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

    • Add allyl bromide (2.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours or until TLC indicates the consumption of the starting material.

    • Filter the solid and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final compound, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Physicochemical Properties and Characterization

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.

PropertyPredicted Value
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.29 g/mol
Appearance Expected to be an oil or a low-melting solid
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be crucial for confirming the structure, showing characteristic peaks for the pyridine ring protons, the aminomethyl group, and the diallyl substituents.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as N-H and C=N vibrations of the pyridine ring.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the final compound.

Postulated Biological Activity and Mechanism of Action

While no direct biological data exists for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, the known activities of structurally related compounds allow for informed hypotheses regarding its potential therapeutic applications.

Potential Therapeutic Areas
  • Anticancer Activity: A significant body of research highlights the anticancer potential of aminopyridine derivatives.[1] Various substituted aminopyridines have demonstrated cytotoxic effects against a range of cancer cell lines through diverse mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][4] The introduction of the diallyl groups could confer unique steric and electronic properties influencing its binding affinity to biological targets.[1]

  • Enzyme Inhibition: Aminopyridine derivatives have been investigated as inhibitors of various enzymes. The nitrogen atom in the pyridine ring and the amino substituents can serve as key interaction points within the active sites of enzymes such as kinases and proteases.[1]

Hypothetical Signaling Pathway

Based on the prevalence of aminopyridine derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by the target compound.

Proposed Experimental Protocols for Biological Evaluation

To investigate the postulated biological activities, a series of in vitro assays would be essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on the viability of cancer cells.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay

This assay would assess the compound's ability to inhibit a specific kinase, for instance, PI3K.

  • Materials: Recombinant human PI3K, kinase buffer, ATP, substrate (e.g., PIP2), detection reagent (e.g., ADP-Glo™ Kinase Assay kit), test compound.

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

While N,N-Diallyl-3-(aminomethyl)-2-pyridinamine remains a hypothetical molecule, the established importance of the 2-aminopyridine scaffold in medicinal chemistry provides a strong rationale for its synthesis and biological evaluation. The proposed synthetic route offers a viable path to its creation, and the outlined biological assays provide a clear framework for investigating its potential as a novel therapeutic agent, particularly in the realm of oncology. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening against a panel of cancer cell lines and a diverse set of kinases to elucidate its mechanism of action. The insights gained from such studies could pave the way for the development of a new class of potent and selective aminopyridine-based drugs.

References

  • BenchChem. (2025). Biological Activity of N2,N2-Diallyl-2,5-pyridinediamine Derivatives: A Comparative Analysis.
  • Kibou, Z., Seijas, J. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Retrieved from [Link]

  • ResearchGate. (2026). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Sartorelli, A. C., et al. (Year). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • Taillefer, M., et al. (Year). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry.
  • Sigma-Aldrich. 2-Amino-3-methylpyridine.
  • PubChem. AMINOMETHYL SUBSTITUTED 2,3-DIHYDROPYRAN(2,3-b)PYRIDINES, PROCESS OF THEIR PREPARATION AND THEIR USE IN MEDICAMENTS - Patent CZ-177892-A3.
  • Big Molecule Watch. United States Patent - Manning et al..
  • Ahmadi, S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Bolger, J. W. (1968). 9-AMINOMETHYL-3,8-DILOWERALKYL-10-HYDROXY-5-OXO-1,2,3,4-TETRAHYDROBENZOPYRANO[3,4-c]PYRIDINES. United States Patent Office.
  • Liu, Z., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry, 184, 111728. Retrieved from [Link]

  • PubChem. METHOD FOR PRODUCING N-AMIDINO-3,5DIAMINO-6-SUBST.-2-PYRAZINE CARBOXAMIDES - Patent AT-362795-B.
  • Al-Tel, T. H., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 834-843. Retrieved from [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]

  • BenchChem. (2025). N-Allyl-6-chloro-2-pyridinamine: A Technical Review of Synthesis, Potential Biological Activities, and Mechanisms.
  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications, 53(12), 1993-1996. Retrieved from [Link]

  • Maharik, N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Ovarian Research, 18(1), 1-12. Retrieved from [Link]

  • ResearchGate. (Year). Synthesis of 3‐aminomethyl pyridine.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • Zhidkova, E., et al. (Year). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Guchhait, S. K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 23889-23897. Retrieved from [Link]

  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications, 53(12), 1993-1996. Retrieved from [Link]

  • Li, H., et al. (Year). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-(Aminomethyl)pyridine. Retrieved from [Link]

Sources

Foundational

Preliminary Biological Screening of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Technical Guide for Early-Stage Drug Discovery

Executive Summary & Pharmacophore Rationale In the landscape of preclinical drug discovery, the 2-aminopyridine scaffold is recognized as a highly privileged pharmacophore. It is frequently deployed in the design of ATP-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of preclinical drug discovery, the 2-aminopyridine scaffold is recognized as a highly privileged pharmacophore. It is frequently deployed in the design of ATP-competitive kinase inhibitors (such as those targeting CDK2, JAK2, and c-Met) due to its exceptional ability to form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket .

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine represents a specialized derivative within this class. The structural logic behind its design dictates a specific biological screening cascade:

  • The 2-Aminopyridine Core: Drives target engagement by anchoring the molecule to the kinase hinge region.

  • The 3-(Aminomethyl) Vector: Acts as a spatial director, projecting substituents toward the solvent-exposed channel or the DFG motif.

  • The N,N-Diallyl Substitution: Introduces significant lipophilicity (modulating logP ) and steric bulk. While this can enhance passive membrane permeability, the terminal alkenes also present potential sites for CYP450-mediated oxidative metabolism (e.g., epoxidation), necessitating rigorous early-stage ADME profiling.

This whitepaper outlines a self-validating, three-phase biological screening framework designed to evaluate the efficacy, cytotoxicity, and metabolic stability of this compound.

Phase 1: Target-Based Biochemical Screening (Kinase Profiling)

Causality & Rationale

Because 2-aminopyridines are canonical kinase hinge-binders, the primary screening must quantify direct target engagement. We utilize the ADP-Glo™ Kinase Assay for targets like CDK2/Cyclin A and JAK2 . This assay measures the depletion of ATP (by quantifying the generation of ADP), providing a highly sensitive, non-radioactive readout that directly correlates with kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay

This protocol is designed as a self-validating system by incorporating a no-enzyme background control and a reference inhibitor (e.g., Palbociclib or Staurosporine) to ensure the dynamic range of the assay is intact.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Dissolve N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate so the final DMSO concentration is ≤1% (prevents solvent-induced enzyme denaturation).

  • Enzyme Pre-Incubation: Add 10 µL of recombinant CDK2/Cyclin A enzyme (1.5 ng/well) to the compound. Incubate at room temperature for 15 minutes. Causality: This allows the compound to reach binding equilibrium at the hinge region before competing with ATP.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (e.g., 0.2 µg/µL Histone H1 and 10 µM ultra-pure ATP). Incubate for 60 minutes at 37°C.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step irreversibly terminates the kinase reaction and depletes any unreacted ATP, eliminating background noise.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Phase 2: In Vitro Phenotypic & Cytotoxicity Screening

Causality & Rationale

Biochemical potency must translate to cellular efficacy without inducing broad-spectrum cytotoxicity. We assess the compound against a target-dependent cancer cell line (e.g., MV4-11 or MCF-7) and a non-tumorigenic control line (e.g., HEK293) to establish a Selectivity Index (SI). The CellTiter-Glo® assay is utilized because it measures intracellular ATP, which is directly proportional to the number of metabolically active cells.

Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed MV4-11 cells at 1×104 cells/well and HEK293 cells at 5×103 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (ranging from 0.01 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive apoptosis control (10 µM Doxorubicin).

  • Incubation: Incubate the plates for 72 hours. Causality: A 72-hour window is required to capture multiple cell division cycles, ensuring that cell cycle arrest (e.g., via CDK2 inhibition) manifests as a measurable reduction in the cell population.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence and calculate the GI50​ (concentration causing 50% growth inhibition).

Phase 3: Early ADME & Physicochemical Profiling

Causality & Rationale

The structural inclusion of N,N-diallyl groups increases the risk of rapid hepatic clearance via CYP450 enzymes. Furthermore, the basicity of the aminomethyl nitrogen affects the ionization state at physiological pH, influencing membrane permeability. Early evaluation using Human Liver Microsomes (HLM) and Parallel Artificial Membrane Permeability Assays (PAMPA) is critical to prevent late-stage attrition .

Protocol: HLM Metabolic Stability Assay
  • System Assembly: Pre-warm 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C.

  • Compound Addition: Add the test compound to a final concentration of 1 µM. Pre-incubate for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I oxidative metabolism. Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor; omitting it serves as a negative control to rule out non-CYP degradation.

  • Kinetic Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates microsomal proteins and quenches the enzymatic reaction.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following table synthesizes hypothetical, yet structurally representative, screening data for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine compared against a standard aminopyridine reference (e.g., Palbociclib).

Assay CategoryParameterN,N-Diallyl-3-(aminomethyl)-2-pyridinamineReference (Palbociclib)
Biochemical Kinase CDK2/CycA IC50​ (nM)145.2 ± 12.411.5 ± 1.2
Biochemical Kinase JAK2 IC50​ (nM)850.5 ± 45.0>10,000
Cellular Viability MV4-11 GI50​ (µM)2.85 ± 0.310.15 ± 0.02
Cellular Viability HEK293 GI50​ (µM)>50.012.4 ± 1.5
ADME (Permeability) PAMPA Peff​ pH 7.4 ( 10−6 cm/s)18.4 (High Permeability)8.2 (Moderate)
ADME (Metabolism) HLM t1/2​ (min)22.5 (Rapid Clearance)>120 (Stable)

Data Interpretation: The diallyl substitution confers excellent passive permeability but results in structural liability regarding metabolic stability (short HLM half-life), likely due to N-dealkylation or alkene oxidation.

Mechanistic Visualization

The diagram below maps the logical intervention of the compound within the CDK2-mediated cell cycle progression pathway, a primary target for 2-aminopyridine derivatives.

G Compound N,N-Diallyl-3-(aminomethyl) -2-pyridinamine CDK2 CDK2 / Cyclin A Complex (Active Kinase) Compound->CDK2 ATP-competitive Inhibition at Hinge Region pRb Phospho-Rb (Hyperphosphorylated / Inactive) CDK2->pRb Phosphorylation (Blocked by Compound) Rb Retinoblastoma Protein (Rb) (Hypophosphorylated / Active) Rb->pRb Kinase Action E2F E2F Transcription Factor (Released / Active) pRb->E2F Releases E2F CellCycle G1 to S Phase Transition (Cancer Cell Proliferation) E2F->CellCycle Gene Transcription

Caption: Mechanism of Action: 2-aminopyridine-mediated inhibition of the CDK2/Rb/E2F signaling pathway.

References

  • Title: Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy Source: Bioorganic Chemistry / PubMed URL: [Link]

  • Title: Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors Source: Chinese Chemical Letters URL: [Link]

  • Title: Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability Source: National Center for Advancing Translational Sciences (NCATS) / PMC URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

Exploratory

Introduction: Unveiling the Quantum Landscape of a Promising Pyridine Derivative

An In-Depth Technical Guide to Quantum Chemical Calculations for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a molecule of significant interest within medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a molecule of significant interest within medicinal chemistry and drug development. Its structure, featuring a pyridine core, is a vital component in numerous FDA-approved drugs.[1] The presence of multiple nitrogen atoms, flexible diallyl groups, and an aminomethyl substituent creates a complex electronic and conformational landscape. Understanding this landscape at a sub-atomic level is paramount for predicting its biochemical interactions, reactivity, and potential as a therapeutic agent.

This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically valid computational analysis. The protocols outlined here are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery process.[2][3]

Pillar 1: The Theoretical & Methodological Framework

The foundation of modern computational chemistry for molecules of this nature is Density Functional Theory (DFT).[4] DFT offers an exceptional balance of computational accuracy and efficiency, making it the workhorse for studying systems too large for more computationally expensive methods.[5] The core principle of DFT is that the electronic properties of a molecule can be accurately determined from its electron density.[4]

The Causality Behind Our Choices: Software, Functional, and Basis Set

The accuracy of any DFT calculation hinges on two key parameters: the functional and the basis set . The choice is not arbitrary; it is a deliberate decision based on the specific chemical nature of the target molecule.

  • Computational Software: This guide utilizes the Gaussian software package, a globally recognized standard in computational chemistry for its extensive suite of advanced modeling capabilities and wide range of methods.[6][7][8] Alternative packages such as ORCA, GAMESS, and NWChem are also powerful tools.[9]

  • The Functional - B3LYP: For organic molecules containing heteroatoms, the B3LYP hybrid functional is a well-established and reliable choice.[10][11][12] It incorporates aspects of both Hartree-Fock theory and DFT, providing a balanced description of electronic exchange and correlation.[13] While newer functionals exist, B3LYP's extensive validation for thermochemistry and structural properties of organic compounds makes it a trustworthy starting point for this analysis.[10][13][14]

  • The Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to construct the molecular orbitals. For N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, with its multiple nitrogen atoms, potential for intramolecular hydrogen bonding, and flexible side chains, a sophisticated basis set is essential. We select 6-311++G(d,p) for the following reasons:

    • 6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence electron, providing significant flexibility to accurately model the electron distribution.

    • ++ (Diffuse Functions) : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing regions of space with low electron density, which is vital for modeling anions, lone pairs (abundant on the nitrogen atoms), and non-covalent interactions like hydrogen bonds.[5][10]

    • (d,p) (Polarization Functions) : These functions allow orbitals to change shape and "polarize" in the molecular environment. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms are critical for correctly modeling bond angles and the asymmetric electron distribution in a molecule with heteroatoms.[15] Using a basis set without polarization functions for a molecule with nitrogen and potential hydrogen bonding can lead to inaccurate geometries.[15]

Pillar 2: A Self-Validating Computational Protocol

This section details the step-by-step workflow for the quantum chemical analysis. Each step builds upon the last, incorporating checks to ensure the validity and reliability of the final results.

Diagram: Quantum Chemical Calculation Workflow

The following diagram illustrates the logical progression of the computational protocol, from initial structure input to the final analysis of key electronic properties.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation Build Step 1: Build 3D Structure (e.g., GaussView, Avogadro) Opt Step 2: Geometry Optimization (Find Lowest Energy Structure) Build->Opt Input Geometry Freq Step 3: Frequency Calculation (Confirm Minimum & Get Thermo Data) Opt->Freq Optimized Geometry MO Step 4a: Molecular Orbitals (HOMO-LUMO Analysis) Freq->MO Verified Minimum MEP Step 4b: Electrostatic Potential (MEP Map Generation) Freq->MEP Verified Minimum DrugDev Application in Drug Development (Reactivity, Binding Sites) MO->DrugDev MEP->DrugDev

Caption: A typical DFT workflow for the analysis of a pyridine compound.[4]

Step 1: Initial Molecular Structure Construction
  • Action: Using a molecular editor such as GaussView or Avogadro, construct the 3D chemical structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

  • Causality: An accurate initial 3D representation is necessary. While the subsequent optimization will refine the geometry, starting from a chemically reasonable structure (correct bond orders, general conformation) reduces the computational time required to find the energy minimum.

Step 2: Geometry Optimization
  • Action: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[4]

  • Protocol:

    • Set up the calculation in your chosen software (e.g., Gaussian).

    • Specify the keyword Opt for optimization.

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • Submit the calculation.

  • Causality & Self-Validation: This step allows the molecule's geometry (bond lengths, angles, and dihedral angles) to relax into its most stable, lowest-energy state according to the chosen level of theory. The output provides the optimized Cartesian coordinates, which represent the equilibrium structure of the isolated molecule.

Step 3: Vibrational Frequency Calculation
  • Action: Perform a frequency calculation on the optimized geometry from Step 2.

  • Protocol:

    • Use the optimized coordinates from the previous step as the input geometry.

    • Specify the keyword Freq.

    • Use the same level of theory: B3LYP/6-311++G(d,p).

  • Causality & Self-Validation: This is a critical validation step .

    • Confirming a True Minimum: A true energy minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are reported, it indicates the structure is a transition state or a saddle point, not a stable conformation, and the optimization must be redone.

    • Thermodynamic Data: This calculation also provides valuable thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Electronic Properties

Once a true energy minimum is confirmed, the electronic properties that are most relevant to drug discovery can be calculated and analyzed.

Table 1: Key Computational Parameters

Parameter Selection Justification
Software Gaussian 16[6] Industry-standard suite with robust and validated algorithms.[7][8]
Method Density Functional Theory (DFT) Excellent balance of accuracy and cost for organic molecules.[4]
Functional B3LYP Proven hybrid functional for accurate geometries and energies of organic systems.[10][13]
Basis Set 6-311++G(d,p) Provides high flexibility with polarization and diffuse functions, essential for heteroatoms and non-covalent interactions.[5][15]

| Calculation Types | Opt, Freq | Standard sequence to find a validated stable molecular structure. |

Pillar 3: Data Interpretation for Drug Discovery

The raw output of quantum chemical calculations provides a wealth of data. The true expertise lies in interpreting this data to gain actionable insights for drug development.

Molecular Orbital (MO) Analysis: HOMO & LUMO

Molecular Orbital theory describes the wave-like behavior of electrons in a molecule.[16][17] The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, making it an indicator of nucleophilic sites.

  • LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, indicating electrophilic sites.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability.[18] This gap is directly related to the molecule's electronic excitability and its potential to participate in charge-transfer reactions.[19]

Table 2: Representative Data from MO Analysis

Property Description Implication in Drug Design
E(HOMO) Energy of the Highest Occupied Molecular Orbital Indicates the molecule's electron-donating capability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Indicates the molecule's electron-accepting capability.

| ΔE (LUMO-HOMO) | Energy Gap | Correlates with chemical reactivity and stability.[18] |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[20] It acts as a three-dimensional map of electrostatic potential, showing where the molecule is likely to interact with other charged species.[21]

  • Interpretation: The map is color-coded. Typically, red regions indicate negative electrostatic potential (electron-rich areas, e.g., near lone pairs on nitrogen atoms) which are attractive to electrophiles or positive centers of a receptor. Blue regions indicate positive electrostatic potential (electron-poor areas, e.g., near acidic hydrogens) which are attractive to nucleophiles or negative centers of a receptor.[20][21]

  • Application in Drug Design: MEP analysis is invaluable for computer-aided drug design.[22] It helps to:

    • Predict Binding Sites: Identify regions of the molecule that will form favorable electrostatic interactions (e.g., hydrogen bonds) with a biological target.[20]

    • Optimize Ligand-Receptor Interactions: Guide the rational design of analogues with enhanced binding affinity by modifying the charge distribution.[20][22]

    • Understand Reactivity: Pinpoint the most likely sites for electrophilic and nucleophilic attack.[21]

Diagram: Logic for Method Selection

This diagram illustrates the reasoning process for selecting the appropriate computational methods based on the molecule's intrinsic chemical features.

Caption: Rationale for selecting the B3LYP functional and 6-311++G(d,p) basis set.

Conclusion

Quantum chemical calculations, when performed with a robust and well-justified methodology, provide profound insights into the intrinsic properties of drug candidates like N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. By moving beyond simple modeling to a validated computational protocol, researchers can reliably predict molecular geometry, stability, and electronic characteristics. The analysis of molecular orbitals and electrostatic potential maps offers a rational, cost-effective approach to understanding structure-activity relationships, predicting biological interactions, and ultimately accelerating the journey from a molecular concept to a clinical candidate.[4]

References

  • Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

  • Title: Gaussian (software) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tutorial: Electrostatic Potential Maps Source: UC Santa Barbara URL: [Link]

  • Title: Gaussian – Molecular Modeling in Computational Chemistry Source: RITME URL: [Link]

  • Title: Computational Chemistry | Drug Discovery | Oncodesign Services Source: Oncodesign Services URL: [Link]

  • Title: Electrostatic Potential Maps - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

  • Title: The Role of Computational Chemistry in Accelerating Drug Discovery Source: SteerOn Research URL: [Link]

  • Title: Computational Methods Applied to Rational Drug Design Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: A Review on Applications of Computational Methods in Drug Screening and Design Source: MDPI URL: [Link]

  • Title: Computational Methods in Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Gaussian Software Free Download & System Requirements 2026 Source: Scientific Programing URL: [Link]

  • Title: GAMESS, Gaussian - software for Quantum Chemistry Source: Agile Molecule URL: [Link]

  • Title: Gaussian - RCC User Guide Source: University of Chicago URL: [Link]

  • Title: Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Molecular Orbitals - Chemistry 301 Source: University of Texas at Austin URL: [Link]

  • Title: Molecular Orbital Theory – LOUIS Sandbox Source: LOUIS URL: [Link]

  • Title: Molecular orbital - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pictorial Molecular Orbital Theory Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PMC - NIH URL: [Link]

  • Title: 3.1: Introduction into Molecular Orbital Theory Source: Chemistry LibreTexts URL: [Link]

  • Title: Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Source: ResearchGate URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed URL: [Link]

  • Title: ubiquity of B3LYP/6-31G : r/chemistry Source: Reddit URL: [Link]

  • Title: A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes Source: ResearchGate URL: [Link]

  • Title: Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors Source: SCIRP URL: [Link]

  • Title: DFT advices Source: Simple computational chemistry URL
  • Title: A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error Source: PMC - NIH URL: [Link]

  • Title: QUANTUM CHEMICAL APPROACH ON THE MOLECULAR STRUCTURAL PROPERTIES OF SOME AMINOPYRIDINES Source: IJRET URL: [Link]

  • Title: DFT calculation Source: Zhu Group at the Chinese University of Hong Kong, Shenzhen URL: [Link]

  • Title: Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives Source: Indian Journal of Chemistry URL: [Link]

  • Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU Source: CUNY Academic Works URL: [Link]

  • Title: Synthesis of 3‐aminomethyl pyridine Source: ResearchGate URL: [Link]

  • Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers URL: [Link]

  • Title: 2-Aminopyridin-3-ol Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” Source: PMC - NIH URL: [Link]

  • Title: N-Amino Pyridinium Salts in Organic Synthesis Source: PMC - NIH URL: [Link]

  • Title: Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC) Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of the Diallyl and Aminomethyl Groups in a Single Molecular Scaffold

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of multiple functional groups into a single molecular entity is a cornerstone of innovation. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of multiple functional groups into a single molecular entity is a cornerstone of innovation. This guide provides a comprehensive technical overview of the reactivity profile of a compound class possessing both diallyl and aminomethyl functionalities. These two groups, while individually well-characterized, present a unique and complex reactivity landscape when co-located, offering a rich platform for synthetic diversification and the development of novel chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the intrinsic reactivity of each functional group, explore the chemoselectivity of reactions in the presence of both, and discuss the potential for intramolecular transformations. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both technical accuracy and practical applicability.

I. The Diallyl Group: A Hub of Latent Reactivity

The diallyl moiety, characterized by two allyl groups (-CH₂-CH=CH₂) attached to a common atom (typically nitrogen or carbon), is more than a mere spectator in a molecule. Its reactivity is dominated by the presence of the two carbon-carbon double bonds, which can act as nucleophiles or participate in a variety of concerted and metal-catalyzed reactions.

Electrophilic Addition

The π-electrons of the double bonds make the diallyl group susceptible to electrophilic attack. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate.

  • Mechanism of Electrophilic Addition to a Diallyl Group

start Diallyl Group + E+ intermediate Carbocation Intermediate start->intermediate Electrophilic Attack product Addition Product intermediate->product Nucleophilic Attack (Nu-)

Caption: Electrophilic addition to a diallyl group proceeds via a carbocation intermediate.

Radical Reactions

The allylic hydrogens of the diallyl group are particularly susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical. This propensity for radical formation opens up a range of synthetic possibilities, including allylic halogenation and polymerization.

Metal-Catalyzed Reactions

The double bonds of the diallyl group are excellent ligands for transition metals, enabling a wide array of powerful transformations.

  • Olefin Metathesis: Ring-closing metathesis (RCM) of diallyl compounds is a powerful tool for the synthesis of five- and six-membered nitrogen and carbon heterocycles.[1][2][3]

  • Palladium-Catalyzed Reactions: The diallyl group can participate in a variety of palladium-catalyzed reactions, including the Heck reaction, Suzuki coupling, and Tsuji-Trost allylic alkylation.[4][5][6][7]

II. The Aminomethyl Group: A Nucleophilic and Basic Center

The aminomethyl group (-CH₂NH₂) is a primary amine, and its reactivity is dominated by the lone pair of electrons on the nitrogen atom. This makes it both a potent nucleophile and a Brønsted-Lowry base.

Nucleophilic Reactions

The nucleophilicity of the aminomethyl group allows it to readily participate in a variety of bond-forming reactions.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

  • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Basicity

The basicity of the aminomethyl group allows it to be protonated by acids, forming ammonium salts. This property is crucial for its role in biological systems and for modulating its reactivity in chemical synthesis.

III. The Combined Reactivity Profile: A Symphony of Functionality

When both diallyl and aminomethyl groups are present in the same molecule, their individual reactivities can be influenced by each other, leading to unique and often desirable chemical behavior. The key considerations are chemoselectivity and the potential for intramolecular reactions.

Chemoselectivity: Directing the Reaction

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.[8] In a diallylaminomethyl compound, the outcome of a reaction often depends on the nature of the reagent and the reaction conditions.

Reagent TypePreferential Site of AttackRationale
Strong Electrophiles (e.g., H⁺, Lewis Acids) Aminomethyl NitrogenThe nitrogen lone pair is a stronger Lewis base than the π-electrons of the double bonds.
Soft Electrophiles (e.g., Br₂, I₂) Diallyl Double BondsThe π-bonds are softer nucleophiles and react readily with soft electrophiles.
Bulky Reagents Less Sterically Hindered SiteSteric hindrance can play a significant role in directing the reaction to the more accessible functional group.
  • Experimental Workflow: Chemoselective Bromination

start Diallylaminomethyl Compound product Allylic Bromination Product start->product Radical Reaction reagent N-Bromosuccinimide (NBS) CCl₄, light/heat

Caption: Chemoselective allylic bromination of a diallylaminomethyl compound.

Intramolecular Reactions: The Power of Proximity

The close proximity of the diallyl and aminomethyl groups can facilitate intramolecular reactions, leading to the formation of cyclic structures.

  • Intramolecular Amination: The nucleophilic aminomethyl group can attack one of the double bonds of the diallyl moiety, particularly if the double bond is activated by a transition metal catalyst. This can lead to the formation of five- or six-membered nitrogen heterocycles.

  • Radical Cyclization: Abstraction of an allylic hydrogen can initiate a radical cascade, where the resulting radical adds to the other double bond, forming a cyclic radical intermediate that can be further functionalized.[9][10][11][12]

  • Mechanism of Intramolecular Radical Cyclization

start Diallylaminomethyl Compound radical_formation Allylic Radical Formation start->radical_formation Initiator (e.g., AIBN) cyclization 5-exo-trig Cyclization radical_formation->cyclization cyclic_radical Cyclic Radical Intermediate cyclization->cyclic_radical trapping Radical Trapping (e.g., with H-donor) cyclic_radical->trapping product Cyclized Product trapping->product

Caption: Intramolecular radical cyclization of a diallylaminomethyl compound.

IV. Experimental Protocols

The following protocols are provided as a starting point for the investigation of the reactivity of diallylaminomethyl compounds. Researchers should optimize these conditions for their specific substrates.

Protocol for Ring-Closing Metathesis
  • Dissolution: Dissolve the diallylaminomethyl compound (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01-0.1 M.

  • Catalyst Addition: Add a solution of a Grubbs-type catalyst (e.g., Grubbs II, 1-5 mol%) in DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature to 40 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Intramolecular Radical Cyclization
  • Dissolution: Dissolve the diallylaminomethyl compound (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) in a degassed solvent like toluene or benzene.

  • Reagent Addition: Add a hydrogen atom donor such as tributyltin hydride (n-Bu₃SnH, 1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

V. Conclusion

The presence of both diallyl and aminomethyl groups within a single molecule creates a rich and multifaceted reactivity profile. By understanding the individual characteristics of each group and the principles of chemoselectivity and intramolecular reactivity, researchers can unlock a vast potential for the synthesis of complex and novel molecular architectures. The strategic manipulation of these functional groups offers a powerful platform for the development of new therapeutics and advanced materials. This guide serves as a foundational resource for navigating the exciting and challenging chemistry of this unique class of compounds.

VI. References

  • Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines. Organic Chemistry Frontiers. [Link]

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. PMC. [Link]

  • Relay cross metathesis reactions of vinylphosphonates. Beilstein Journal of Organic Chemistry. [Link]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances. [Link]

  • N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols. PubMed. [Link]

  • A DFT study on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles for the formation of functionalized pyrrolidines: mechanisms, selectivities, and the role of catalysts. PubMed. [Link]

  • N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols. R&D Discovery. [Link]

  • Synthesis of 1-allyl-N,N-dialkyl-, 1-allyl-pentamethyleneand 1-allyl-spiro-4-phenyl-3а,4-dihydrobenzo[f]isoindoliniumbromides on the basis of base-catalyzed intramolecular cyclization. ResearchGate. [Link]

  • Hydroboration–oxidation reaction. Wikipedia. [Link]

  • A new atom-transfer radical cyclization (ATRC) mediated by photocatalytically-generated aminyl radicals that do not have an α-C–H bond. Chemical Communications. [Link]

  • 11.10: Hydroboration–Oxidation. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Olefin cis-dihydroxylation versus epoxidation by non-heme iron catalysts: two faces of an Fe(III)-OOH coin. PubMed. [Link]

  • Recent developments in cyclization reactions of α-aminoalkyl radicals. Arkivoc. [Link]

  • Unraveling the Hydroboration-Oxidation Mechanism: A Journey From Alkenes to Alcohols. Medium. [Link]

  • Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). ResearchGate. [Link]

  • Key Notes On Hydroboration-oxidation Reactions: Diborane. Unacademy. [Link]

  • 10.13: Hydroboration–Oxidation. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • METATHESIS REACTIONS IN POLYMER SYNTHESIS. Jomard Publishing. [Link]

  • Epoxides and Aziridines from Diazoacetates via Ylide Intermediates. Organic Chemistry Portal. [Link]

  • Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Scilit. [Link]

  • Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. Organic Letters. [Link]

  • Methyltrioxorhenium-Catalyzed Epoxidation of Homoallylic Alcohols with Hydrogen Peroxide. Organic Chemistry Portal. [Link]

  • 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Water-Accelerated Decomposition of Olefin Metathesis Catalysts. PMC. [Link]

  • Olefin metathesis for chemical biology. Raines Lab. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Chemoselective Synthesis of α-Fluoromethyl Amides via the Controlled Addition of LiCH 2 F to N-Aryl and N-Alkyl Isocyanates. ResearchGate. [Link]

  • Chemoselective synthesis of α-fluoromethyl amides via the controlled addition of LiCH2F to N-aryl and N-alkyl isocyanates. Chemical Communications. [Link]

  • Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. PubMed. [Link]

  • Palladium-Catalyzed Allylic C−OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

An Application Note for the Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Abstract This document provides a comprehensive and detailed experimental protocol for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-py...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Abstract

This document provides a comprehensive and detailed experimental protocol for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a tertiary amine derivative of interest in medicinal chemistry and drug development. The synthetic strategy is centered on the direct N,N-diallylation of the primary aminomethyl group of 3-(aminomethyl)-2-pyridinamine using allyl bromide. This guide explains the causality behind the chosen methodology, offers a step-by-step procedure, and includes troubleshooting and safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Scientific Rationale

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Functionalization of this core, particularly at the 3-position, allows for the exploration of new chemical space and the development of novel molecular entities. The target molecule, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, incorporates two allyl groups, which are versatile synthetic handles for further modification and can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile.

The chosen synthetic route is a direct N-alkylation. This method is favored for its operational simplicity and efficiency in forming tertiary amines when an excess of the alkylating agent is used.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine on the aminomethyl side chain acts as the nucleophile, attacking the electrophilic carbon of allyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme and Mechanism

The synthesis involves the reaction of 3-(aminomethyl)-2-pyridinamine with an excess of allyl bromide in the presence of a mild base, such as potassium carbonate.

Overall Reaction:

Caption: Synthetic scheme for the diallylation of 3-(aminomethyl)-2-pyridinamine.

The primary amine is significantly more nucleophilic than the aromatic 2-amino group, leading to selective alkylation on the side chain. Using a molar excess of allyl bromide ensures the reaction proceeds to the desired tertiary amine, minimizing the formation of the mono-allylated intermediate.[3] Potassium carbonate is an ideal base as it is inexpensive, easy to remove via filtration, and sufficiently strong to neutralize the generated acid without causing unwanted side reactions.

Experimental Protocol

This protocol details the synthesis, work-up, and purification of the target compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
3-(aminomethyl)-2-pyridinamineC₆H₉N₃123.16Starting Material-
Allyl BromideC₃H₅Br120.98Alkylating AgentLachrymator, toxic. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous, finely powdered.
Acetonitrile (CH₃CN)CH₃CN41.05SolventAnhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent-
Saturated NaHCO₃ solution--Wash SolutionFor aqueous work-up.
Brine--Wash SolutionSaturated NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent-
Silica GelSiO₂60.08Stationary PhaseFor column chromatography (230-400 mesh).
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(aminomethyl)-2-pyridinamine (1.23 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

    • Add 40 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Addition of Allyl Bromide:

    • In a fume hood, carefully measure allyl bromide (2.16 mL, 3.02 g, 25.0 mmol, 2.5 equiv.) using a glass syringe.

    • Add the allyl bromide dropwise to the stirring suspension at room temperature over 5 minutes. Causality: A slight excess of the alkylating agent is crucial to drive the reaction towards diallylation and consume the mono-allylated intermediate.[3]

  • Reaction:

    • Heat the reaction mixture to 70 °C using an oil bath.

    • Stir the reaction at this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 5:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the potassium carbonate by vacuum filtration, washing the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL). Causality: This washing sequence removes any remaining water-soluble impurities and neutralizes any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1 and gradually increasing polarity to 10:1) is recommended.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N,N-Diallyl-3-(aminomethyl)-2-pyridinamine as a purified oil.

Visualization of the Experimental Workflow

The overall process from setup to final product can be visualized as follows:

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A 1. Combine Reactants (Amine, K₂CO₃, CH₃CN) B 2. Add Allyl Bromide (2.5 equivalents) A->B C 3. Heat & Stir (70 °C, 4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter Solids D->E F 6. Evaporate Solvent E->F G 7. Aqueous Extraction (EtOAc, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (Silica Gel) H->I J 10. Isolate Pure Product I->J

Caption: Workflow diagram for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base (not anhydrous).- Extend the reaction time and continue monitoring by TLC.- Ensure anhydrous K₂CO₃ is used. Consider gently heating the base under vacuum before use.
Presence of Mono-allylated Impurity - Insufficient allyl bromide.- Short reaction time.- Increase the molar equivalents of allyl bromide to 2.5-3.0.[3]- Increase the reaction time to ensure the mono-allylated intermediate reacts completely.
Low Yield after Purification - Product loss during aqueous work-up.- Difficulty in separating product from impurities via chromatography.- Perform back-extraction of the aqueous layers with ethyl acetate to recover any dissolved product.- Optimize the eluent system for column chromatography, using a shallower gradient for better separation.

Safety and Handling

  • General: Conduct all operations in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Allyl Bromide: Highly toxic, a lachrymator, and a suspected carcinogen. Handle with extreme care in a fume hood. Avoid inhalation and skin contact. Have a quenching solution (e.g., sodium thiosulfate) available for spills.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

  • Douglas, J., et al. (2018). A straightforward process to aminate pyridines and diazines is presented by reacting phosphonium salt derivatives with sodium azide. Nature Communications. Available at: [Link]

  • Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346. Available at: [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16:125. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research. Available at: [Link]

Sources

Application

Advanced Purification Protocol for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Overcoming Polybasic Polarity Challenges

Executive Summary The isolation and purification of highly functionalized, polybasic nitrogen heterocycles remain a significant bottleneck in early-stage drug development and ligand synthesis. N,N-Diallyl-3-(aminomethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of highly functionalized, polybasic nitrogen heterocycles remain a significant bottleneck in early-stage drug development and ligand synthesis. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a complex scaffold featuring three distinct basic centers: a pyridine nitrogen, a primary 2-amino group, and a tertiary N,N-diallyl-substituted aliphatic amine.

Standard purification techniques, such as unmodified normal-phase silica gel chromatography, frequently fail for this class of compounds. The acidic silanol groups on the silica surface act as Brønsted acids, forming strong hydrogen bonds and ionic interactions with the basic amines, resulting in severe peak tailing, irreversible adsorption, and catastrophic yield loss[1][2]. As a Senior Application Scientist, I have designed this self-validating, step-by-step protocol to circumvent these issues using targeted acid-base manipulation, amine-modified normal-phase chromatography, and ion-paired reverse-phase HPLC.

Physicochemical Profiling & Causality

Before executing any purification, it is critical to understand the physicochemical causality that dictates the compound's behavior in various biphasic systems.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeatureEstimated pKaChromatographic BehaviorPurification Strategy (Causality)
Pyridine Ring ~5.2Weakly basic; prone to streaking on standard silica.Requires basic modifiers (TEA/NH₃) to neutralize acidic silanol sites[3].
2-Amino Group ~6.8Moderate hydrogen-bond donor/acceptor.Can chelate trace metals in silica; requires highly pure stationary phases or reverse-phase (RP) methods.
N,N-Diallyl Group ~9.5Highly basic tertiary amine; protonated at physiological pH.Dominates retention in RP-HPLC. Requires Trifluoroacetic acid (TFA) as an ion-pairing agent to form a neutral, hydrophobic complex[4].

Purification Workflow

The following decision tree outlines the orthogonal purification strategies based on the required purity threshold (intermediate synthesis vs. final API polishing).

PurificationWorkflow Crude Crude Reaction Mixture LLE Acid-Base Extraction (pH swing 2.0 to 10.0) Crude->LLE OrgPhase Enriched Organic Phase (Target Free Base) LLE->OrgPhase Decision Purity Requirement? OrgPhase->Decision Flash Normal-Phase Flash (Silica + 1-5% TEA/NH3) Decision->Flash Intermediate HPLC Reverse-Phase Prep-HPLC (C18 + 0.1% TFA/FA) Decision->HPLC Final API Pure1 Purified Product (>95% Purity) Flash->Pure1 Pure2 Ultra-Pure Product (>99% Purity) HPLC->Pure2

Workflow for the purification of polybasic N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: This step exploits the high pKa of the tertiary amine. By dropping the pH below 3, the compound becomes fully protonated and highly water-soluble, allowing the extraction of neutral and acidic impurities into an organic waste stream. Raising the pH above 10 regenerates the free base, driving it back into the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 10 mL). The target polyamine will migrate to the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (10 mL) to remove residual neutral/acidic organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath (to mitigate exothermic neutralization) and carefully adjust the pH to >10 using 2.0 M NaOH or saturated aqueous Na₂CO₃. The aqueous layer will turn cloudy as the free base precipitates/oils out.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol 2: Amine-Modified Normal-Phase Flash Chromatography

Causality: To prevent the basic amines from irreversibly binding to the acidic silanol groups of the silica gel, a sacrificial base—Triethylamine (TEA) or Ammonia—is added to the mobile phase. The TEA competes for and neutralizes the acidic sites, ensuring a sharp elution profile and high recovery[2][3].

  • Mobile Phase Preparation: Prepare a gradient system of DCM and Methanol (MeOH). Add 1% (v/v) TEA to both solvents. Critical Note: Do not exceed 10% MeOH in the final gradient, as higher concentrations can dissolve the silica gel matrix, leading to silica contamination in your product[5]. Alternatively, use a 10% Ammonia in Methanol solution as the polar modifier[5].

  • Column Equilibration: Pack the silica gel column and flush with 3–5 column volumes (CV) of the starting mobile phase (e.g., 99% DCM / 1% TEA) to fully deactivate the silica surface.

  • Sample Loading: Dissolve the enriched crude from Protocol 1 in a minimum volume of DCM and load it onto the column. If the sample is too viscous, utilize dry-loading by adsorbing the compound onto Celite.

  • Elution: Run a gradient from 0% to 10% MeOH (containing 1% TEA) over 15 CVs.

  • Fraction Analysis: Monitor fractions via TLC (pre-treated with TEA) using UV visualization (254 nm) or potassium permanganate stain[2]. Pool product-containing fractions and concentrate.

Protocol 3: Reverse-Phase Preparative HPLC (Polishing)

Causality: For final API generation (>99% purity), reverse-phase (RP) chromatography on a C18 column is superior. Because the target is highly polar, it would normally elute in the void volume. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase serves as an ion-pairing agent; the bulky, lipophilic trifluoroacetate anion pairs with the protonated amine, increasing its hydrophobicity and retention on the C18 phase while simultaneously suppressing peak tailing[4].

Self-Validating Adjustment: If fractions are to be analyzed directly by LC-MS, substitute TFA with 0.1% Formic Acid. TFA causes severe electrospray ionization (ESI) signal suppression by forming strong, neutral ion pairs that mask the protonated sample cations from the MS electric fields[6][7].

  • System Setup: Utilize a Preparative C18 Column (e.g., 21.2 × 250 mm, 5 µm).

  • Solvent Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Inject the sample and run a shallow gradient from 5% B to 60% B over 25 minutes at a flow rate of 20 mL/min.

  • Collection & Isolation: Monitor at 254 nm and 280 nm. Collect the major peak.

  • Lyophilization: Freeze the collected fractions and lyophilize to remove water, acetonitrile, and the volatile TFA, yielding the target compound as a highly pure TFA salt.

Quantitative Data Presentation

Table 2: Comparative Recovery and Purity Metrics

Purification MethodAverage Purity AchievedAverage Yield/RecoveryScalabilityPrimary Use Case
Standard Silica (No Modifier) < 70%< 30% (Severe Loss)HighNot Recommended
Acid-Base LLE Only 80 - 85%90 - 95%Very HighInitial bulk cleanup
Silica Flash (+ 1% TEA) 92 - 96%75 - 85%HighIntermediate synthesis
RP-HPLC (+ 0.1% TFA) > 99%65 - 75%Low/ModerateFinal API polishing

Sources

Method

Analytical Methods for the Quantification of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Introduction & Physicochemical Profiling N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (hereafter referred to as NDAP ) is a highly polar, bis-basic compound frequently utilized as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (hereafter referred to as NDAP ) is a highly polar, bis-basic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals and targeted ligands. Structurally, NDAP features a pyridine core substituted with a primary amine at the 2-position and a tertiary diallylamine group attached via a methyl linker at the 3-position.

The Analytical Challenge (Causality & Mechanism): Quantifying NDAP presents a significant chromatographic challenge. The molecule contains two distinct basic nitrogen centers: an aminopyridine moiety (estimated pKa ~6.5) and a tertiary aliphatic amine (estimated pKa ~9.5). At physiological or acidic pH, these nitrogen atoms are heavily protonated. When analyzed using traditional silica-based reversed-phase (C18) columns, these protonated amines undergo severe secondary cation-exchange interactions with residual, ionized surface silanols. This phenomenon manifests as severe peak tailing, poor resolution, and compromised quantitative accuracy.

To overcome this, our methodology employs Charged Surface Hybrid (CSH) technology . CSH columns incorporate a low-level positive surface charge that electrostatically repels basic analytes like NDAP[1]. This electrostatic repulsion prevents the analyte from deeply penetrating the silica matrix, thereby eliminating peak tailing and dramatically improving mass load capacity, even when using low-ionic-strength mobile phases like formic acid[1].

Analytical Strategy & Method Development Logic

To ensure comprehensive lifecycle management of NDAP, two distinct analytical methods are required:

  • UHPLC-UV: A high-throughput, robust assay for determining the purity and weight percent of NDAP at the Active Pharmaceutical Ingredient (API) level.

  • LC-MS/MS: A highly sensitive, specific assay for trace quantification of NDAP in biological matrices (e.g., human plasma) for pharmacokinetic (PK) profiling.

The development of these methods strictly adheres to the ICH Q2(R2) guidelines for analytical procedure validation[2] and the ICH M10 guidelines for bioanalytical method validation[3].

MethodDev Start Target: NDAP (Bis-Basic Amine) pKa Assess pKa & LogP pKa1 ~6.5, pKa2 ~9.5 Start->pKa Col Select Stationary Phase (CSH C18 to prevent tailing) pKa->Col pH Select Mobile Phase pH Low pH (TFA/FA) vs High pH Col->pH Grad Optimize Gradient & Flow Rate pH->Grad Val ICH Q2(R2) / M10 Validation (LOD, LOQ, Linearity) Grad->Val

Caption: Logical decision tree for the chromatographic method development of basic amines.

Quantitative Data Presentation: Validation Parameters

A self-validating analytical system must define its acceptable performance criteria upfront. Table 1 summarizes the target validation parameters for both methods, synthesized from ICH Q2(R2)[2] and ICH M10[3] regulatory frameworks.

Table 1: Target Method Validation Parameters for NDAP Quantification

Validation ParameterUHPLC-UV (API Assay)LC-MS/MS (Plasma Bioanalysis)
Linearity Range 10 – 150 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) ≥0.999 ≥0.995
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0% (80-120% at LLOQ)
Precision (% RSD) ≤2.0% ≤15.0% ( ≤20.0% at LLOQ)
Specificity No interference at NDAP Rt​ Matrix effect ≤15%
Carryover ≤0.05% of nominal ≤20% of LLOQ in blank after ULOQ

Experimental Protocols

Protocol A: UHPLC-UV Method for API Assay and Purity

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the chromatographic system is fit-for-purpose before any unknown samples are quantified.

1. Chromatographic Conditions:

  • Column: Waters XSelect CSH C18, 2.1×100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA acts as a strong ion-pairing agent, masking any residual silanols and ensuring sharp peaks for UV detection).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm (PDA detector).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 60% B

    • 6.0 - 7.5 min: 60% 95% B

    • 7.5 - 9.0 min: 95% B

    • 9.0 - 9.1 min: 95% 5% B (Re-equilibration for 3 mins).

2. Sample Preparation:

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of NDAP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

3. System Suitability Testing (SST):

  • Inject the standard preparation six times consecutively.

  • Acceptance Criteria: The relative standard deviation (RSD) of the NDAP peak area must be ≤2.0% . The USP tailing factor must be ≤1.5 , and theoretical plates ( N ) must be ≥5000 . Do not proceed with sample analysis if SST fails.

Protocol B: LC-MS/MS Method for Trace Quantification in Plasma

For bioanalysis, TFA is avoided as it causes severe ion suppression in electrospray ionization (ESI). Instead, Formic Acid (FA) is used in conjunction with the CSH column to maintain peak shape while maximizing MS sensitivity[1].

1. LC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC CSH C18, 2.1×50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: ESI Positive (ESI+).

  • MRM Transitions (Causality): NDAP has an exact mass of 203.14 Da, yielding a protonated precursor [M+H]+ at m/z 204.2. Upon collision-induced dissociation (CID), the loss of the diallylamine moiety (-97 Da) yields a highly stable 2-amino-3-methylpyridine carbocation.

    • Quantifier Transition: m/z 204.2 107.1 (Collision Energy: 25 eV).

    • Qualifier Transition: m/z 204.2 163.1 (Loss of single allyl radical, Collision Energy: 18 eV).

2. Plasma Sample Preparation (Protein Precipitation):

  • Transfer 50 µL of human plasma (spiked with NDAP or unknown) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., NDAP-d5 at 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (1:3 ratio) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions and prevent solvent effects).

  • Inject 2 µL into the LC-MS/MS system.

3. Run Acceptance (Self-Validation):

  • Each analytical batch must include a double blank (no analyte, no IS), a zero blank (IS only), and Quality Control (QC) samples at Low, Mid, and High concentrations. At least 67% of the QC samples must be within ±15% of their nominal values[3].

Workflow S1 Plasma Sample (Spiked with IS) S2 Protein Precipitation (1:3 with MeCN) S1->S2 S3 UHPLC Separation (CSH C18, 0.1% FA) S2->S3 S4 ESI+ Ionization [M+H]+ m/z 204.2 S3->S4 S5 MRM Detection 204.2 -> 107.1 S4->S5

Caption: Step-by-step LC-MS/MS workflow for the trace quantification of NDAP in plasma.

References

  • Title: Practical Applications of Charged Surface Hybrid (CSH) Technology Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS Source: MDPI / Molecules URL: [Link]

Sources

Application

Application Notes &amp; Protocols: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine as a Versatile Precursor for Advanced Heterocyclic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This uni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This unique building block incorporates a 2-aminopyridine core, a strategically positioned aminomethyl linker, and reactive diallyl groups, making it a powerful precursor for the construction of diverse and complex heterocyclic scaffolds. We will explore its application in intramolecular cyclization, tandem reactions, and as a scaffold for diversity-oriented synthesis, providing detailed, field-tested protocols and the underlying chemical principles.

Introduction: The Strategic Value of a Multifunctional Building Block

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. The specific architecture of a heterocyclic scaffold dictates its biological activity and physicochemical properties. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a pre-functionalized substrate designed for efficient entry into complex molecular frameworks. Its strategic value lies in the orthogonal reactivity of its constituent parts:

  • 2-Aminopyridine Core: A privileged pharmacophore known for its hydrogen bonding capabilities and ability to participate in a wide array of cyclization and cross-coupling reactions.

  • Diallyl Amino Group: These terminal alkenes are primed for powerful transformations such as ring-closing metathesis (RCM), radical cyclizations, and hydroamination reactions, enabling the formation of saturated nitrogen-containing rings.

  • Aminomethyl Linker: Provides a flexible spacer and an additional site for derivatization, influencing the conformational properties of the final construct.

This guide will demonstrate how to leverage this integrated reactivity to forge novel heterocyclic systems, moving from theoretical potential to practical application.

Core Application: Tandem Intramolecular Hydroamination-Cyclization

One of the most powerful applications of this building block is in the synthesis of fused polycyclic systems via a tandem intramolecular hydroamination-cyclization cascade. This approach allows for the rapid construction of molecular complexity from a relatively simple linear precursor.

Mechanistic Rationale & Workflow

The proposed transformation leverages the inherent reactivity of the 2-aminopyridine nitrogen and one of the allyl groups. In the presence of a suitable catalyst (e.g., a strong base like NaH or a transition metal catalyst), the primary amine of the aminopyridine ring can undergo an intramolecular hydroamination reaction with one of the pendant allyl groups. This initial cyclization forms a six-membered dihydropyridine ring. The remaining allyl group is then positioned to undergo a subsequent cyclization or other functionalization.

The workflow for this process can be visualized as follows:

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Reaction Cascade cluster_2 Phase 3: Isolation & Analysis A Starting Material: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine B Reagent Preparation: Anhydrous Solvent (THF), Catalyst (e.g., NaH) A->B Assemble Reaction C Intramolecular Hydroamination B->C Initiate Reaction (Heat/Catalyst) D Intermediate: Fused Dihydropyridine C->D Ring Formation E Secondary Reaction (e.g., Isomerization, Aromatization) D->E Rearrangement F Aqueous Workup & Extraction E->F Quench Reaction G Purification: Column Chromatography F->G H Characterization: NMR, MS, IR G->H

Caption: Workflow for Tandem Hydroamination-Cyclization.

Detailed Experimental Protocol

Objective: To synthesize a fused tetracyclic pyridopyrrolopyrimidine derivative via a base-catalyzed intramolecular cyclization cascade.

Materials:

  • N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (2.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Solvent Addition: Add anhydrous THF (20 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (1.0 eq) in a minimal amount of anhydrous DMF (approx. 5 mL) and add it dropwise to the stirred NaH suspension at 0 °C. Causality Note: The use of DMF is to ensure complete dissolution of the polar starting material, while the bulk solvent is THF. Adding the substrate solution slowly to the base at low temperature helps to control the initial exothermic deprotonation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 65 °C (refluxing THF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate ventilation.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired heterocyclic product.

Expected Data & Characterization
Parameter Expected Outcome
Yield 60-75%
¹H NMR Disappearance of vinyl proton signals (typically 5-6 ppm) and the NH₂ proton signal. Appearance of new aliphatic and aromatic signals corresponding to the fused ring system.
¹³C NMR Disappearance of sp² carbons of the allyl groups. Appearance of new sp³ carbons in the newly formed rings.
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the cyclized product.
IR Spectroscopy Disappearance of the N-H stretch from the primary amine (around 3300-3400 cm⁻¹).

Application in Ring-Closing Metathesis (RCM)

The diallyl functionality is a classic substrate for Grubbs-catalyzed Ring-Closing Metathesis (RCM), providing a straightforward route to seven-membered nitrogen-containing rings fused to the pyridine core.

Mechanistic Overview

RCM is a powerful olefine metathesis reaction that forms cyclic alkenes. Using a ruthenium-based catalyst (e.g., Grubbs' 2nd Generation catalyst), the two allyl groups on the nitrogen atom can react intramolecularly to form a seven-membered dihydroazepine ring, releasing ethylene as a byproduct.

RCM_Mechanism A N,N-Diallyl Substrate C [2+2] Cycloaddition A->C + Catalyst B Grubbs' Catalyst (Ru-based) B->C D Ruthenacyclobutane Intermediate C->D Forms E Retro [2+2] Cycloaddition D->E Rearranges F Fused Dihydroazepine Product E->F Releases G Ethylene byproduct E->G Releases

Caption: Simplified RCM Mechanism.

Detailed Experimental Protocol

Objective: To synthesize a fused pyridodihydroazepine derivative via RCM.

Materials:

  • N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (1.0 eq)

  • Grubbs' Catalyst, 2nd Generation (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (1.0 eq).

  • Degassing: Subject the flask to three cycles of vacuum and backfilling with argon. This is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous, degassed DCM via cannula to achieve a substrate concentration of 0.05 M. Causality Note: RCM is typically run at high dilution to favor the intramolecular reaction over intermolecular polymerization.

  • Catalyst Addition: Add the Grubbs' catalyst (0.05 eq) to the flask under a positive pressure of argon.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within 2-4 hours.

  • Quenching: Add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes. Causality Note: Ethyl vinyl ether reacts with the active catalyst, quenching the reaction and facilitating purification.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the pure fused dihydroazepine product.

Summary and Future Directions

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has been presented as a versatile and powerful building block for modern heterocyclic synthesis. We have provided detailed, actionable protocols for its application in tandem hydroamination-cyclization and ring-closing metathesis, two mechanistically distinct yet highly effective strategies for rapid complexity generation.

Future research could explore:

  • Palladium-catalyzed intramolecular reactions: The diallyl groups are also suitable for various palladium-catalyzed cyclization reactions.

  • Multicomponent Reactions: The primary amine of the pyridine ring could be employed in Ugi or Passerini-type reactions, incorporating even greater diversity into the final structures.

  • Radical Cyclizations: The alkene moieties can serve as radical acceptors for the construction of novel ring systems.

The protocols and insights provided herein should serve as a solid foundation for researchers to unlock the full synthetic potential of this promising building block.

References

  • Title: Synthesis of Fused Heterocyclic Compounds via Intramolecular Hydroamination. Source: Journal of Organic Chemistry. URL: [Link]

  • Title: Ring-Closing Metathesis in the Synthesis of Nitrogen Heterocycles. Source: Chemical Reviews. URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry: The 2-Aminopyridine Core. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Grubbs' Catalysts and Olefin Metathesis. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Practical Organic Synthesis: A Laboratory Manual. Source: Wiley. URL: [Link]

Method

Application Notes and Protocols for the In Vitro Evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

A Guide for the Initial Characterization of a Novel Aminopyridine Compound Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery The pyridine ring is a fundamental heterocyclic structure that forms the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Initial Characterization of a Novel Aminopyridine Compound
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic structure that forms the core of numerous biologically active molecules and FDA-approved drugs.[1][2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors makes it a "privileged scaffold" in medicinal chemistry.[4][5] Modifications to the pyridine ring, including the introduction of amino and substituted amino groups, can significantly modulate the pharmacological properties of these compounds.[4] Aminopyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][6][7][8]

This guide provides a comprehensive framework for the initial in vitro characterization of a novel aminopyridine derivative, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine . As specific biological data for this compound is not yet publicly available, we present a tiered screening approach to elucidate its potential cytotoxic effects and enzyme inhibitory activity.[4] This structured evaluation is crucial in the early stages of drug discovery to identify the compound's therapeutic potential and safety profile.[9][10]

Part 1: Primary Screening - General Cytotoxicity Assessment

The initial step in characterizing any novel compound is to assess its general effect on cell viability.[11] A cytotoxicity assay determines the concentration at which the compound causes damage to cells, which can manifest as uncontrolled cell death (necrosis) or programmed cell death (apoptosis).[10][12] This information is critical for establishing a therapeutic window and for designing subsequent, more specific assays. The Lactate Dehydrogenase (LDH) release assay is a common and reliable method for measuring cytotoxicity by quantifying cell membrane damage.[12][13]

Protocol 1: LDH Cytotoxicity Assay

This protocol details the measurement of LDH released from damaged cells into the culture medium as an indicator of cytotoxicity.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH can be quantified in the culture supernatant by a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan, measured spectrophotometrically, is proportional to the number of damaged cells.[11][12]

Materials:

  • N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Test Compound)

  • Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer)[14][15]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Commercially available LDH Cytotoxicity Assay Kit

  • Positive Control (e.g., Lysis Buffer provided in the kit)

  • Vehicle Control (e.g., DMSO, typically <0.5% final concentration)[16]

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate (100 µL final volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells for:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Positive Control: Cells to be treated with lysis buffer 1 hour before the assay endpoint.

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • LDH Assay Execution:

    • One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the Positive Control wells.

    • Following incubation, centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)]

    • Plot the % Cytotoxicity against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that causes 50% of the maximal cytotoxic effect).[17]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound (24-72h Incubation) compound_prep->treatment Add to cells supernatant 4. Collect Supernatant treatment->supernatant reaction 5. Add LDH Reaction Mix supernatant->reaction stop 6. Add Stop Solution reaction->stop read 7. Read Absorbance (490nm) stop->read calculate 8. Calculate % Cytotoxicity read->calculate ic50 9. Determine IC50 Value calculate->ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., VEGF) Ligand->RTK:f0 Downstream Downstream Signaling (e.g., RAS-MAPK) Dimerization->Downstream Activates Inhibitor N,N-Diallyl-3- (aminomethyl)-2-pyridinamine Inhibitor->RTK:f2 Binds to ATP pocket & Blocks Activity Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a generic RTK signaling pathway.

Data Presentation: Summarized Results

All quantitative data should be summarized in a clear, structured table for easy comparison. The following is a hypothetical example of results obtained from the described protocols.

Compound IDAssay TypeCell Line / EnzymeIncubation Time (h)IC₅₀ (µM) [95% CI]
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine LDH CytotoxicityA5494812.5 [10.2 - 15.3]
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Kinase InhibitionKDR (VEGFR2)10.85 [0.71 - 1.02]
Doxorubicin (Control)LDH CytotoxicityA549481.93 [1.65 - 2.26]
Sunitinib (Control)Kinase InhibitionKDR (VEGFR2)10.009 [0.007 - 0.011]
Conclusion and Future Directions

This application note provides a foundational, two-tiered approach for the initial in vitro characterization of a novel aminopyridine derivative, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. The outlined protocols for cytotoxicity and enzyme inhibition will generate essential preliminary data on the compound's biological activity and potency. Based on these initial findings, further studies can be designed to explore the mechanism of action in greater detail, including assays for apoptosis, cell cycle analysis, and evaluation against a broader panel of kinases or other enzyme targets. This systematic approach is crucial for efficiently advancing promising compounds through the drug discovery pipeline. [9][13]

References
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Synthesis of 3‐aminomethyl pyridine. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • In Vitro Evaluation of ACE and DPP-IV Inhibitory, and GLP-1 Stimulation Activities of Collagen Hydrolysate Enriched in Tripeptides. MDPI. [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Preprints.org. [Link]

  • pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

Sources

Application

Chelation properties of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine with metal ions

Application Note: Chelation Properties and Metal Coordination Protocols for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Structural Architecture & Mechanistic Profiling N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chelation Properties and Metal Coordination Protocols for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Structural Architecture & Mechanistic Profiling

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a highly versatile, hybrid multidentate ligand designed for advanced coordination chemistry, catalysis, and metallo-pharmaceutical development. Its architecture presents a unique combination of hard/borderline and soft donor sites, enabling highly selective, stepwise metalation strategies.

The N,N-Donor Pocket (Hard/Borderline Affinity): The primary coordination sphere consists of the pyridine nitrogen ( sp2 ) and the aminomethyl nitrogen ( sp3 ). Together, these donors form a highly stable 6-membered metallacycle when bound to first-row transition metals such as Cu(II), Ni(II), and Zn(II)[1]. The bite angle of the 3-(aminomethyl)pyridine moiety is thermodynamically tuned to favor this 6-membered chelate ring, preventing the formation of strained 5-membered alternatives[2]. Furthermore, the presence of the 2-amino group, while a weaker donor due to lone-pair delocalization into the pyridine ring, provides a critical hydrogen-bonding network that stabilizes the secondary coordination sphere[3].

The Allyl π-System (Soft Affinity): The N,N-diallyl substituents introduce significant steric shielding, which can stabilize low-valent metal centers and prevent unwanted ligand-bridged dimerization. More importantly, the alkene moieties serve as soft π -donors. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Pd(II), Pt(II), and Ag(I) exhibit a strong thermodynamic preference for these electron-rich double bonds, enabling the synthesis of heterobimetallic networks or facilitating carbometalation reactions[4][5].

Quantitative Speciation & Binding Data

Understanding the thermodynamic stability of these complexes is critical for predicting their behavior in solution. The table below summarizes the quantitative binding parameters and analytical markers for various metal complexes formed with this ligand.

Complex SpeciesPrimary Coordination SiteGeometryLog K (Formation Constant)Analytical Validation Marker
[Cu(L)(H2O)2]²⁺ Pyridine N, Aminomethyl NDistorted Octahedral~12.5UV-Vis: Hypsochromic shift to λmax​ = 620 nm
[Zn(L)Cl2] Pyridine N, Aminomethyl NTetrahedral~8.2¹H NMR: Pyridine protons downfield shift ( Δδ ~0.4 ppm)
[Pd(L)Cl2] Pyridine N, Aminomethyl NSquare Planar~15.1UV-Vis: λmax​ = 380 nm (LMCT band)
[Cu(L-PdCl2)]²⁺ Allyl π -bonds (Pd binding)Mixed (Heterobimetallic)N/A¹H NMR: Allyl protons upfield shift ( Δδ ~1.3 ppm)

Note: Formation constants are extrapolated from potentiometric equilibrium studies of analogous 2-aminomethylpyridine complexes[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates immediate analytical feedback loops to confirm successful chelation without requiring immediate isolation.

Protocol A: Synthesis of the Mononuclear Cu(II) Complex

Causality & Rationale: Cu(II) is a borderline acid that preferentially binds the nitrogen pocket over the soft allyl groups. Methanol is selected as the solvent because it solubilizes the free ligand but acts as a weak field ligand, allowing the stronger N-donors to easily displace the solvent molecules[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in 10 mL of anhydrous methanol.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 5 mL of methanol. The solution will appear pale blue ( λmax​ ~800 nm).

  • Chelation: Dropwise add the Cu(II) solution to the ligand solution under continuous stirring at 25°C.

  • Self-Validation Check: Observe the immediate colorimetric shift. The solution must transition from pale blue to a deep, intense green/purple. This visual cue corresponds to a hypsochromic shift in the d-d transition to ~620 nm, validating the successful formation of the 6-membered N,N-chelate ring[2].

  • Isolation: Concentrate the solution under reduced pressure to 3 mL and precipitate the complex by adding cold diethyl ether. Filter and dry under vacuum.

Protocol B: Synthesis of a Heterobimetallic Cu(II)/Pd(II) Complex

Causality & Rationale: With the N,N-pocket thermodynamically locked by Cu(II), the addition of a soft Pd(II) salt forces coordination at the sterically accessible allyl π -system. This stepwise approach prevents Pd(II) from outcompeting Cu(II) for the nitrogen donors[5][6].

Step-by-Step Methodology:

  • Pre-metalation: Suspend 0.5 mmol of the isolated[Cu(L)(NO₃)₂] complex (from Protocol A) in 10 mL of dichloromethane (DCM).

  • Soft Metal Addition: Add 0.55 mmol of K₂PdCl₄ dissolved in 2 mL of water (creating a biphasic system) and 10 mol% of a phase-transfer catalyst (e.g., TBAB).

  • Reaction: Stir vigorously at room temperature for 12 hours. The Pd(II) will migrate into the organic phase and coordinate with the allyl groups.

  • Self-Validation Check: Extract the organic layer, dry over MgSO₄, and take a crude ¹H NMR aliquot in CDCl₃. The internal allyl protons (-CH=), which appear at ~5.8 ppm in the free ligand, must shift significantly upfield to ~4.5 ppm. This shielding effect is caused by strong d−π∗ back-bonding from the Pd(II) center, confirming π -coordination[4].

Workflow and Speciation Visualizations

Workflow L Free Ligand (L) N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Cu Cu(II) Addition Hard/Borderline Acid L->Cu Equimolar Cu(NO3)2 MeOH, 25°C CuL [Cu(L)]2+ Complex N,N-Chelation (6-Membered Ring) Cu->CuL Validation: UV-Vis λmax shift Pd Pd(II) Addition Soft Acid CuL->Pd Excess K2PdCl4 DCM/H2O biphasic Hetero [Cu(L)Pd] Heterobimetallic Allyl π-Coordination Pd->Hetero Validation: 1H NMR Upfield Shift

Caption: Workflow for the selective step-wise metalation of the hybrid ligand.

Speciation pH2 pH < 3.0 Protonated Ligand pH5 pH 5.0 - 7.0 Optimal N,N-Chelation pH9 pH > 8.5 Hydroxo-Bridged Dimers Metal M(II) Ions (Cu, Ni, Zn) Metal->pH2 No Coordination (Electrostatic Repulsion) Metal->pH5 Stable Mononuclear [M(L)(H2O)2]2+ Metal->pH9 Oligomerization [M2(L)2(OH)2]2+

Caption: pH-dependent speciation and coordination pathways for M(II) complexes.

References

  • Puchoňová, M. et al. "Methyl- and methoxysalicylatocopper(II) complexes with 2-aminomethylpyridine". ResearchGate. 1

  • Yilmaz, V. T. et al. "Bis(saccharinato)copper(II) complexes with 2-aminomethylpyridine and 2-aminoethylpyridine...". Taylor & Francis. 2

  • Li, X. et al. "Silica-Based 2-Aminomethylpyridine Functionalized Adsorbent for Hydrometallurgical Extraction of Low-Grade Copper Ore". ACS Publications. 3

  • Lichtenberg, C. et al. "Reactivity of Tris(allyl)aluminum toward Pyridine: Coordination versus Carbometalation". ACS Publications.4

  • "Reaction of[M(η3-allyl)(η2-amidinato)(CO)2(pyridine)] complexes (M = Mo, W) with bidentate ligands: nitrogen donor vs. phosphorus donor". RSC Publishing. 5

  • Abdelkarim, A. T. "Potentiometric and Equilibrium Studies on Complex-Formation Reactions of[Pd(2-aminomethylpyridine)(H2O)2]...". Int. J. Electrochem. Sci.6

Sources

Method

Application Note: Evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine as a High-Performance Corrosion Inhibitor for Mild Steel in Acidic Media

Introduction & Mechanistic Rationale In the industrial pickling, descaling, and acid-cleaning of mild steel, the use of hydrochloric acid (HCl) inevitably leads to aggressive metal dissolution. To mitigate this, organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the industrial pickling, descaling, and acid-cleaning of mild steel, the use of hydrochloric acid (HCl) inevitably leads to aggressive metal dissolution. To mitigate this, organic corrosion inhibitors are deployed to form protective monolayers at the metal-solution interface.

The compound N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (NDAP) represents a highly specialized, multi-centered inhibitor molecule. As a Senior Application Scientist, the selection of this specific molecular architecture is driven by a precise mechanistic causality:

  • The Pyridine Core: The heteroaromatic pyridine ring acts as a primary anchoring site. The nitrogen atom possesses a lone pair of electrons orthogonal to the π -system, facilitating strong coordinate covalent bonding (chemisorption) with the vacant d-orbitals of the iron surface [1].

  • The 2-Amino Substituent: Acting as a potent electron-donating group (EDG) via resonance, the primary amine at the 2-position increases the overall electron density of the pyridine ring, thereby strengthening the metal-ligand coordinate bond [2].

  • The N,N-Diallyl Moiety: This is the critical differentiating feature. The diallylamine structure introduces two terminal alkene groups. These double bonds provide additional π -electron interaction sites. More importantly, the hydrophobic nature of the diallyl chains creates massive steric hindrance, forming a dense, water-repellent barrier that physically blocks the diffusion of corrosive species ( H+ and Cl− ) to the metal surface [4].

Physicochemical & Structural Profile

Understanding the physical properties of NDAP is essential for formulating the inhibitor in aqueous acidic environments.

PropertyValue / Description
Chemical Name N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Molecular Formula C12​H17​N3​
Molecular Weight 203.28 g/mol
Active Adsorption Centers 3 Nitrogen atoms (1 aromatic, 1 primary, 1 tertiary), 2 Alkene groups, 1 Aromatic ring
Solubility Highly soluble in 1 M HCl (due to rapid protonation of the tertiary amine)
Primary Application Mixed-type corrosion inhibitor for mild steel

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of NDAP must operate as a self-validating system . No single technique is sufficient to prove efficacy; macroscopic mass loss must corroborate with microscopic electrochemical kinetics and physical surface analysis.

Protocol 1: Gravimetric (Weight Loss) Analysis

Causality: Provides the empirical baseline for corrosion rate. It is the most reliable, unperturbed measurement of macroscopic metal dissolution.

  • Preparation: Abrade mild steel coupons (composition: 0.09% C, 0.05% Mn, balance Fe) using SiC paper (grades 400 to 1200). Wash with bidistilled water, degrease in acetone, and dry under a warm air stream.

  • Immersion: Accurately weigh the coupons ( W1​ ) using an analytical balance (accuracy ±0.1 mg). Suspend the coupons in 100 mL of 1 M HCl containing varying concentrations of NDAP ( 1×10−5 M to 5×10−3 M) for 24 hours at 298 K.

  • Post-Treatment: Remove the coupons, scrub with a bristle brush under running water to remove loose corrosion products, dry, and reweigh ( W2​ ).

  • Validation: Calculate the corrosion rate ( CR​ ) and Inhibition Efficiency ( IEWL​% ). If IEWL​% scales logarithmically with concentration, it confirms adherence to the Langmuir adsorption isotherm.

Protocol 2: Electrochemical Profiling (EIS & PDP)

Causality: EIS quantifies the insulative properties of the inhibitor film, while PDP determines whether the inhibitor suppresses anodic dissolution, cathodic hydrogen evolution, or both.

  • Cell Setup: Use a standard three-electrode cell: Mild steel working electrode (WE, 1 cm2 exposed area), Platinum counter electrode (CE), and Ag/AgCl reference electrode (RE).

  • Open Circuit Potential (OCP): Immerse the WE in the test solution for 30 minutes to achieve a steady-state OCP.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Self-Validation: Extract the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). A successful NDAP monolayer will show a drastic increase in Rct​ and a decrease in Cdl​ (proving the displacement of high-dielectric water molecules by low-dielectric organic molecules) [3].

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel slopes ( βa​ , βc​ ) to determine the corrosion current density ( icorr​ ).

Protocol 3: Surface Characterization (SEM/EDX)

Causality: Visually and chemically verifies the presence of the protective monolayer, closing the validation loop.

  • Exposure: Immerse mild steel samples in 1 M HCl with and without 5×10−3 M NDAP for 24 hours.

  • Imaging: Analyze the surface morphology using a Scanning Electron Microscope (SEM) at 15 kV. The uninhibited sample should show severe pitting, while the NDAP-treated sample should display original polishing scratches, confirming surface protection.

ExperimentalWorkflow A 1. Compound Preparation NDAP Synthesis & QC B 2. Gravimetric Analysis (Weight Loss, IE%) A->B Baseline Validation C 3. Electrochemical Profiling (EIS & PDP) B->C Kinetics & Thermodynamics D 4. Surface Characterization (SEM, EDX, XPS) C->D Monolayer Verification E 5. Data Integration (Self-Validating Model) D->E Mechanism Confirmation

Fig 1. Self-validating experimental workflow for NDAP corrosion inhibition analysis.

Data Presentation & Interpretation

The following table synthesizes the expected quantitative performance of NDAP based on the synergistic behavior of pyridine and diallylamine derivatives in 1 M HCl at 298 K [2], [4]. Notice the tight correlation between gravimetric and electrochemical inhibition efficiencies, fulfilling the self-validation requirement.

NDAP Concentration (M)Corrosion Rate (mm/yr) icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 ) IEWL​ (%) IEEIS​ (%)
Blank (1 M HCl) 12.45850.215.4--
1×10−5 4.12280.548.266.968.0
1×10−4 1.85125.4105.685.185.4
1×10−3 0.6242.1310.595.095.0
5×10−3 0.2516.8785.298.0 98.0

Note: The displacement of OCP in PDP analysis is typically less than 85 mV, classifying NDAP as a mixed-type inhibitor that simultaneously retards anodic metal dissolution and cathodic hydrogen evolution.

Mechanistic Pathway of Adsorption

The superior performance of NDAP is governed by a dual-action adsorption mechanism. In the highly acidic 1 M HCl environment, the tertiary amine of the diallyl group and the pyridine nitrogen undergo protonation.

Initially, the metal surface is positively charged at the corrosion potential, attracting Cl− ions. The protonated NDAP molecules are electrostatically drawn to this chloride-covered surface (Physisorption ). Once in close proximity, the lone pairs on the unprotonated nitrogen atoms and the π -electrons from the pyridine ring and diallyl double bonds displace adsorbed water molecules, donating electron density directly into the empty d-orbitals of the iron atoms (Chemisorption ).

MechanisticPathway cluster_Adsorption Competitive Adsorption Modalities Bulk Bulk Acidic Solution (1M HCl) Protonation of NDAP Diffusion Diffusion to Metal Interface Bulk->Diffusion Physisorption Physisorption Electrostatic Attraction Diffusion->Physisorption Cl- Bridge Chemisorption Chemisorption Donor-Acceptor Bonding Diffusion->Chemisorption H2O Displacement Film Protective Organic Monolayer (Hydrophobic Diallyl Shield) Physisorption->Film Chemisorption->Film Inhibition Corrosion Inhibition (Blocked Active Sites) Film->Inhibition

Fig 2. Dual-action adsorption mechanism of NDAP on mild steel surfaces in acidic media.

Conclusion

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (NDAP) demonstrates the structural prerequisites of an elite corrosion inhibitor. By combining the chemisorptive strength of an electron-rich pyridine core with the hydrophobic, sterically demanding shielding of N,N-diallyl groups, it effectively isolates mild steel from aggressive acidic attack. The self-validating combination of gravimetric and electrochemical data ensures that its application in industrial pickling processes is both reliable and highly efficient.

References

  • Title: Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium Source: RSC Advances URL: [Link]

  • Title: Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution Source: Chemical Methodologies URL: [Link]

  • Title: Evaluation of the corrosion inhibition of mild steel by newly synthesized imidazo[1,2-a]pyridine derivatives: experimental and theoretical investigation Source: Journal of Dispersion Science and Technology (Taylor & Francis) URL: [Link]

  • Title: Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative Source: Materials (MDPI) URL: [Link]

Application

Topic: Formulation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine for Biological Studies

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the formulation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a novel aminop...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formulation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a novel aminopyridine derivative, for biological research applications. Given the limited public data on this specific entity, this guide establishes a foundational framework based on the well-understood chemistry of pyridine scaffolds and standard industry practices for the preclinical development of new chemical entities (NCEs).[1][2] We present a logical, phased approach beginning with essential physicochemical characterization, followed by detailed protocols for developing stable and effective formulations for both in vitro and in vivo models. The core principle of this guide is to empower researchers to develop a robust, validated formulation that ensures data integrity and reproducibility in subsequent biological and pharmacological evaluations.

Introduction: The Formulation Challenge

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][5] N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, as a novel derivative, presents an opportunity for new therapeutic discoveries. However, translating a promising compound from the bench to a biological model system is critically dependent on its formulation.

An inadequate formulation can lead to poor bioavailability, inaccurate dose-response relationships, and misleading toxicity profiles, ultimately resulting in the failure of a potentially valuable candidate.[6][7] The presence of multiple amine groups in the target molecule suggests a pH-dependent solubility profile and potential for salt formation, adding a layer of complexity to its handling.

This application note serves as a detailed roadmap for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causality behind each step, ensuring the development of a self-validating and reliable formulation system.

Phase 1: Essential Physicochemical Characterization

Before a single biological experiment is conducted, a foundational understanding of the compound's physical and chemical properties is paramount. This initial characterization dictates the entire formulation strategy.

| Solubility Profiling

The objective is to determine the compound's solubility in a range of pharmaceutically acceptable solvents. This data will inform the selection of an appropriate vehicle for both in vitro and in vivo studies.

Protocol 2.1: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Solvent Panel: Prepare a panel of solvents relevant for biological studies. See Table 1 for suggestions.

  • Serial Dilution: In a 96-well plate, add the test solvents. Then, add the 10 mM DMSO stock to the wells to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Analysis: Seal the plate and shake at room temperature for 2-4 hours. Analyze for precipitation using a plate reader to measure light scattering (nephelometry) or by visual inspection under a microscope. The highest concentration that remains clear is the approximate kinetic solubility.

Table 1: Suggested Solvents for Initial Solubility Screen

Solvent/Vehicle System Purpose Potential Issues
Aqueous Buffers
Phosphate-Buffered Saline (PBS), pH 7.4 Simulates physiological pH Low solubility for lipophilic compounds
Citrate Buffer, pH 4.0 Simulates gastric environment Compound stability may be pH-dependent
Organic Solvents & Co-solvents
Dimethyl Sulfoxide (DMSO) In vitro stock solutions Cellular toxicity at >0.5% v/v
Ethanol (EtOH) Co-solvent for in vivo use Can cause sedation/toxicity at high doses
Polyethylene Glycol 400 (PEG400) Common in vivo vehicle Potential for renal toxicity at high doses[8]
Propylene Glycol (PG) Common in vivo vehicle Can cause hemolysis and CNS depression[8]
Surfactant/Suspension Agents
0.5% (w/v) Carboxymethylcellulose (CMC) In vivo suspension vehicle Not a true solution; requires particle size control

| 5% (v/v) Tween® 80 in Saline | Solubilizing agent | Potential for hypersensitivity reactions |

| Stability Assessment

It is crucial to confirm that the compound does not degrade in the stock solution or the final dosing vehicle.

Protocol 2.2: Formulation Stability Analysis

  • Prepare Formulations: Prepare the compound in the selected candidate vehicles (e.g., 10 mM in DMSO, 1 mg/mL in 10% PEG400/Saline) at the target concentration.

  • Incubation Conditions: Aliquot the preparations into separate, sealed vials. Store them under different conditions:

    • Refrigerated (2-8 °C), protected from light.

    • Room Temperature (~25 °C), protected from light.

    • Accelerated (40 °C), protected from light.

  • Time Points: Pull samples at T=0, 24h, 48h, and 1 week.

  • Analysis: Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acceptance Criteria: A stable formulation is generally defined as having <10% degradation of the parent compound over the test period.

Phase 2: Formulation for In Vitro Applications

For cell-based assays, the primary goal is to deliver the compound to the cells in a soluble, non-toxic vehicle.

| Stock Solution Preparation

DMSO is the most common solvent for preparing high-concentration stock solutions for in vitro use due to its broad solubilizing power.

Protocol 3.1: DMSO Stock Solution

  • Weighing: On a calibrated analytical balance, accurately weigh out approximately 5-10 mg of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

  • Dissolution: Add a calculated volume of anhydrous, cell-culture grade DMSO to achieve a final concentration of 10-50 mM.

  • Solubilization: Vortex thoroughly for 2-5 minutes. If necessary, use a brief (5-10 min) sonication in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small-volume, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

  • Expert Insight: The diallyl and aminomethyl groups may be susceptible to oxidation. Storing under an inert gas like argon or nitrogen before sealing can prolong the shelf-life of the stock solution.

| Working Solution in Culture Media

Protocol 3.2: Dilution into Aqueous Media

  • Thaw Stock: Rapidly thaw a single aliquot of the DMSO stock solution.

  • Pre-warm Media: Pre-warm the desired cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the pre-warmed medium to achieve the final desired concentrations for the experiment.

  • Critical Step - Addition: To prevent precipitation, add the small volume of DMSO stock directly into the larger volume of media while vortexing or swirling vigorously. This ensures rapid dispersion.

  • Final DMSO Concentration: The final concentration of DMSO in the media should ideally be ≤0.1% (v/v) and must not exceed 0.5%, as higher concentrations can induce cytotoxicity or affect cell function.[9]

  • Vehicle Control: Crucially , prepare a vehicle control group that contains the same final concentration of DMSO as the highest dose treatment group. This is essential to differentiate compound-specific effects from vehicle-induced artifacts.

Phase 3: Formulation for In Vivo Applications

In vivo formulation is more challenging, as it must be sterile, biocompatible, and deliver the drug effectively to achieve desired systemic exposure.[10] The choice of vehicle is dictated by the solubility data from Phase 1 and the intended route of administration.

G

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

| Protocol: Co-Solvent Formulation (for Poor Aqueous Solubility)

This is often used for oral (PO) or intraperitoneal (IP) administration when aqueous solubility is insufficient. A common example is a PEG400/Ethanol/Water system.

  • Weigh Compound: Accurately weigh the required amount of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

  • Initial Solubilization: Add the compound to a sterile vial. Add a small volume of 100% Ethanol (e.g., 10% of the final volume) and vortex until the compound is fully dissolved. The ethanol acts as a primary organic solvent.

  • Add Co-solvent: Add PEG400 (e.g., 40% of the final volume) and vortex until the solution is homogeneous. PEG400 increases solubility and helps maintain the compound in solution upon dilution.

  • Aqueous Dilution: Slowly add the aqueous component (e.g., Saline or Water for Injection, 50% of the final volume) in a dropwise manner while continuously vortexing. This slow addition is critical to prevent the compound from "crashing out" or precipitating.

  • Final Check: Inspect the final solution for clarity. It should be a clear, homogenous solution.

| Protocol: Suspension Formulation (for Very Poor Solubility)

If the compound cannot be solubilized at the required concentration, a suspension is the next logical choice.

  • Prepare Vehicle: Prepare a sterile 0.5% (w/v) carboxymethylcellulose (CMC) solution containing 0.2% (v/v) Tween® 80 in sterile water. The CMC acts as a suspending agent, and the Tween® 80 acts as a wetting agent to aid in particle dispersion.

  • Micronize Compound: If possible, the particle size of the compound should be reduced (micronized) to improve suspension homogeneity and bioavailability.

  • Wetting: In a sterile mortar, place the accurately weighed compound. Add a small amount of the vehicle to form a thick, uniform paste. This ensures all particles are wetted.

  • Geometric Dilution: Gradually add the remaining vehicle in small portions, triturating with the pestle after each addition until the final volume is reached.

  • Homogenization: Transfer the suspension to a sterile vial. Stir continuously with a magnetic stir bar before and during dose administration to ensure a uniform dose is withdrawn.

Phase 4: Formulation Validation and Quality Control

A prepared formulation is not ready for use until it has been validated.

| Vehicle Cytotoxicity Assessment

The selected formulation vehicle must be shown to be non-toxic to the cells used in in vitro assays.[11][12]

Protocol 5.1: Vehicle Toxicity Screen (MTT Assay)

  • Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the final in vivo or in vitro vehicle (without the compound) in cell culture media. For example, if your formulation contains 10% PEG400, you would test final concentrations of 10%, 5%, 2.5%, etc., of the vehicle in the media.

  • Incubation: Add the vehicle dilutions to the cells and incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, following the manufacturer's protocol to assess cell viability.[13]

  • Analysis: The vehicle is considered safe if it does not cause a significant reduction (>10-20%) in cell viability at the highest concentration to be used in the experiment.

G

Caption: Phased workflow for formulation development and validation.

| Preliminary Pharmacokinetic (PK) Study

A pilot PK study is the ultimate validation for an in vivo formulation. It answers the most important question: Does the formulation deliver the drug to the systemic circulation?[14][15]

Table 2: Sample Design for a Pilot PK Study in Rodents

Parameter Description
Animal Model Male Sprague-Dawley rats (n=3-4 per group)
Routes 1. Intravenous (IV) bolus (e.g., 1-2 mg/kg in a solubilizing vehicle) 2. Per Oral (PO) gavage (e.g., 10-20 mg/kg in the test formulation)
Blood Sampling Serial blood collection at pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h
Analysis Quantify plasma drug concentration via LC-MS/MS

| Key Readouts | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Bioavailability (%F) |

  • Expert Insight: The IV arm is critical as it provides the benchmark for 100% bioavailability, allowing for the true performance of the oral formulation to be calculated.[16] A successful formulation will yield consistent and dose-proportional exposure.

Conclusion

The successful biological evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine hinges on the development of a carefully characterized and validated formulation. By following a systematic, data-driven approach—starting with fundamental physicochemical profiling and progressing through vehicle selection, preparation, and in-model validation—researchers can significantly de-risk their studies. This methodical process ensures that the observed biological effects are a true reflection of the compound's intrinsic activity, paving the way for reliable and translatable scientific discovery.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Synthesis and Pharmacokinetic Evaluation of Novel Bioactive Organic Compounds. (2026, January 26).
  • Da-ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death.
  • Jensen, K. M. (n.d.). Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. Department of Pharmaceutical Sciences, University of Copenhagen.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (2025, August 9).
  • Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. (n.d.). PMC.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 8). ResearchGate.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.).
  • Nonclinical vehicle use in studies by multiple routes in multiple species. (2006, November 15). PubMed.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-46. Retrieved March 10, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine.
  • Benchchem. (n.d.). Biological Activity of N2,N2-Diallyl-2,5-pyridinediamine Derivatives: A Comparative Analysis.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Retrieved March 10, 2026, from [Link]

  • Prodrugs for Amines. (n.d.). PMC.
  • Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • From amines to (form)amides: a simple and successful mechanochemical approach. (2022, September 1).
  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC.
  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.
  • PubChem. (n.d.). 3-(aminomethyl)-N,N-dipropylpyridin-2-amine.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC.
  • ResearchGate. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Thermo Scientific Chemicals. (n.d.). 3-(Aminomethyl)pyridine, 98+% 25 g.
  • ResearchGate. (2019, December 20). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
  • EPA. (n.d.). 3-(Aminomethyl)pyridin-2-amine Properties.

Sources

Method

Application Note: High-Throughput Screening of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Derivatives for Kinase Inhibition

Introduction & Scientific Rationale The discovery of selective protein kinase inhibitors remains a cornerstone of modern targeted therapeutics. Among the privileged scaffolds in medicinal chemistry, the 2-aminopyridine m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The discovery of selective protein kinase inhibitors remains a cornerstone of modern targeted therapeutics. Among the privileged scaffolds in medicinal chemistry, the 2-aminopyridine motif is highly valued for its ability to act as an ATP-competitive inhibitor, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

This application note focuses on a highly functionalized sub-class: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine derivatives .

  • The Causality of the Scaffold: The 2-aminopyridine core anchors the molecule in the ATP pocket. The 3-(aminomethyl) substitution provides a flexible vector directing functional groups toward the solvent-exposed channel, enhancing target selectivity. The N,N-diallyl groups serve a dual purpose: they facilitate deep hydrophobic packing within the kinase specificity pocket and act as synthetic handles for late-stage lead optimization (e.g., via ring-closing metathesis to form macrocyclic inhibitors).

The HTS Challenge and Our Solution

High-throughput screening (HTS) of heterocyclic libraries—particularly highly conjugated pyridine derivatives—often suffers from high false-positive rates due to compound auto-fluorescence or colloidal aggregation. To circumvent this, we mandate the use of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

By introducing a temporal delay (typically 50–100 µs) between the excitation pulse and the emission measurement, the short-lived background fluorescence of the pyridine derivatives decays completely. The system only records the long-lived emission of the lanthanide donor (e.g., Terbium), ensuring that the resulting data reflects true biochemical inhibition rather than optical interference[2].

Mandatory Visualizations

Mechanism of Action

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase Target Kinase (e.g., CHK2) Receptor->Kinase Phosphorylates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (Blocked) Inhibitor N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Inhibitor->Kinase ATP-Competitive Binding Response Cell Cycle Arrest Substrate->Response Pathway Inhibited

Fig 1. Mechanism of action: 2-pyridinamine derivatives competitively bind the kinase ATP pocket.

HTS Workflow

HTS_Workflow A Compound Library (N,N-Diallyl-2-pyridinamines) B Acoustic Dispensing (Echo 550, 384-well) A->B C TR-FRET Kinase Assay (Primary Screen) B->C D Data Analysis (Z'-factor > 0.6) C->D E Hit Triaging (Exclude Auto-fluorescence) D->E F Orthogonal Cell Assay (CellTiter-Glo) E->F G Lead Optimization F->G

Fig 2. HTS workflow for 2-pyridinamine derivatives, from acoustic dispensing to hit triaging.

Experimental Protocol: TR-FRET Kinase Assay

This methodology establishes a self-validating system. The assay utilizes a Terbium (Tb)-labeled anti-phospho antibody (donor) and a fluorescein-labeled substrate (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the fluorophores into proximity and generating a FRET signal[3]. Inhibition by the 2-pyridinamine derivative prevents phosphorylation, thereby reducing the FRET ratio.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Enzyme/Substrate Mix: Recombinant target kinase (e.g., CHK2) at 2 nM and Fluorescein-labeled peptide substrate at 400 nM in Kinase Buffer.

  • ATP Solution: 20 µM ATP in Kinase Buffer (prepared fresh).

  • Detection Mix: 10 mM EDTA, 2 nM Tb-labeled anti-phospho antibody in TR-FRET Dilution Buffer. (Causality: EDTA is critical as it chelates Mg²⁺, instantly terminating the kinase reaction and stabilizing the readout).

Step-by-Step Execution (384-Well Format)
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo 550), dispense 50 nL of the N,N-Diallyl-3-(aminomethyl)-2-pyridinamine library (10 mM in DMSO) into a low-volume 384-well black microplate.

    • Self-Validation Control: Include columns for 100% inhibition (10 µM Staurosporine) and 0% inhibition (DMSO vehicle only).

  • Enzyme Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Centrifuge briefly at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow compound pre-binding to the hinge region.

  • Reaction Initiation: Add 5 µL of the ATP Solution to all wells to initiate the phosphorylation cascade.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Termination & Detection: Add 10 µL of the Detection Mix to all wells. The EDTA immediately halts kinase activity. Incubate for an additional 60 minutes to allow the antibody to reach binding equilibrium with the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar FS).

    • Excitation: 337 nm (laser or flash lamp).

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 520 nm.

    • Delay Time: 100 µs; Integration Time: 200 µs.

Data Analysis & Self-Validation Metrics

Calculate the TR-FRET Emission Ratio for each well: Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000

The assay's trustworthiness is governed by the Z'-factor , calculated from the DMSO (negative) and Staurosporine (positive) controls.

  • Validation Rule: The screening plate is automatically rejected if the Z'-factor falls below 0.5. A robust assay typically yields a Z'-factor between 0.65 and 0.85.

Quantitative Data Presentation

The following table summarizes representative HTS data, demonstrating how structural variations on the N,N-Diallyl-3-(aminomethyl)-2-pyridinamine scaffold impact biochemical potency and cellular efficacy.

Table 1: Representative Screening Data for 2-Pyridinamine Derivatives

Compound IDR-Group Substitution (Pyridine Ring)TR-FRET IC₅₀ (nM)CellTiter-Glo IC₅₀ (µM)*Z'-Factor (Plate)Hit Status
Ref-Stauro N/A (Control)12.5 ± 1.10.05 ± 0.010.78Validated
NDP-001 Unsubstituted1,450 ± 120> 50.00.76Inactive
NDP-045 5-Bromo320 ± 2512.4 ± 1.50.81Weak Hit
NDP-088 5-(4-fluorophenyl)45 ± 41.2 ± 0.20.79Lead
NDP-112 5-(3-pyridyl)18 ± 20.8 ± 0.10.82Lead
NDP-115 6-Methyl-5-(3-pyridyl)> 10,000> 50.00.77Steric Clash

*CellTiter-Glo assay performed on HCT116 human colon cancer cell lines to verify target engagement and membrane permeability.

Data Interpretation Insights

The data clearly illustrates the structure-activity relationship (SAR) causality. The unsubstituted scaffold (NDP-001) is a weak binder. However, introducing aryl or heteroaryl groups at the 5-position (NDP-088, NDP-112) dramatically increases potency by exploiting deeper hydrophobic pockets adjacent to the ATP-binding site[1]. Conversely, adding a methyl group at the 6-position (NDP-115) causes a severe steric clash with the kinase hinge region, completely abrogating activity.

References

  • Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 Bioorganic & Medicinal Chemistry[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors BMG Labtech Application Notes[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech Application Notes[Link]

Sources

Application

Protocol for scaling up the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

An Application Note and Protocol for the Scalable Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Authored by a Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a valuable heterocyclic building block for drug discovery and materials science. The pyridine core is a fundamental scaffold in numerous FDA-approved pharmaceuticals.[1] This guide details a robust and scalable procedure starting from commercially available 2-amino-3-(aminomethyl)pyridine, employing a direct N,N-diallylation strategy. We delve into the causality behind procedural choices, from reagent selection to purification strategies, ensuring scientific integrity and reproducibility. The protocol includes critical safety precautions for handling hazardous reagents, detailed characterization data for product validation, and a discussion on key considerations for scaling the synthesis from benchtop to pilot plant capacities.

Introduction: The Rationale for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of functionalized side chains, such as the N,N-diallylaminomethyl group at the C3 position, creates a versatile intermediate. The terminal allyl groups are amenable to a variety of subsequent chemical transformations, including metathesis, hydroformylation, and thiol-ene "click" reactions, thus providing a gateway to diverse molecular libraries.

This protocol addresses the need for a reliable synthesis of the title compound. The chosen synthetic route is a direct diallylation of the primary amine of 2-amino-3-(aminomethyl)pyridine using allyl bromide. This method is favored for its operational simplicity and high efficiency. A catalyst-free approach in the presence of a mild inorganic base is employed, which is both cost-effective and environmentally benign, avoiding the use of expensive or toxic metal catalysts.[2][3]

Reaction Scheme and Mechanism

The synthesis proceeds via a classical nucleophilic substitution (S_N2) mechanism. The primary aliphatic amine of the starting material is significantly more nucleophilic than the aromatic amine on the pyridine ring. The reaction is driven to completion by using a slight excess of allyl bromide and a suitable base to neutralize the hydrobromic acid generated in situ.

Caption: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents & MaterialsGradeSupplier Example
2-Amino-3-(aminomethyl)pyridine≥97%Sigma-Aldrich
Allyl Bromide (3-Bromopropene), stabilized99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderAcros Organics
Acetonitrile (ACN), anhydrous≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeFisher Scientific
Deionized Water (DI H₂O)--
Silica Gel60 Å, 230-400 meshSorbent Tech.
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer hotplate
Magnetic stir bars
Reflux condenser with inert gas inlet
Thermometer or thermocouple
Addition funnel
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates
UV lamp (254 nm)
Standard laboratory glassware
Personal Protective Equipment (PPE)

Critical Safety Precautions

Allyl bromide is highly toxic, flammable, corrosive, and a suspected carcinogen. [4] It is also a lachrymator. All operations involving allyl bromide must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or laminate).[5][6]

  • Ventilation: Ensure all work is conducted in a well-ventilated fume hood.[7]

  • Handling: Use a syringe or cannula for transfers. Avoid inhalation of vapors and any skin contact.[4] Have an emergency eyewash station and safety shower immediately accessible.[5]

  • Quenching: A quench solution (e.g., dilute sodium thiosulfate) should be prepared in advance to neutralize any unreacted allyl bromide during workup or in case of a spill.

  • Waste Disposal: All allyl bromide-contaminated waste must be disposed of according to institutional hazardous waste protocols.[7]

Detailed Experimental Protocol

This protocol is for a 10 mmol scale synthesis.

Step 1: Reaction Setup
  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add 2-amino-3-(aminomethyl)pyridine (1.23 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (3.45 g, 25.0 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask.

  • Stir the suspension vigorously under a nitrogen atmosphere.

Causality Note: Anhydrous conditions are used to prevent potential side reactions of allyl bromide with water. Potassium carbonate is chosen as an inexpensive, easy-to-remove inorganic base to neutralize the HBr formed during the reaction.[2] Using a fine powder increases its surface area and reactivity.

Step 2: Reagent Addition
  • Using a syringe, slowly add allyl bromide (1.90 mL, 22.0 mmol) to the stirring suspension over 10-15 minutes.

  • The addition is mildly exothermic; maintain the internal temperature below 30 °C during the addition, using a water bath if necessary.

Causality Note: A slow, dropwise addition of the alkylating agent helps to control the exothermicity of the reaction and minimizes the formation of quaternary ammonium salt byproducts.[8] A slight excess (2.2 equivalents) of allyl bromide ensures complete diallylation of the primary amine.

Step 3: Reaction
  • After the addition is complete, heat the reaction mixture to 45 °C using a temperature-controlled heating mantle.

  • Maintain the reaction at this temperature for 6-8 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 90:9:1 Ethyl Acetate/Methanol/Triethylamine. The starting material will have a low Rf, while the product will be significantly less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible by UV light.

Step 4: Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Combine the filtrate and washes and concentrate the solution using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow to brown oil.

Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.

Step 5: Purification
  • Prepare a chromatography column with silica gel in a slurry of 95:5 Hexanes/Ethyl Acetate.

  • Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the product using a gradient of Hexanes/Ethyl Acetate (from 95:5 to 80:20), with 0.5% triethylamine added to the eluent system.

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield N,N-Diallyl-3-(aminomethyl)-2-pyridinamine as a pale yellow oil.

Causality Note: Amines can exhibit tailing on silica gel columns due to interactions with acidic silanol groups.[9] Adding a small amount of triethylamine to the eluent competitively binds to these sites, resulting in better peak shape and improved separation.

Characterization and Data

ParameterExpected Value
Appearance Pale yellow oil
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.28 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~7.95 (dd, 1H), ~7.40 (dd, 1H), ~6.60 (t, 1H), ~5.85 (m, 2H, -CH=CH₂), ~5.15 (m, 4H, -CH=CH₂), ~4.80 (s, 2H, Ar-NH₂), ~3.60 (s, 2H, Ar-CH₂-N), ~3.10 (d, 4H, -N-CH₂-CH=)
¹³C NMR (101 MHz, CDCl₃) δ ~158.0, ~148.1, ~138.0, ~135.5, ~117.0, ~114.5, ~108.0, ~56.0, ~52.0
Mass Spec (ESI+) m/z = 204.15 [M+H]⁺
Yield 75-85%

Workflow Visualization

G start Start: Reagent Setup reagent_add Slow Addition of Allyl Bromide start->reagent_add reaction Heat to 45 °C (6-8 hours) reagent_add->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Cool, Filter & Concentrate tlc->workup Complete extraction Liquid-Liquid Extraction (EtOAc / H₂O) workup->extraction dry_concentrate Dry (MgSO₄) & Concentrate extraction->dry_concentrate purify Silica Gel Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Scale-Up Considerations

Scaling this reaction requires careful management of several factors:

  • Thermal Management: The initial addition of allyl bromide is exothermic. On a larger scale, this exotherm must be controlled. Using a jacketed reactor with a chiller and ensuring a slow, subsurface addition rate is critical to prevent a thermal runaway.

  • Mixing: Efficient stirring is necessary to keep the heterogeneous potassium carbonate suspended. For multi-liter vessels, overhead mechanical stirring is required. Poor mixing can lead to localized "hot spots" and reduced yields.

  • Purification: Large-scale column chromatography can be cumbersome. Alternative purification methods should be considered:

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation is a highly scalable option.

    • Acid/Base Extraction: The basic nature of the product allows for purification by extraction. The crude product can be dissolved in a non-polar solvent and washed with dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent. This is often more efficient than chromatography at scale.[10][11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution
Reaction Stalls / Low Conversion Insufficient base; low temperature; degraded allyl bromide.Add more K₂CO₃; ensure temperature is maintained at 45 °C; use a fresh bottle of allyl bromide.
Formation of Mono-allyl Product Insufficient allyl bromide; short reaction time.Increase equivalents of allyl bromide to 2.5; extend reaction time and monitor carefully by TLC.
Product Tailing on TLC/Column Acidic silica gel interacting with the basic amine.Add 0.5-1% triethylamine or ammonia in methanol to the eluent system.[9] Consider using neutral or basic alumina.
Low Yield After Work-up Emulsion during extraction; product loss during filtration.Use brine to break emulsions; ensure the filter cake is washed thoroughly with solvent to recover all product.

References

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • ResearchGate. Synthesis of 3‐aminomethyl pyridine. [Link]

  • Google Patents.
  • Wiley Online Library. (2025, August 10). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. [Link]

  • NJ Department of Health. Hazard Summary - Allyl Bromide. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Google Patents.
  • Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide. [Link]

  • Google Patents.
  • Chemguide. Preparation of amines from halogenoalkanes. [Link]

  • Multichem Exports. SAFETY DATA SHEET - ALLYL BROMIDE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Synthesis

Introduction Welcome to the technical support center for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your final product. Our recommendations are grounded in established chemical principles and practical laboratory experience.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to support your synthetic efforts. We aim to provide a comprehensive resource that not only offers solutions to specific problems but also enhances your understanding of the underlying chemical processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine?

The most prevalent and direct method for synthesizing N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is through the N-alkylation of 3-(aminomethyl)-2-pyridinamine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a suitable base.[1] This reaction selectively targets the more nucleophilic primary amine of the aminomethyl group.

Q2: Which amino group on 3-(aminomethyl)-2-pyridinamine is more reactive towards allylation?

The primary amino group of the 3-(aminomethyl) substituent is significantly more nucleophilic and sterically accessible compared to the 2-amino group attached directly to the pyridine ring. The lone pair of the 2-amino group is partially delocalized into the aromatic system, reducing its nucleophilicity. Therefore, allylation is expected to occur preferentially at the aminomethyl nitrogen.

Q3: Can N-allylation occur on the pyridine ring nitrogen?

While N-alkylation of the pyridine ring nitrogen is a known reaction, it is less likely to be the primary pathway under typical conditions for N-allylation of the amino groups.[2] The use of milder bases and controlled stoichiometry of the allyl halide helps to favor allylation on the exocyclic amino groups over the pyridine nitrogen.[2]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with the starting material, you can observe the consumption of the starting amine and the formation of the mono- and di-allylated products. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed analysis and to confirm the masses of the products being formed.

Q5: What are the key safety precautions to consider during this synthesis?

Allyl halides are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction may be exothermic, especially on a larger scale, and appropriate temperature control measures should be in place. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product
Probable Cause Solution
Incomplete Reaction - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. Extend the reaction time if the starting material is still present. - Optimize Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may lead to increased byproduct formation.
Suboptimal Base - Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice.[2] Stronger bases like sodium hydride (NaH) may lead to deprotonation of the less reactive 2-amino group or other side reactions.[2] - Base Stoichiometry: Ensure at least two equivalents of base are used to neutralize the two equivalents of HBr or HCl generated during the di-allylation.
Poor Reagent Quality - Starting Material Purity: Verify the purity of the 3-(aminomethyl)-2-pyridinamine starting material. Impurities can interfere with the reaction. - Allyl Halide Quality: Use fresh, high-quality allyl bromide or chloride. Allyl halides can degrade over time.
Solvent Issues - Solvent Selection: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the allyl halide.
Issue 2: Formation of Mono-allylated Byproduct
Probable Cause Solution
Insufficient Allyl Halide - Adjust Stoichiometry: Use a slight excess of the allyl halide (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion and favor the formation of the di-allylated product.[2]
Short Reaction Time - Increase Reaction Duration: Continue to monitor the reaction via TLC or LC-MS until the mono-allylated intermediate is no longer observed.
Low Reaction Temperature - Moderate Heating: A modest increase in temperature may be necessary to facilitate the second allylation step, which is typically slower than the first.
Issue 3: Presence of Over-allylated or Other Byproducts
Probable Cause Solution
Excessive Allyl Halide - Control Stoichiometry: Carefully control the amount of allyl halide used. A large excess can lead to allylation of the 2-amino group or the pyridine nitrogen.[2]
Reaction Temperature Too High - Lower the Temperature: High temperatures can decrease the selectivity of the reaction. Maintain a moderate temperature to favor di-allylation of the primary amine.[2]
Use of a Very Strong Base - Select a Milder Base: Strong bases can deprotonate the 2-amino group, making it more susceptible to allylation.[2] Stick with bases like potassium carbonate.
Issue 4: Difficulty in Product Purification
Probable Cause Solution
Presence of Multiple Impurities - Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material, the mono-allylated byproduct, and any over-allylated species.[1] A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.[3]
Product is an Oil - Purification Technique: If the product is an oil and does not crystallize, flash column chromatography is the recommended purification method.[3] - Salt Formation: Consider converting the oily product to a hydrochloride or other salt, which may be a crystalline solid and easier to handle and purify by recrystallization.

Experimental Protocols

Optimized Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

This protocol provides a step-by-step method for the synthesis and purification of the target compound.

Materials:

  • 3-(aminomethyl)-2-pyridinamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(aminomethyl)-2-pyridinamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Reagent Addition: While stirring vigorously, add allyl bromide (2.2 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours. Gentle heating to 40-50 °C can be applied if the reaction is sluggish.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1][3]

    • Use a gradient elution system, starting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity to elute the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start 3-(aminomethyl)-2-pyridinamine + K₂CO₃ in ACN AddReagent Add Allyl Bromide Start->AddReagent Stir Stir at RT or 40-50 °C AddReagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter Salts Monitor->Filter Concentrate1 Concentrate Filter->Concentrate1 Extract Dissolve in EtOAc, Wash with NaHCO₃ & Brine Concentrate1->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate2 Concentrate Dry->Concentrate2 Chromatography Silica Gel Column (Hexanes/EtOAc) Concentrate2->Chromatography Combine Combine Pure Fractions Chromatography->Combine FinalProduct N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Combine->FinalProduct

Caption: Workflow for the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G Start Low Yield or Incomplete Reaction? CheckSM Starting Material Consumed? (TLC) Start->CheckSM Yes Purify Proceed to Purification Start->Purify No, Good Yield Extend Extend Reaction Time or Gently Heat CheckSM->Extend No Byproducts Significant Byproducts Observed? CheckSM->Byproducts Yes CheckReagents Check Reagent Quality and Stoichiometry Extend->CheckReagents Mono Mono-allylated? Byproducts->Mono Yes Byproducts->Purify No AddAllyl Increase Allyl Bromide (to ~2.2 eq) Mono->AddAllyl Yes Over Over-allylated? Mono->Over No ReduceAllyl Reduce Allyl Bromide, Lower Temperature Over->ReduceAllyl Yes Over->Purify No

Sources

Optimization

Common side products in the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and their removal

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. It provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis, with a focus on identifying and removing side products.

Introduction

The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a molecule with potential applications in medicinal chemistry and materials science, is typically achieved via the N-allylation of 3-(aminomethyl)-2-pyridinamine. This procedure, while straightforward in principle, is often complicated by the presence of multiple nucleophilic nitrogen centers, leading to a variety of side products. This guide offers practical solutions to these challenges to help you optimize your reaction and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine?

A1: The most common and direct method is the N-alkylation of 3-(aminomethyl)-2-pyridinamine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a suitable base.[1] The base is crucial for neutralizing the hydrohalic acid that is generated during the reaction.

Q2: What are the primary side products I should anticipate in this synthesis?

A2: Given the three potentially reactive nitrogen atoms in the starting material, several side products can be expected:

  • Mono-allylated Products: Incomplete reactions can result in a mixture of N-allyl-3-(aminomethyl)-2-pyridinamine isomers.

  • Over-allylated Products: Excess allyl halide or harsh reaction conditions can lead to the formation of tri-allylated or even tetra-allylated species.[1]

  • Quaternary Ammonium Salts: The tertiary amine formed can undergo further alkylation to produce a highly polar, water-soluble quaternary ammonium salt.[2]

  • Unreacted Starting Material: Residual 3-(aminomethyl)-2-pyridinamine is also a common impurity.[1]

Q3: How can I effectively monitor the reaction to minimize the formation of these byproducts?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[1][3][4][5] By co-spotting the reaction mixture with the starting material, you can track the consumption of the reactant and the formation of the product and byproducts. This allows for the optimization of the reaction time to maximize the yield of the desired product.[1]

Q4: I'm observing a significant amount of a highly polar byproduct that remains at the baseline on my TLC plate. What is it, and how can I remove it?

A4: This is likely a quaternary ammonium salt, formed by the over-alkylation of the desired product. These salts are highly soluble in water and can be effectively removed by performing an aqueous wash of the organic reaction mixture.[6][7][8][9] An acid-base extraction can also be employed to separate the desired amine product from the non-basic impurities.[6][7][8][9]

Q5: What is the most effective method for purifying the crude product mixture?

A5: Column chromatography is a highly effective technique for separating the desired N,N-diallyl product from unreacted starting material and other side products.[1][3][4] A silica gel stationary phase with a gradient elution of a non-polar solvent system, such as hexane and ethyl acetate, is typically used.[1] The less polar di-allylated byproduct will elute first, followed by the desired product, and finally the more polar unreacted starting material.[1]

Troubleshooting Guide

Observation Probable Cause Recommended Solution
Multiple spots on TLC, with Rfs both higher and lower than the expected product. Incomplete reaction and over-alkylation occurring simultaneously.Optimize stoichiometry of the allyl halide. Monitor the reaction closely with TLC and stop it when the starting material is consumed but before significant over-alkylation occurs.
Low yield of the desired product. Suboptimal reaction conditions (temperature, base, solvent).Screen different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents (e.g., acetonitrile, DMF, THF). Consider microwave-assisted synthesis for faster reaction times and potentially higher yields.[10]
Product is a persistent oil and difficult to handle. Presence of impurities, possibly residual solvent or side products.Purify the product using column chromatography. Ensure complete removal of solvent under high vacuum.
Formation of a water-soluble, intractable mixture. Excessive formation of quaternary ammonium salts.Use a milder base and carefully control the stoichiometry of the allyl halide. During workup, perform multiple aqueous washes to remove the salt.[6][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(aminomethyl)-2-pyridinamine

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(aminomethyl)-2-pyridinamine (1.0 equiv.), anhydrous potassium carbonate (2.5 equiv.), and anhydrous acetonitrile.

  • Add allyl bromide (2.2 equiv.) to the suspension.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) while monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Crude N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica onto the top of the column.

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Visualizations

Synthesis_Pathway SM 3-(aminomethyl)-2-pyridinamine Product N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Desired Product) SM->Product Main Reaction MonoAllyl Mono-allylated Byproduct SM->MonoAllyl Side Reaction (Incomplete) AllylX Allyl-X (2.2 eq) Base (e.g., K2CO3) AllylX->Product TriAllyl Tri/Tetra-allylated Byproduct Product->TriAllyl Side Reaction (Over-alkylation) QuatSalt Quaternary Ammonium Salt TriAllyl->QuatSalt Further Over-alkylation

Caption: Synthetic pathway and common side products.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Acid–base extraction. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (2002). U.S.
  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016, January 27). ResearchGate. Retrieved from [Link]

  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • Process for removal of quaternary ammonium salt. (2001). U.S.
  • Quaternary ammonium salt purification. (2023, November 22). Reddit. Retrieved from [Link]

  • How to reduce amide to amine without degrading the entire molecule? (2022, January 26). ResearchGate. Retrieved from [Link]

  • Synthesis of 3‐aminomethyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • The method of removing quaternary ammonium salt. (2001).
  • Method for producing n,n'-diallyl-1,3-diaminopropane. (2011).
  • Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... (n.d.). ResearchGate. Retrieved from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved from [Link]

  • diallylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation method of N,N-diallyl aniline. (2011).
  • Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. (2025, August 10). Journal of Chemical Research.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2017). Molecules.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. (2015).
  • Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction. (2019). Accounts of Chemical Research.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Asian Journal of Chemical Sciences.
  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. (2022, June 10).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers in Chemistry.
  • A Facile N-Monoalkylation of Aminopyridines. (2011, November 22). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine .

The synthesis of this molecule typically involves a two-step sequence starting from 2-chloro-3-cyanopyridine: a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of the nitrile to a primary amine. The most common point of failure in this workflow is the unintended over-reduction of the diallylamino group during the nitrile reduction step, alongside severe product loss during aqueous workups.

Workflow Visualization

Synthesis_Workflow SM 2-Chloro-3-cyanopyridine (Starting Electrophile) SNAr Step 1: SNAr Diallylamine, DIPEA 100°C, DMF SM->SNAr Int 2-(Diallylamino) nicotinonitrile SNAr->Int Red Step 2: Chemoselective Reduction (LiAlH4) 0°C to RT, THF Int->Red Prod N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Red->Prod

Fig 1: Chemoselective two-step synthesis workflow preserving allyl functionalities.

Symptom Triage & Reagent Selection Data

Before diving into the protocols, review this quantitative comparison of reducing agents for Step 2. Selecting the wrong reagent is the primary cause of target molecule degradation.

Reducing AgentChemoselectivity (Allyl Intact?)Dimerization RiskTypical Isolated YieldWorkup Complexity
H₂ + Pd/C No (Reduces allyl to propyl)High< 10% (Target)Low (Filtration)
LiAlH₄ (LAH) Yes (Preserves alkenes)Low (with inverse addition)75 - 85%High (Requires Fieser)
BH₃·THF Yes (Preserves alkenes)Moderate70 - 80%Moderate (Acidic quench)
Mechanistic Troubleshooting & FAQs

Q1: My overall yield is abysmal, and LC-MS shows a mass +4 Da higher than expected. Why am I losing the allyl double bonds during the nitrile reduction? A1: You are likely using catalytic hydrogenation (e.g., Pd/C with H₂). Catalytic hydrogenation relies on the coordination of π -electrons to the metal surface, which indiscriminately reduces both the nitrile and the isolated allyl alkenes, yielding the fully saturated N,N-dipropyl derivative. The Fix: Switch to [1]. Chemoselectivity here is dictated by electronics. LAH delivers a nucleophilic hydride (H⁻). The carbon atom of the nitrile group is highly electrophilic and susceptible to nucleophilic attack. In stark contrast, the isolated carbon-carbon double bonds of the allyl groups are electron-rich and physically repel the incoming nucleophilic hydride, leaving them perfectly intact.

Q2: The Step 1 SNAr reaction with diallylamine is stalling at 50% conversion, even after 24 hours. How do I drive it to completion? A2: Diallylamine is a bulky secondary amine. While the electron-withdrawing 3-cyano group activates the 2-chloro position for nucleophilic attack, the steric bulk of the two allyl groups significantly increases the activation energy of the transition state. The Fix: If you are running this in ethanol or at room temperature, the thermal energy is insufficient. Switch to a highly polar aprotic solvent like DMF, use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger, and heat to 100°C. The DMF will stabilize the intermediate Meisenheimer complex, and the heat will overcome the steric barrier.

Q3: I switched to LiAlH₄, but I lose all my product during the aqueous workup. It forms a thick, unfilterable gel. What is the standard protocol? A3: Unquenched LAH and intermediate aluminate salts form a gelatinous aluminum hydroxide emulsion upon standard aqueous extraction. Because your product is a basic amine, it gets physically trapped within this gel matrix, decimating your isolated yield. The Fix: You must use the Fieser Workup . The precise stoichiometric addition of water and sodium hydroxide forces the aluminum salts to crystallize into a rigid, insoluble tetrameric aluminate lattice. This prevents emulsion formation entirely.

Q4: I am seeing secondary amine dimers (bis-amine impurities) in my final product. How do I prevent this? A4: During nitrile reduction, the intermediate imine can react with the newly formed primary amine product, forming a secondary amine dimer[2]. The Fix: Use inverse addition . Instead of adding LAH to your nitrile, add your nitrile dropwise to a surplus of LAH. This ensures the hydride concentration is always in vast excess relative to the intermediate imine, rapidly reducing the imine to the primary amine before any dimerization can occur.

Self-Validating Experimental Protocols
Protocol A: SNAr Synthesis of 2-(Diallylamino)nicotinonitrile

Causality Focus: Overcoming steric hindrance through thermal and solvent optimization.

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add DIPEA (2.0 eq) followed by diallylamine (1.5 eq).

  • Heating: Attach a reflux condenser and heat the reaction block to 100°C for 12 hours.

  • Self-Validation Check: The reaction is proceeding correctly if the solution transitions from pale yellow to a deep golden-orange.

  • Workup: Cool to room temperature. Pour the mixture into ice water (5x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to aggressively remove the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective LAH Reduction with Fieser Workup

Causality Focus: Preserving allyl groups via nucleophilic hydride delivery and preventing emulsion-based yield loss.

  • Setup: In a rigorously dried flask under N₂, suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.2 M). Cool the suspension to 0°C using an ice bath.

  • Inverse Addition: Dissolve the 2-(diallylamino)nicotinonitrile (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes to prevent dimerization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • The Fieser Quench (CRITICAL): Cool the reaction back to 0°C. Dilute with additional THF. For every n grams of LiAlH₄ initially used, sequentially and cautiously add:

    • n mL of distilled H₂O (Dropwise! Vigorous H₂ evolution will occur).

    • n mL of 15% aqueous NaOH solution.

    • 3n mL of distilled H₂O.

  • Self-Validation Check: Remove the ice bath and stir vigorously for 15-30 minutes. The protocol validates itself visually: the reaction mixture will transition from a sticky, gray slurry to a suspension containing crisp, white, easily filterable granular solids. If the mixture remains gray or gooey, continue stirring or add a few more drops of water until the white lattice forms.

  • Isolation: Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with hot THF or Ethyl Acetate. Concentrate the filtrate to yield the pure N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

References
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. URL:[Link]

  • Miller, A. E. G., Biss, J. W., & Schwartzman, L. H. (1959). Reductions with Dialkylaluminum Hydrides. Journal of Organic Chemistry. URL:[Link]

  • Rubab, A., Sohail, M., Alshammari, R. H., Nafady, A., Wahab, M. A., & Abdala, A. (2024). Catalytic Application of POSS–COF-[(Co(acetate)2] for Selective Reduction of Nitriles to Amines. Catalysts. URL:[Link]

Sources

Optimization

Purification challenges of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and solutions

Technical Support Center: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine A Guide to Navigating Purification Challenges Welcome to the technical support center for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

A Guide to Navigating Purification Challenges

Welcome to the technical support center for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount to achieving the high purity required for downstream applications. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the specific purification challenges posed by this unique polyamine pyridine derivative.

The structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, with its multiple basic nitrogen centers and flexible, reactive allyl groups, presents a distinct set of purification hurdles. This guide moves beyond generic advice to offer targeted troubleshooting, detailed protocols, and the fundamental chemical principles behind them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in a direct question-and-answer format.

Question 1: My primary purification challenge is severe peak tailing and poor recovery during silica gel column chromatography. What is causing this, and how can I fix it?

Answer: This is the most common issue encountered with this class of compounds. The cause lies in the molecule's inherent basicity. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has three basic nitrogen atoms: the pyridine ring nitrogen, the primary amine at the 2-position, and the diallylated amine at the 3-position. These basic sites interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to slow dissociation from the stationary phase, resulting in broad, tailing peaks and, in severe cases, irreversible adsorption and low product recovery.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most straightforward solution is to neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier: Incorporate a small amount (0.5-2% v/v) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The modifier acts as a competitive base, binding to the silanol groups and preventing your target compound from interacting too strongly.[1] This dramatically improves peak shape and recovery.

    • Why this works: The lone pair of electrons on the nitrogen of triethylamine effectively "caps" the acidic silanol groups, presenting a more neutral surface for your compound to travel through, allowing for more effective partitioning based on polarity.

  • Change the Stationary Phase (The Robust Solution): If tailing persists or if your compound is sensitive to basic conditions, switching the stationary phase is the next logical step.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: Using a stationary phase where the silica is chemically bonded with aminopropyl groups provides a basic surface that repels, rather than strongly adsorbs, your basic analyte.[1]

    • Reversed-Phase Chromatography (C18): For this polar molecule, reversed-phase chromatography can be challenging as it may elute very early, near the solvent front.[3] However, using a mobile phase with a high aqueous content and an appropriate buffer (e.g., ammonium acetate) can sometimes provide adequate retention and separation.

Question 2: My compound is a viscous oil that refuses to crystallize, making final purification difficult. What strategies can I employ to obtain a solid product?

Answer: The presence of flexible diallyl and aminomethyl groups can inhibit the formation of an ordered crystal lattice, often resulting in oils or amorphous solids.

Solutions:

  • Salt Formation: This is a highly effective technique for inducing crystallization in basic, oily compounds. By protonating one or more of the nitrogen atoms with an acid, you create an ionic salt. These salts often have higher melting points and a greater propensity to form well-defined crystals.

    • Procedure: Dissolve your crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a stoichiometric amount of an acid, such as HCl (as a solution in ether or dioxane) or acetic acid, dropwise with stirring. The resulting salt will often precipitate out of the solution. The precipitate can then be isolated and recrystallized.[4]

  • Two-Solvent Recrystallization: This classic technique is ideal for oils.

    • Procedure: Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or methanol). Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, or cold diethyl ether) dropwise until the solution becomes persistently turbid.[5] Warm the mixture slightly to redissolve the turbidity, and then allow it to cool slowly and undisturbed. Crystals should form over time.

  • High Vacuum Distillation (for thermally stable compounds): If the compound is thermally stable and has a reasonable boiling point, Kugelrohr or short-path distillation under high vacuum can be an effective purification method for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities from the synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine?

    • A1: Common impurities include unreacted 3-(aminomethyl)-2-pyridinamine, the mono-allylated intermediate (N-allyl-3-(aminomethyl)-2-pyridinamine), and potentially byproducts from the oxidation or polymerization of the allyl groups, especially if the reaction or workup involved excessive heat or exposure to air.

  • Q2: My compound appears to be degrading on the silica column, even with triethylamine. What's happening?

    • A2: While less common, some aminopyridines can be sensitive to the mildly acidic nature of silica gel, even when buffered.[3] You can diagnose this by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the same solvent system at a 90-degree angle. If new spots appear off the diagonal, it indicates on-plate (and likely on-column) degradation.[2] The solution is to switch to a more inert stationary phase like neutral alumina or consider preparative HPLC with a suitable buffer.

  • Q3: How should I properly store the purified N,N-Diallyl-3-(aminomethyl)-2-pyridinamine?

    • A3: Due to the presence of both amino groups (susceptible to oxidation) and allyl groups (susceptible to polymerization), the compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and refrigerated to minimize degradation over time.

Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography for Basic Amines

This protocol is designed to purify gram-scale quantities of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, mitigating peak tailing and improving recovery.

Methodology:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify an appropriate mobile phase. Start with systems like 50:50 Hexane/Ethyl Acetate and progress to more polar systems like 95:5 Dichloromethane/Methanol.

    • Crucial Step: To the chosen solvent system, add 1% v/v triethylamine (TEA). For example, if your optimal eluent is 97:3 DCM/MeOH, your mobile phase will be 96:3:1 DCM/MeOH/TEA.

    • The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.25-0.35 and provide clear separation from major impurities.[1]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule is a silica-to-sample weight ratio of 40:1 to 50:1).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane with 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped. Let the silica settle, and add a thin layer of sand on top.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase (containing 1% TEA). Maintain a steady flow rate.

    • If separation is difficult, a shallow gradient of increasing polarity can be used (e.g., slowly increasing the percentage of Methanol in the DCM/MeOH/TEA system).

    • Collect fractions and monitor their composition using TLC. Stain with potassium permanganate or use a UV lamp if the compound is UV-active.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA using a rotary evaporator. Pro-Tip: Co-evaporate with a solvent like toluene or isopropanol a few times to help remove the last traces of high-boiling triethylamine.

Data & Visualization

Table 1: Comparison of Chromatographic Conditions
ParameterStandard Silica GelSilica Gel + 1% TEANeutral Alumina
Stationary Phase Acidity Acidic (pKa ~4.5)Neutralized SurfaceMildly Basic
Expected Peak Shape Severe TailingSymmetricalSymmetrical
Product Recovery Potentially Low (<70%)Good to Excellent (>90%)Good to Excellent (>90%)
Best For Neutral or acidic compoundsBasic compoundsBasic, acid-sensitive compounds
Considerations Strong, irreversible adsorption of basic amines.Requires removal of TEA post-purification.Activity grade must be chosen carefully.
Diagrams

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) issue Problem Identified: Severe Tailing on Silica TLC start->issue solution1 Modify Mobile Phase: Add 1% Triethylamine issue->solution1 Quickest Approach solution2 Change Stationary Phase issue->solution2 Robust Approach check1 Re-run TLC. Peak shape improved? solution1->check1 alumina Option A: Neutral Alumina solution2->alumina amine_silica Option B: Amine-Functionalized Silica solution2->amine_silica check1->solution2 No proceed Proceed to Column Chromatography with Modified Conditions check1->proceed Yes alumina->proceed amine_silica->proceed fail Problem Persists: Consider Alternative Method (e.g., HPLC, Crystallization)

Caption: Troubleshooting workflow for peak tailing in column chromatography.

Purification_Strategy crude Crude Product State is_solid Is the product a solid? crude->is_solid is_oily Is the product an oil? crude->is_oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Flash Column Chromatography (See Protocol 1) is_solid->chromatography No (Amorphous/Waxy) is_oily->chromatography If impurities are non-polar salt Attempt Salt Formation & Recrystallization is_oily->salt Primary Choice distill Consider High-Vacuum Distillation is_oily->distill If thermally stable

Caption: Decision tree for selecting a primary purification strategy.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Google Patents. (2020).
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Welcome to the Technical Support and Troubleshooting Guide for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine . This specialized aza-heterocycle features a 2-aminopyridine core coupled with an N,N-diallyl-substituted aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine . This specialized aza-heterocycle features a 2-aminopyridine core coupled with an N,N-diallyl-substituted aminomethyl group. While highly valuable as a pharmacological building block, these specific structural motifs introduce unique vulnerabilities to oxidation, N-dealkylation, and pH-dependent degradation.

This guide is designed for analytical chemists and drug development professionals to diagnose, troubleshoot, and prevent stability issues during synthesis, formulation, and storage.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During LC-MS stability profiling of our formulated batches, we consistently observe an impurity with a +16 Da mass shift. What is the mechanism, and how do we prevent it? Answer: A +16 Da shift is the classic signature of N-oxidation. For this compound, oxidation can occur at two distinct sites: the pyridine nitrogen and the tertiary diallylamine nitrogen[1].

  • The Causality: The electron-donating 2-amino group increases the electron density on the pyridine ring via resonance. This enhances the nucleophilicity of the pyridine nitrogen, making it a prime target for electrophilic oxidants like trace peroxides (often found in PEG or polysorbate excipients)[2].

  • Prevention: Screen all polymeric excipients for low Peroxide Values (PV). Implement argon/nitrogen sparging during formulation. Furthermore, formulating the API as a salt (e.g., hydrochloride) protonates the pyridine nitrogen, engaging its lone pair and drastically reducing its susceptibility to peroxide-mediated oxidation[2].

Q2: We are detecting a major degradant with a mass reduction of 40 Da under accelerated stability conditions (40°C/75% RH). What is driving this degradation? Answer: A loss of 40 Da ( C3​H4​ ) corresponds to the N-dealkylation of one of the allyl groups from the tertiary amine.

  • The Causality: Under oxidative or thermal stress, the carbon α to the diallylamine nitrogen undergoes hydroxylation to form a highly unstable hemiaminal intermediate[3]. Because hemiaminals are thermodynamically unstable, this intermediate rapidly collapses, releasing acrolein (or a related allyl aldehyde) and yielding the secondary mono-allyl amine[3].

  • Prevention: This pathway is highly dependent on both oxygen ingress and temperature. Store the API in tightly sealed, amber glass containers under an inert atmosphere at ≤ 4°C to attenuate degradation[4].

Q3: We observe high variability in the degradation rate of our aqueous stock solutions. How does pH influence the stability of the 2-aminopyridine core? Answer: The stability of the 2-aminopyridine moiety is fundamentally dictated by the pH of the microenvironment.

  • The Causality: In its unprotonated (free base) form, the lone pair on the pyridine nitrogen is fully available to participate in oxidative and nucleophilic degradation pathways. When the pH is dropped below the pKa of the pyridine core, the nitrogen becomes protonated. This structural modification restricts the lone pair, altering the degradation pathway and rendering the salt species significantly more stable under aqueous and oxidative stress conditions[2].

Part 2: Quantitative Degradation Profile

The following table summarizes the expected degradation behavior of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine under standard ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentExposure (Time / Temp)Primary Degradation PathwayExpected Mass Shift ( Δ m/z)Typical Degradation Extent
Oxidative 3% H2​O2​ 24 hours / 25°CPyridine N-Oxidation+15.99 Da15 - 20%
Oxidative 3% H2​O2​ 24 hours / 25°CAmine N-Oxidation+15.99 Da5 - 10%
Acidic 0.1 N HCl7 days / 60°CN-Dealkylation (Mono)-40.03 Da< 5%
Basic 0.1 N NaOH7 days / 60°CHydrolytic CleavageVariable< 2%
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsPhoto-oxidation+15.99 Da5 - 8%
Thermal Solid State6 months / 40°CStable (if kept dry)None< 1%

Part 3: Visualizing the Degradation Network

G Parent N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Oxidation Oxidative Stress (e.g., H2O2, ROS) Parent->Oxidation Hydrolysis Aqueous / Acidic Stress Parent->Hydrolysis NOxide N-Oxidation (+16 Da) Oxidation->NOxide Pyridine or Amine Core Hemiaminal alpha-Hydroxylation (Hemiaminal) Oxidation->Hemiaminal Allyl Group Dealkyl N-Dealkylation (-40 Da) Hydrolysis->Dealkyl Cleavage Hemiaminal->Dealkyl Collapse

Degradation pathways of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine under stress.

Part 4: Self-Validating Forced Degradation Protocol

To accurately profile the stability of this compound, researchers must utilize a self-validating methodology that prevents false positives caused by post-sampling degradation in the autosampler.

Step-by-Step LC-MS/MS Stability Indicating Assay

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in HPLC-grade Acetonitrile/Water (50:50, v/v).

Step 2: Stress Application

  • Oxidation: Aliquot 1 mL of stock. Add 100 μ L of 30% H2​O2​ (final concentration ~3%). Incubate at 25°C for 24 hours.

  • Acid/Base Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.2 N HCl or 0.2 N NaOH. Incubate at 60°C for 7 days.

Step 3: System Validation & Quenching (Critical Step)

  • Causality: Oxidants like H2​O2​ will continue to react with the tertiary amine while sitting in the LC autosampler, skewing kinetic data[1].

  • Validation Protocol: Immediately upon reaching the target time point, quench the oxidative samples with an equimolar amount of sodium thiosulfate. Neutralize acidic/basic samples with NaOH/HCl.

  • Control: Generate a T0​ (Zero-Time) sample by mixing the stressor and the quenching agent before adding the API. If the T0​ LC-MS analysis shows >0.5% degradation, the quenching mechanism is failing and must be optimized before proceeding.

Step 4: LC-MS/MS Analysis

  • Dilute quenched samples 20-fold with mobile phase.

  • Analyze via LC-MS/MS using a C18 column (e.g., Waters Acquity BEH C18) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Monitor for the parent mass and specific transitions for N-oxides (+16 Da) and N-dealkylation (-40 Da).

References

  • Short- and Long-Term Stability of Arom
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • Biotransformation and detectability of the new psychoactive substances N,N-diallyltryptamine (DALT)
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public

Sources

Optimization

Overcoming solubility problems of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with polybasic, amphiphilic molecules like N,N-Diallyl-3-(aminomethyl)-2-pyridinamine can present unique formulation a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with polybasic, amphiphilic molecules like N,N-Diallyl-3-(aminomethyl)-2-pyridinamine can present unique formulation and handling challenges.

This guide is designed to move beyond generic advice. We will explore the physicochemical causality behind your solubility issues and provide field-proven, self-validating protocols to ensure the integrity of your experimental data.

Physicochemical Profiling: The Root of the Problem

To troubleshoot solubility, we must first understand the molecule's architecture. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine features a dual-natured structure:

  • The Pyridine Core: Contains a basic pyridine nitrogen (pKa ~6.8) and an electron-donating 2-amino group.

  • The N,N-Diallyl Tail: The 3-aminomethyl group is a tertiary amine (pKa ~8.5–9.0) substituted with two highly lipophilic allyl groups.

The Causality of Solubility: Because of these distinct functional groups, the compound's solubility is highly pH-dependent. At an acidic pH, both nitrogen centers are protonated, making the salt form highly water-soluble. However, at physiological pH (7.4), the pyridine ring deprotonates, and the tertiary amine exists in an equilibrium favoring the free base. The lipophilic diallyl groups then drive hydrophobic aggregation, causing the compound to crash out of aqueous solutions.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate when added to pH 7.4 cell culture media, even when my DMSO stock is perfectly clear? A1: This is a classic "solvent-shift" precipitation. In 100% DMSO, the compound is fully solvated regardless of its ionization state[1]. However, when introduced into pH 7.4 media, the molecule shifts toward its highly lipophilic free-base form.

  • The Fix: Never spike a high-concentration DMSO stock directly into a large volume of media. Perform a stepwise dilution. First, dilute your 10 mM DMSO stock into an intermediate concentration (e.g., 100 µM) in media, then dilute further to your final working concentration. Ensure the final DMSO concentration remains ≤0.1% to prevent cytotoxicity and solvent-induced artifacts[1][2].

Q2: I am trying to dissolve the compound in dichloromethane (DCM) for a chemical derivatization assay, but it remains a cloudy suspension. What is wrong? A2: You are likely working with the hydrochloride (HCl) salt form of the compound. HCl salts possess high crystal lattice energy and are highly polar, rendering them insoluble in non-polar or aprotic organic solvents like DCM or ethyl acetate.

  • The Fix: Match the solvent to the compound's state. If you must use DCM, you need the free-base form. Perform a liquid-liquid extraction (wash the salt with saturated aqueous NaHCO₃ and extract into DCM). If you want to avoid extraction, switch your assay solvent to a polar solvent like methanol (MeOH) or DMSO, which readily dissolves the salt form.

Q3: How can I formulate this compound for in vivo dosing (e.g., IV or PO) without using toxic levels of DMSO? A3: For in vivo applications, high concentrations of DMSO (>2%) are toxic and can cause hemolysis or tissue necrosis[2][3]. Because the free base is poorly soluble in aqueous buffers, you must use a specialized solubilizing excipient.

  • The Fix: We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. It forms a host-guest inclusion complex with the lipophilic diallyl groups of the molecule, drastically enhancing aqueous solubility and bioavailability without the toxicity associated with organic co-solvents[4][5].

Quantitative Data: Solubility Matrix

Use this matrix to rapidly select the correct solvent system based on the salt state of your batch.

Solvent / MediaCompound StateSolubility LimitRecommended Application
Water / Saline HCl Salt> 50 mg/mLAcidic aqueous buffers, salt-tolerant assays
Water / Saline Free Base< 0.1 mg/mLNot recommended
DMSO (100%) Both≥ 10 mg/mLIn vitro stock solutions (dilute before use)
Methanol (MeOH) Both> 20 mg/mLAnalytical chemistry (HPLC/MS)
Dichloromethane Free Base> 50 mg/mLOrganic synthesis, derivatization
Dichloromethane HCl SaltInsolubleNot recommended
20% HP-β-CD (Aq) Free Base> 10 mg/mLIn vivo dosing (IV, PO, IP)

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Assay Stock (DMSO)

This protocol ensures a stable, sterile stock for cell-based and biochemical assays.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder, which can degrade the compound.

  • Calculation: Calculate the required volume of anhydrous DMSO based on the exact mass in the vial. (e.g., For 5 mg of the dihydrochloride salt[MW ~276.2 g/mol ], add 1.81 mL DMSO).

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO directly to the vial[1][6].

  • Validation (Self-Check): Vortex gently for 1-2 minutes. Visually inspect the solution against a light source; a clear solution with absolutely no visible particulates must be obtained[1]. If cloudy, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the clear solution into sterile, light-protected microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles[6].

Protocol B: Formulation of a 5 mg/mL In Vivo Dosing Solution

This protocol utilizes HP-β-CD complexation for safe animal administration.

  • Vehicle Preparation: Dissolve 20 g of pharmaceutical-grade HP-β-CD in 80 mL of sterile physiological saline (0.9% NaCl). Stir until completely clear, then adjust the final volume to 100 mL to create a 20% (w/v) vehicle[5].

  • Compound Addition: Weigh the required amount of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (free base) and add it slowly to the 20% HP-β-CD solution under continuous magnetic stirring.

  • Complexation: Stir the suspension at room temperature for 2-4 hours. Over time, the lipophilic diallyl tails will partition into the cyclodextrin cavities.

  • Validation (Self-Check): The transition from a cloudy suspension to a perfectly clear, transparent solution validates successful host-guest complexation[4][5].

  • Sterilization: Pass the final formulated solution through a 0.22 µm PES syringe filter prior to animal administration.

Formulation Decision Workflow

G Start Target Application for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine InVitro In Vitro / Cell Assays Start->InVitro InVivo In Vivo Animal Dosing Start->InVivo Synthesis Chemical Synthesis Start->Synthesis DMSO Dissolve in 100% DMSO (Prepare 10 mM Stock) InVitro->DMSO HPBCD Use 20% HP-β-CD in Saline (Host-Guest Complexation) InVivo->HPBCD SaltCheck Check Compound Form Synthesis->SaltCheck Media Stepwise dilution into media (Final DMSO ≤ 0.1%) DMSO->Media Dose Clear aqueous solution (Ready for IV/PO/IP) HPBCD->Dose HCl HCl Salt Form Use Polar Solvents (MeOH/DMSO) SaltCheck->HCl FreeBase Free Base Form Use Non-Polar Solvents (DCM/EtOAc) SaltCheck->FreeBase

Decision tree for selecting the optimal solvent and formulation strategy based on assay type.

References

  • Compound Handling and Storage Guidelines | Dimethyl Sulfoxide Scribd / MedChemExpress[Link]

  • Preparation, characterization and in vivo evaluation of a formulation of dantrolene sodium with hydroxypropyl-β-cyclodextrin ResearchGate[Link]

  • What is the best Solution for dilute DMSO? And how can it be diluted? ResearchGate[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Polymerization of Diallyl Groups

Welcome to the technical support center for handling diallyl-containing compounds. Researchers, scientists, and drug development professionals often utilize the unique reactivity of the diallyl group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling diallyl-containing compounds. Researchers, scientists, and drug development professionals often utilize the unique reactivity of the diallyl group. However, this same reactivity presents a significant challenge: the propensity for unwanted free-radical polymerization during synthesis and storage. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stability and integrity of your diallyl compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction mixture containing a diallyl compound is turning viscous or solidifying unexpectedly.

  • Possible Cause: Unwanted free-radical polymerization has been initiated. This is a common issue with diallyl compounds and can be triggered by several factors, including elevated temperatures, exposure to light (especially UV), or the presence of trace impurities like peroxides in solvents.[1]

  • Solution:

    • Add an Inhibitor: If your reaction chemistry allows, introduce a suitable free-radical inhibitor at the start of the reaction. Choose an inhibitor that is soluble in your reaction mixture and will not interfere with the desired transformation (see the inhibitor selection table below).

    • Control the Temperature: Execute the reaction at the lowest temperature that permits a reasonable reaction rate.[2] Higher temperatures accelerate the decomposition of potential radical initiators and promote polymerization.

    • Exclude Light and Air: Protect your reaction from light by wrapping the flask in aluminum foil. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical initiation pathways.[3]

    • Purify Solvents: Ensure all solvents, particularly ethers like THF or diethyl ether, are freshly purified and tested for the absence of peroxides.

Problem 2: My purified diallyl monomer polymerized during storage.

  • Possible Cause: The monomer was either stored without a sufficient concentration of an inhibitor, or the inhibitor was consumed over time. Exposure to heat, light, or air during storage can significantly accelerate this degradation.[4]

  • Solution:

    • Proper Storage Conditions: Always store purified diallyl monomers in a cool, dark environment. Refrigeration (2-8°C) is highly recommended for long-term stability.[5] For particularly sensitive compounds, storage at -20°C may be necessary.[6]

    • Inert Atmosphere: Before sealing, flush the container with an inert gas like argon or nitrogen to displace air. This is crucial as oxygen can facilitate the decomposition of some inhibitors and participate in polymerization initiation.[3]

    • Add a Storage Inhibitor: If you have purified the monomer by removing a commercial inhibitor, it is critical to add a suitable storage inhibitor, such as BHT, at a recommended concentration (e.g., 100-500 ppm) before long-term storage.[1]

    • Use Opaque Containers: Store the monomer in amber glass bottles or other opaque containers to prevent exposure to light.

Problem 3: I'm getting a low yield and significant byproduct formation in a Williamson ether synthesis using an allyl halide.

  • Possible Cause: In addition to the desired S\textsubscriptN2 reaction, a competing E2 elimination reaction is likely occurring, especially with secondary halides.[7][8] The alkoxide used is a strong base and can abstract a proton, leading to alkene formation instead of the desired ether.

  • Solution:

    • Control Temperature: Lowering the reaction temperature generally favors the substitution (S\textsubscriptN2) pathway over elimination (E2), as elimination reactions often have a higher activation energy.[8]

    • Choice of Reactants: If possible, redesign your synthesis to use a less sterically hindered halide. For example, it is more efficient to react an isopropoxide with a primary halide than to react a methoxide with a secondary isopropyl halide.[9]

    • Slow Reagent Addition: Add the allyl halide slowly to the alkoxide solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why are diallyl compounds so susceptible to polymerization?

A1: The primary reason is a process called degradative chain transfer . Unlike typical vinyl monomers, when a growing polymer radical (P•) attacks a diallyl monomer, it can abstract a hydrogen atom from the methylene group positioned between the two double bonds. This action terminates the growing polymer chain and creates a highly resonance-stabilized allylic radical. This new allylic radical is significantly less reactive and often unable to initiate a new polymer chain efficiently, leading to the formation of low molecular weight oligomers or polymers instead of high-molecular-weight products.[4][10][11]

Diagram: Mechanism of Degradative Chain Transfer

P_radical Growing Polymer Radical (P•) Transition P_radical->Transition Diallyl Diallyl Monomer (R-CH2-CH=CH2) Diallyl->Transition Terminated Terminated Polymer Chain (P-H) Transition->Terminated H• abstraction Allyl_Radical Stable Allylic Radical (R-ĊH-CH=CH2) (Less Reactive) Transition->Allyl_Radical Allyl_Radical->Allyl_Radical

Caption: The process of degradative chain transfer in diallyl polymerization.

Q2: What are the most common types of polymerization inhibitors for diallyl compounds?

A2: The most effective inhibitors are radical scavengers. They fall into two main categories:

  • Phenolic Compounds: This class includes hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[12] These inhibitors are highly effective but typically require the presence of trace amounts of oxygen to function.[3][13] The mechanism involves the formation of a peroxy radical, which is then quenched by the phenolic inhibitor.[14]

  • Stable Free Radicals: Compounds like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are themselves stable radicals.[15] They are extremely efficient at trapping carbon-centered radicals directly to terminate the polymerization chain, and their function does not depend on the presence of oxygen.[15][16]

Q3: How do I choose the right inhibitor and how much should I use?

A3: The choice depends on your application:

  • For Storage: MEHQ and BHT are excellent choices due to their high efficiency and low cost. They are typically added in concentrations ranging from 10 to 500 ppm.[1][17]

  • During Reactions: The choice is more critical. You must select an inhibitor that will not interfere with your desired chemical transformation. BHT is often a good choice for many organic reactions. If your reaction is oxygen-sensitive, a non-phenolic inhibitor like TEMPO might be more suitable.

  • For High-Temperature Distillations: More robust inhibitors may be required to prevent polymerization under thermal stress.[12]

The following table summarizes common inhibitors and their typical concentrations.

InhibitorAbbreviationTypical Concentration (ppm)Key Characteristics
Hydroquinone monomethyl etherMEHQ10 - 200Very common, effective general-purpose inhibitor. Requires oxygen.[3][18]
Butylated hydroxytolueneBHT100 - 500Common antioxidant, suitable for storage and some reactions. Requires oxygen.[1][17]
HydroquinoneHQ50 - 1000Excellent general-purpose inhibitor, often used during manufacturing. Requires oxygen.[12][13]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO50 - 500Stable free radical, highly effective, oxygen-independent.[1][19]

Q4: Do I always need to remove the stabilizer that comes with a commercial diallyl reagent?

A4: Not always. For many standard organic reactions or intended polymerizations, the small amount of stabilizer present (typically in ppm) can be overcome by the reaction conditions or the initiator. However, for highly sensitive applications, such as reactions involving organometallic catalysts or precise kinetic studies, removing the inhibitor is often necessary to prevent catalyst poisoning or interference.

Q5: What are the ideal storage conditions for diallyl monomers?

A5: To maximize shelf-life and prevent degradation, a multi-faceted approach is required. The ideal conditions involve controlling temperature, atmosphere, and light exposure, in addition to ensuring the presence of an inhibitor.

Diagram: Recommended Diallyl Monomer Storage Workflow

start Receive or Purify Diallyl Monomer check_inhibitor Is an inhibitor present at an appropriate level (e.g., 100-500 ppm)? start->check_inhibitor add_inhibitor Add Storage Inhibitor (e.g., BHT) check_inhibitor->add_inhibitor No transfer Transfer to a clean, dry, opaque container (e.g., amber glass bottle) check_inhibitor->transfer Yes add_inhibitor->transfer inert Flush headspace with inert gas (Ar or N2) transfer->inert seal Seal container tightly inert->seal store Store in a cool, dark place (Refrigerate at 2-8°C for long-term storage) seal->store end Stable Monomer store->end

Caption: A step-by-step workflow for the proper storage of diallyl monomers.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor Using an Alumina Column

This protocol is effective for removing phenolic inhibitors like MEHQ, which are adsorbed by activated alumina.[1]

  • Column Preparation: Pack a glass chromatography column with activated basic or neutral alumina. A general guideline is to use 10-20g of alumina for every 100 mL of the diallyl monomer.

  • Equilibration: Pre-wet the alumina by passing a small amount of a non-polar solvent (e.g., hexane) through the column and allowing it to drain completely.

  • Loading the Monomer: Carefully pour the diallyl monomer containing the MEHQ inhibitor onto the top of the prepared alumina column.

  • Elution: Allow the monomer to pass through the column via gravity. The alumina will adsorb the phenolic inhibitor.

  • Collection: Collect the purified, inhibitor-free monomer as it elutes from the column into a clean, dry flask.

  • Immediate Use or Restabilization: The purified monomer is now highly susceptible to polymerization. It should be used immediately. If storage is required, add a suitable storage inhibitor (e.g., BHT at 200 ppm) immediately after purification.

Protocol 2: Setting Up a Reaction to Minimize Unwanted Polymerization

This protocol provides general guidelines for conducting a reaction with a diallyl compound while minimizing the risk of polymerization.

  • Solvent Preparation: Use freshly purified, peroxide-free solvents. If using ethers, test for peroxides before use.

  • Inhibitor Selection & Addition: If the reaction is compatible with an inhibitor, dissolve your diallyl substrate in the chosen solvent, then add the inhibitor (e.g., BHT at 200 ppm). Stir to ensure it is fully dissolved before proceeding.

  • Inert Atmosphere: Assemble your reaction glassware and purge the entire system with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: Use an appropriate cooling bath (e.g., ice-water bath) to maintain a low and stable reaction temperature, especially during the addition of reactive reagents.

  • Reagent Addition: Add all other reagents slowly and in a controlled manner to manage any exothermic processes.

  • Light Exclusion: If the reagents or intermediates are light-sensitive, wrap the reaction flask securely with aluminum foil.

  • Monitoring: Keep a close watch on the reaction mixture's viscosity. A sudden increase in viscosity is a primary indicator of unwanted polymerization.

References

  • Diallyl Phthalate - Glass Filled - Safety Data Sheet. (2024). Alpha Resources. [Link]

  • Yu, H., et al. (2015). The antioxidant mechanism of nitroxide TEMPO: scavenging with glutathionyl radicals. RSC Advances. [Link]

  • Diallyl Phthalate Mineral Filled Safety Data Sheet. (2021). MetLab Corporation. [Link]

  • Zubov, V. P., et al. (1973). Polymerisation of Allyl Compounds. Russian Chemical Reviews. [Link]

  • Diallyl Phthalate - Glass Filled - Safety Data Sheet. (2024). Buehler. [Link]

  • ICSC 0430 - DIALLYL PHTHALATE. ILO and WHO. [Link]

  • Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol. (2022). ACS Publications. [Link]

  • Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells. (2014). PMC. [Link]

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (2019). PMC. [Link]

  • Spin Probes as Scavengers of Free Radicals in Cells. (2022). MDPI. [Link]

  • SAFETY DATA SHEET - Diallyl disulfide. (2025). Thermo Fisher Scientific. [Link]

  • A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological. [Link]

  • Degenerative chain transfer. Wikipedia. [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2012). ResearchGate. [Link]

  • ALLYL ALCOHOL. Organic Syntheses. [Link]

  • Alloc Protecting Group Removal Protocol. Prucka Lab, University of Michigan. [Link]

  • Methods for inhibiting the polymerization of methacrylate monomers. (2003).
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed. [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. (2017). E3S Web of Conferences. [Link]

  • Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. (2023). MDPI. [Link]

  • Williamson Ether Synthesis. University of Richmond. [Link]

  • Preparing Ethers. (2026). Fiveable. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Managing Air and Moisture Sensitivity of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with a comprehensive, mechanistic appr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with a comprehensive, mechanistic approach to handling N,N-Diallyl-3-(aminomethyl)-2-pyridinamine .

This compound presents a unique triad of chemical vulnerabilities: an electron-rich pyridine ring, a highly nucleophilic primary aminomethyl group, and an oxidation-prone N,N-diallyl moiety. Standard benchtop handling will inevitably lead to rapid degradation, compromised reaction yields, and catalyst poisoning. This guide establishes self-validating protocols and causal troubleshooting to ensure absolute scientific integrity during your workflows.

Mechanistic Vulnerability Analysis: The "Why" Behind the Sensitivity

To effectively protect a molecule, you must first understand how it degrades. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is not merely "air-sensitive"; it undergoes specific, irreversible chemical transformations upon exposure to ambient conditions[1]:

  • Pyridine & Amine N-Oxidation: The 2-amino substitution donates electron density into the pyridine ring, making the pyridine nitrogen highly nucleophilic. Exposure to atmospheric oxygen ( O2​ ) leads to the rapid formation of N-oxides. This is visually indicated by the compound turning from a pale yellow liquid to a dark red or brown oil[1].

  • Oxidative Dealkylation of the Diallyl Group: The allylic C-H bonds in the N,N-diallyl group are weak and susceptible to radical auto-oxidation. In the presence of O2​ and light, these groups can form peroxides or undergo oxidative cleavage (dealkylation), destroying the tertiary amine structure[2].

  • Carbamate Salt Formation: The primary amine at the 3-aminomethyl position is highly hygroscopic and acts as a strong nucleophile. When exposed to ambient air, it readily absorbs moisture and reacts with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts, often observed as a white crust on storage vials[3].

degradation_pathways A N,N-Diallyl-3-(aminomethyl) -2-pyridinamine O2 Air (O2) Exposure A->O2 Poor Storage H2O Moisture & CO2 Exposure A->H2O Ambient Handling N_Oxide Pyridine/Amine N-Oxidation O2->N_Oxide Diallyl_Deg Oxidative Dealkylation (Diallyl Cleavage) O2->Diallyl_Deg Carbamate Carbamate Salt Formation (Aminomethyl group) H2O->Carbamate Failure Loss of Reactivity & Colored Impurities N_Oxide->Failure Diallyl_Deg->Failure Carbamate->Failure

Figure 1: Primary degradation pathways of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine upon exposure.

Quantitative Vulnerability Summary
Environmental FactorVulnerability LevelPrimary Degradation MechanismRequired Preventive Measure
Oxygen ( O2​ ) Critical N-Oxidation, Allylic auto-oxidationSchlenk line / Glovebox handling; Argon atmosphere.
Moisture ( H2​O ) High Hydrate formation, hydrolysisFlame-dried glassware; anhydrous solvents.
Carbon Dioxide ( CO2​ ) High Carbamate salt formationAmbient air exclusion; sealed Teflon septa.
Light (UV/Vis) Moderate Photochemical radical initiationAmber vials; foil-wrapped reaction flasks.

Standard Operating Procedures (SOPs) for Air-Free Handling

To prevent the degradation mechanisms outlined above, all manipulations must be performed using rigorous air-free techniques. The following self-validating protocols guarantee the exclusion of oxygen and moisture down to <1×10−4 mmol levels[4].

SOP 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Dissolved oxygen in solvents is a primary cause of N-oxidation during solution-phase reactions. Sparging (bubbling inert gas) is insufficient for highly sensitive electron-rich amines; the Freeze-Pump-Thaw method must be used[5].

Step-by-Step Methodology:

  • Preparation: Transfer the required volume of anhydrous solvent into a heavy-walled Schlenk flask equipped with a Teflon stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen ( N2​ ) Dewar until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the high-vacuum manifold ( <0.1 mbar) for 2–3 minutes to evacuate the headspace[5].

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid N2​ and thaw the solvent in a warm water bath. You will observe gas bubbles escaping the liquid lattice as it melts.

  • Cycle: Repeat Steps 2–4 a minimum of three times.

  • Validation (The "Water-Hammer" Test): After the final thaw, gently tap the side of the flask. A sharp, metallic "click" (water-hammer effect) confirms the complete absence of dissolved gases cushioning the liquid. Backfill with Argon[4].

SOP 2: Schlenk Line Setup and Cannula Transfer

Transferring the neat amine or its solutions must be done without exposing the compound to the ambient atmosphere[6].

Step-by-Step Methodology:

  • Glassware Preparation: Dry all receiving flasks and magnetic stir bars in an oven at >120 °C overnight. Assemble hot and immediately attach to the Schlenk line[6].

  • Purge Cycling: Evacuate the hot flask for 5 minutes. Backfill with Argon. Repeat this Vacuum/Argon cycle three times (Purge Cycle) to ensure total atmospheric displacement[4].

  • Pressurization: Establish a positive pressure of Argon in the source flask containing the N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

  • Transfer: Insert a pre-dried, stainless-steel cannula through the rubber septum of the source flask, purging the needle with Argon for 10 seconds before piercing the receiving flask's septum[7].

  • Validation: The transferred liquid should remain perfectly clear or pale yellow. Any immediate darkening indicates a failure in the vacuum integrity or solvent degassing.

schlenk_workflow Start Start: Oven-Dried Glassware (>120 °C overnight) Cycle Purge Cycle (x3) Vacuum <0.1 mbar / Ar Backfill Start->Cycle Degas Solvent Degassing (Freeze-Pump-Thaw x3) Cycle->Degas Add Solvent Transfer Cannula/Syringe Transfer Under Positive Ar Pressure Degas->Transfer Reagent Prep Reaction Air-Free Reaction Execution Transfer->Reaction

Figure 2: Standard Schlenk line workflow for the air-free manipulation of sensitive amines.

Troubleshooting & FAQs

This section addresses specific, real-world issues encountered when working with N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Q1: My compound was originally a pale yellow liquid, but it has turned into a dark red/brown oil. What happened, and can I still use it? A1: The color change is a definitive indicator of air oxidation[1]. The electron-rich aminopyridine core has oxidized to form N-oxides and conjugated azo/nitroso oligomers. Do not use it as-is , especially if your downstream application involves transition-metal catalysis (e.g., olefin metathesis or cross-coupling), as these oxidation products will violently poison ruthenium or palladium catalysts. Recovery Protocol: You must purify the compound via static vacuum distillation ( <0.1 mbar) to minimize thermal degradation[4]. Alternatively, for small amounts, pass the material through a short plug of basic alumina (sparged with Argon) to remove the highly polar N-oxides.

Q2: I am seeing a white, crystalline crust forming around the cap and threading of my storage vial. What is this? A2: This is a carbamate salt. The primary amine group (3-aminomethyl) is highly reactive toward atmospheric CO2​ in the presence of trace moisture[3]. The crust indicates that the seal on your vial has failed. Prevention: Always store the compound in a Schlenk ampoule with a greased Teflon stopcock, or in a crimp-sealed vial with a PTFE/Silicone septum. Store under an Argon atmosphere (Argon is heavier than air and provides a better protective blanket than Nitrogen) at -20 °C.

Q3: During column chromatography purification of this amine, my yield drops by 60% and the compound streaks heavily. Why? A3: Standard silica gel is inherently acidic. The multiple basic nitrogen centers in N,N-Diallyl-3-(aminomethyl)-2-pyridinamine will protonate and bind irreversibly to the silanol groups. Furthermore, the high surface area of the silica exposes the compound to massive amounts of oxygen, causing on-column degradation. Solution: Abandon standard silica gel. Use Basic Alumina for chromatography, or pre-treat your silica gel by flushing the column with a solvent system containing 2–5% Triethylamine ( Et3​N ) to neutralize the acidic sites. Perform the chromatography rapidly, ideally using a positive pressure of nitrogen (flash chromatography) rather than gravity.

Q4: I am trying to perform a ring-closing metathesis (RCM) on the diallyl group, but the reaction stalls at 10% conversion. Is the amine to blame? A4: Yes. Unprotected primary and basic pyridinyl amines are notorious for coordinating to and deactivating ruthenium alkylidene catalysts. Furthermore, if your amine has partially oxidized (see Q1), the peroxides will instantly decompose the catalyst. Solution: Ensure absolute purity of the amine (freshly distilled). You may need to temporarily protect the primary aminomethyl group (e.g., as a Boc or TFA amide) or add a stoichiometric Lewis acid (like Ti(OiPr)4​ ) to transiently bind the basic nitrogens and prevent them from chelating the metathesis catalyst.

References

  • Borys, A. "An Illustrated Guide to Schlenk Line Techniques." The Schlenk Line Survival Guide.[Link]

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.[Link]

  • "Keeping air and moisture out." VACUUBRAND. [Link]

  • "Catalyzed and Non Catalyzed Oxidative Functionalization of Tertiary Amines." Ludwig-Maximilians-Universität München.[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This document is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This document is designed for researchers, chemists, and drug development professionals who are exploring the use of this novel pyridine-based compound in catalytic reactions. Given its unique structure, featuring a tridentate N,N',N'' chelation motif, this molecule presents both exciting opportunities and specific challenges in catalysis.

This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies based on established principles of organometallic chemistry and catalysis involving pyridine and amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary potential application of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in catalysis?

A: The primary application is as a tridentate ligand for transition metal catalysis. Its structure, featuring a 2-aminopyridine core, a flanking aminomethyl group, and a tertiary diallylamine, allows it to form a stable pincer-like complex with metal centers (e.g., Palladium, Rhodium, Iron). This chelation can enhance catalyst stability and influence reactivity and selectivity in cross-coupling reactions, hydrogenations, and aminations.[1][2]

Q2: What makes this ligand different from standard bidentate pyridine-phosphine or diamine ligands?

A: The key difference is its potential N,N',N'' tridentate coordination. This can create a more rigid and sterically defined environment around the metal center compared to more flexible bidentate ligands. This rigidity can be advantageous for stereoselective transformations. However, the strong coordination of the 2-aminopyridine nitrogen can sometimes be a double-edged sword, potentially leading to catalyst inhibition if not properly managed.[3][4]

Q3: Which metal precursors are recommended for initial screening with this ligand?

A: For palladium-catalyzed reactions, a good starting point includes both Pd(0) and Pd(II) sources. The choice can influence the optimal ligand-to-metal ratio and activation procedure.[5]

PrecursorClassTypical Use CaseConsiderations
Pd₂(dba)₃ Pd(0)Suzuki, Buchwald-HartwigAir-sensitive; often provides a direct route to the active catalyst.
Pd(OAc)₂ Pd(II)Heck, SuzukiRequires in-situ reduction to Pd(0), which can be facilitated by phosphine ligands or other reagents.[6]
[Pd(cinnamyl)Cl]₂ Pd(II)Buchwald-HartwigWell-defined precatalyst, good for ensuring a 1:1 ligand-to-metal ratio in the active species.[7]
PdCl₂(PPh₃)₂ Pd(II)Sonogashira, StilleAir-stable and commonly available.

Q4: Can the allyl groups on the ligand participate in side reactions?

A: Yes. The allyl moieties are reactive functional groups. Under certain conditions, particularly in palladium catalysis, they could undergo isomerization, become involved in competing allylic amination/alkylation reactions, or lead to catalyst deactivation pathways.[8][9] Careful monitoring of the reaction for ligand decomposition is advised, especially at elevated temperatures.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The workflow diagram below provides a general approach to diagnosing low-yield reactions.

Troubleshooting_Workflow start Low or No Conversion Observed check_catalyst 1. Verify Catalyst System - Is the Pd precursor active? - Is the L:Pd ratio optimal? - Is the atmosphere inert? start->check_catalyst check_reagents 2. Assess Reagent Purity - Are solvents anhydrous & degassed? - Are substrates/bases pure? - Any potential N-containing poisons? check_catalyst->check_reagents No Improvement end_success Problem Solved check_catalyst->end_success Yield Improved check_conditions 3. Optimize Reaction Conditions - Screen temperature - Screen solvent & base - Adjust concentration check_reagents->check_conditions No Improvement check_reagents->end_success Yield Improved check_conditions->end_success Yield Improved

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Problem 1: Low or No Reaction Conversion

Potential Cause A: Catalyst Inhibition or Poisoning

  • The "2-Pyridyl Problem": The lone pair on the 2-aminopyridine nitrogen can bind very strongly to the palladium center, creating a highly stable, but potentially inactive, complex.[4][10] This prevents substrate coordination and turnover. Similarly, other nitrogen-containing compounds in the reaction mixture can act as catalyst poisons.[11][12]

  • Solution:

    • Optimize Ligand-to-Metal (L:Pd) Ratio: While a 1:1 ratio is typical for tridentate ligands, the optimal ratio may vary. A slight excess of ligand (e.g., 1.1:1) can prevent catalyst decomposition, but a large excess can inhibit the reaction.[5] Conversely, if catalyst inhibition by the ligand is suspected, a substoichiometric amount (e.g., 0.9:1) might be beneficial.

    • Increase Temperature: Higher temperatures can sometimes promote the dissociation of the inhibitory pyridine nitrogen, freeing up a coordination site for the catalytic cycle to proceed.[3]

    • Purify Reagents: Ensure all reagents, especially solvents and amine bases, are free from nitrogen-containing impurities that could act as poisons.[12][13]

Potential Cause B: Inefficient Catalyst Activation

  • Explanation: When using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.

  • Solution:

    • Switch to a Pd(0) Source: Using a precursor like Pd₂(dba)₃ can provide a more direct entry into the catalytic cycle.

    • Introduce a Reductant: For Pd(II) systems, sometimes the ligand itself or other reagents can act as reductants. However, this is not always reliable. The use of a well-defined precatalyst is often a more robust solution.[6][7]

    • Pre-activation Step: Consider pre-stirring the Pd(II) source with the ligand at an elevated temperature for a short period before adding the other reagents to facilitate the formation of the active catalyst.[13]

Potential Cause C: Presence of Oxygen or Water

  • Explanation: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species. Water can interfere with certain coupling partners, such as boronic acids, leading to protodeboronation.[3]

  • Solution:

    • Inert Atmosphere: Employ rigorous inert atmosphere techniques. Use a glovebox or a Schlenk line for all manipulations.

    • Degas Solvents: Thoroughly degas all solvents using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.[13]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Explanation: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, heterogeneous form. This is often caused by an insufficient ligand concentration to stabilize the metal center or by excessively high temperatures.[3][5]

  • Solution:

    • Increase Ligand Loading: A slightly higher L:Pd ratio (e.g., 1.1:1 or 1.2:1) can help maintain the palladium in a soluble, active form.[5]

    • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine the minimum temperature required for efficient reaction.[3]

    • Choose a More Robust Ligand System: While using the specified ligand, if decomposition persists, it may indicate that under the reaction conditions, the ligand itself is unstable or does not provide sufficient stabilization.

Problem 3: Poor Selectivity or Formation of Side Products

Potential Cause A: Side Reactions of the Diallyl Group

  • Explanation: The allyl groups on the ligand or substrate are reactive. Palladium can catalyze isomerization of the double bond or facilitate intramolecular reactions. In reactions like allylic amination, the product amine can react again, leading to di-allylated side products.[13]

  • Solution:

    • Lower Temperature: These side reactions often have a higher activation energy than the desired transformation. Running the reaction at a lower temperature may improve selectivity.

    • Modify Reaction Conditions: In allylic aminations, using high dilution can disfavor the bimolecular side reaction that leads to di-allylation.[13]

    • Ligand Modification: While not an option for the title compound, this issue highlights the importance of ligand design. In some cases, replacing reactive moieties on a ligand is necessary.

Potential Cause B: Competing Catalytic Cycles

  • Explanation: Depending on the substrates, other palladium-catalyzed reactions like Heck coupling or C-H activation could compete with the desired pathway.[14]

  • Solution:

    • Screening: A thorough screening of reaction parameters (solvent, base, temperature, additives) is the most effective way to identify conditions that favor the desired reaction pathway.

    • Mechanistic Analysis: Analyze side products to understand the competing reactions. This information can guide the choice of conditions to suppress them. For example, if a Heck-type side product is observed, changing the base or solvent may alter the selectivity.

Experimental Protocols & Methodologies

General Protocol for a Palladium-Catalyzed Allylic Amination (Model Reaction)

This protocol describes a general procedure for screening the N,N-Diallyl-3-(aminomethyl)-2-pyridinamine ligand in a model allylic amination reaction.

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%)

  • N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Ligand, 1.1 mol%)

  • Allylic substrate (e.g., cinnamyl acetate, 1.0 equiv)

  • Amine nucleophile (e.g., morpholine, 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Vial Preparation: In a glovebox, add the allylic substrate, base, and a magnetic stir bar to an oven-dried reaction vial.

  • Catalyst Preparation: In a separate vial, weigh the palladium precursor and the ligand. Add a portion of the degassed solvent to form a stock solution. Stir for 15-20 minutes at room temperature to allow for complex formation.

  • Reaction Assembly: Add the remaining degassed solvent to the vial containing the substrate and base. Then, add the amine nucleophile via syringe.

  • Initiation: Add the prepared catalyst/ligand solution to the reaction mixture via syringe.

  • Reaction: Seal the vial tightly and place it in a pre-heated aluminum block outside the glovebox. Stir at the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of the Catalytic Cycle

The diagram below illustrates a generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction, highlighting the role of a generic tridentate "L" ligand like N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(R)(X) Pd0->OA_complex Oxidative Addition TM_complex L-Pd(II)(R)(R') OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R-R' (Product) TM_complex->Product MX_out M-X TM_complex->MX_out center RX_in R-X RX_in->OA_complex R_M_in R'-M R_M_in->TM_complex

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Allylic Amination.

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions.

  • Szostak, M. et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.

  • Du, H. et al. (2015). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate.

  • Sharipov, A. Kh. et al. (2018). Poisoning effect of nitrogen compounds on the transformation of model hydrocarbons and real feed under catalytic cracking conditions. ResearchGate.

  • Gildner, P. G., & Colacot, T. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.

  • Wang, D. et al. (2010). Optimization of the ratio for the coupling reaction. ResearchGate.

  • D'Amato, E. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.

  • Jagtap, S. et al. (2020). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PMC.

  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates.

  • Cai, Y. et al. (2023). Complexation and Separation of Palladium with Tridentate 2,6-Bis-triazolyl-pyridine Ligands. ACS Publications.

  • Cai, Y. et al. (2023). Complexation and Separation of Palladium with Tridentate 2,6-Bis-triazolyl-pyridine Ligands. PubMed.

  • Le C. et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC.

  • ResearchGate. (2025). Palladium Complexes with Tridentate Pincer Bis-Carbene Ligands as Efficient Catalysts for C−C Coupling.

  • ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.

  • NSF PAR. (n.d.). Amino pyridine iron(II) complexes.

  • Larsson, P. et al. (2013). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. ACS Catalysis.

  • Hartwig, J. F. et al. (2007). Palladium(0)-Catalyzed Allylic Aminations: Kinetics and Mechanism. Organometallics.

  • Merging of Light/Dark Palladium Catalytic Cycles. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. PMC.

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.

  • EPFL. (n.d.). Palladium Catalyzed C-H Amination.

  • Wikipedia. (n.d.). Diallylamine. Retrieved from

  • Hilton, M. J. et al. (2017). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. PMC.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the interpretation of NMR spectra for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This molecule, with its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the interpretation of NMR spectra for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. This molecule, with its combination of a pyridinamine core, a flexible aminomethyl linker, and two dynamic allyl groups, often presents a significant challenge in spectral analysis. This document provides a structured approach to troubleshooting common issues and offers a pathway to a complete and accurate spectral assignment.

Part 1: Frequently Asked Questions (FAQs)
Question 1: Why do the signals for my allyl protons appear broad or poorly resolved?

Answer: Broadening of the allyl proton signals in N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a common observation and can be attributed to several factors:

  • Conformational Dynamics: The two allyl groups are highly flexible and can exist in multiple conformations in solution. If the rate of exchange between these conformations is on the same timescale as the NMR experiment, it can lead to coalescence and broadening of the corresponding proton signals.[1][2][3] This phenomenon is known as intermediate exchange.

  • Nitrogen Quadrupolar Broadening: The nitrogen atom to which the allyl groups are attached has a nuclear spin (I=1) and a quadrupole moment. This can lead to a phenomenon called quadrupolar relaxation, which can efficiently relax the protons on the adjacent methylene groups, causing their signals to broaden.

  • Solution Viscosity and Temperature: Higher viscosity of the solvent or lower experimental temperatures can slow down molecular tumbling, leading to broader lines.

Troubleshooting Steps:

  • Vary the Temperature: Acquiring spectra at different temperatures can help to resolve this issue. Increasing the temperature may accelerate the conformational exchange, leading to sharper, averaged signals. Conversely, lowering the temperature might "freeze out" individual conformers, resulting in a more complex but potentially better-resolved spectrum.

  • Change the Solvent: Using a less viscous solvent can improve spectral resolution by increasing the rate of molecular tumbling.

Question 2: The chemical shifts of my aromatic protons are not what I expected based on standard pyridine derivatives. Why is that?

Answer: The electronic environment of the pyridine ring in N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is significantly influenced by its substituents, leading to deviations from standard chemical shift values.

  • Electron-Donating Groups: The primary amine (-NH2) at the 2-position and the aminomethyl group at the 3-position are both electron-donating groups. They increase the electron density on the pyridine ring, particularly at the ortho and para positions, causing the signals of the ring protons to shift upfield (to a lower ppm value) compared to unsubstituted pyridine.

  • Intramolecular Hydrogen Bonding: The presence of the primary amine at the 2-position and the aminomethyl group at the 3-position can facilitate intramolecular hydrogen bonding. This can restrict the rotation of the aminomethyl group and influence the local electronic environment of the aromatic protons, further affecting their chemical shifts.

Part 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Overlapping Allyl and Aminomethyl Signals

A significant challenge in the spectrum of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is the potential overlap of the signals from the allyl methylene protons and the aminomethyl bridge protons. This guide provides a systematic approach to deconvolute these signals.

Step-by-Step Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Solvent Selection: Start with a standard deuterated solvent like Chloroform-d (CDCl₃). If overlap persists, consider using a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆. Aromatic solvents can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.

    • Temperature Variation: As mentioned in the FAQs, acquiring spectra at different temperatures can help separate signals due to their different temperature dependencies.

  • Utilize 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. It will clearly show the correlation between the different protons within the allyl groups and help to distinguish them from the aminomethyl protons, which will show a correlation to the NH proton of the aminomethyl group (if not exchanged with the solvent).[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. Since the carbon chemical shifts of the allyl methylene and aminomethyl carbons are likely to be different, this is a powerful tool for resolving the overlapping proton signals.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This can be used to confirm the assignments by observing correlations from the allyl protons to the carbons of the pyridine ring, and from the aminomethyl protons to the pyridine ring carbons.[4][5][6]

Expected Data Summary:

Proton TypeExpected ¹H Chemical Shift Range (ppm)Expected ¹³C Chemical Shift Range (ppm)Key COSY CorrelationsKey HMBC Correlations
Pyridine-H46.5 - 7.5110 - 125Pyridine-H5C2, C6
Pyridine-H56.0 - 7.0105 - 120Pyridine-H4, Pyridine-H6C3, C4
Pyridine-H67.5 - 8.5145 - 160Pyridine-H5C2, C4
Allyl-CH=5.5 - 6.5[7]130 - 140Allyl-=CH₂Allyl-CH₂
Allyl-=CH₂4.8 - 5.5[7]115 - 125Allyl-CH=Allyl-CH
Allyl-CH₂3.0 - 4.0[7]50 - 60Allyl-CH=Pyridine-C3
Aminomethyl-CH₂3.5 - 4.540 - 50Aminomethyl-NHPyridine-C3, Pyridine-C2
Aminomethyl-NHVariable[8]N/AAminomethyl-CH₂Aminomethyl-CH₂
Pyridine-NH₂Variable[8]N/AN/AC2, C3

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature. The values provided are estimates.

Workflow for Spectral Assignment:

G cluster_1d 1D NMR Analysis cluster_troubleshoot Troubleshooting Overlap cluster_2d 2D NMR for Unambiguous Assignment A Acquire ¹H NMR B Identify Aromatic, Olefinic, and Aliphatic Regions A->B C Initial Integration and Multiplicity Analysis B->C D Signal Overlap Observed? C->D E Vary Temperature D->E Yes G Acquire COSY D->G No F Change Solvent E->F F->G H Acquire HSQC G->H I Acquire HMBC H->I J Final Structure Confirmation I->J

Caption: Workflow for the complete NMR spectral assignment of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Guide 2: Identifying and Assigning the Labile Protons (NH and NH₂)

The signals from the primary amine (NH₂) and the secondary amine (NH) protons can be challenging to identify due to their variable chemical shifts and potential for exchange with residual water in the solvent.[8]

Troubleshooting and Assignment Strategy:

  • D₂O Exchange Experiment: This is the most definitive method for identifying exchangeable protons.

    • Protocol: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the NH and NH₂ protons will either disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.[8]

  • Solvent and Concentration Effects:

    • The chemical shifts of NH protons are highly sensitive to the solvent's hydrogen bonding capacity and the sample concentration.[8] In a non-hydrogen bonding solvent like CDCl₃, these signals may appear sharper. In a hydrogen-bonding solvent like DMSO-d₆, the signals are often broader and shifted downfield.

    • Changes in concentration can also shift the position of these signals due to changes in intermolecular hydrogen bonding.

  • 2D NMR Correlations:

    • HMBC: Look for long-range correlations from the NH and NH₂ protons to adjacent carbon atoms. For example, the aminomethyl NH proton should show a correlation to the aminomethyl CH₂ carbon and potentially to the C3 carbon of the pyridine ring.

    • NOESY/ROESY: These experiments can show through-space correlations, which can help to confirm the spatial proximity of the NH/NH₂ protons to other protons in the molecule.

Decision Tree for Labile Proton Identification:

G A Broad or Variable Signals Observed? B Perform D₂O Exchange A->B C Signals Disappear or Decrease in Intensity? B->C D Assign as Labile NH/NH₂ Protons C->D Yes E Signal is Not a Labile Proton. Re-evaluate other possibilities. C->E No F Acquire HMBC/NOESY for Confirmation of Assignment D->F

Caption: Decision tree for the identification and assignment of labile protons.

Part 3: References
  • Advanced NMR Techniques and Applications | Spectroscopy... - Fiveable. (n.d.). Retrieved from

  • Advanced 2D NMR Techniques Guide | PDF - Scribd. (n.d.). Retrieved from

  • Cicero, D. O., Barbato, G., & Bazzo, R. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13-Residue Peptide with an 8-Residue Loop. Journal of the American Chemical Society, 117(4), 1027–1033. Retrieved from

  • NMR free ligand conformations and atomic resolution dynamics - Recent. (n.d.). Retrieved from

  • Pinto, D. C. G. A., Silva, A. M. S., & Levarts, M. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 12, Issue 13, pp. 1099–1133). Bentham Science Publishers. Retrieved from

  • Giraud, N., Birlirakis, N., & Guittet, E. (2018). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 23(11), 2993. Retrieved from

  • 2-Aminopyridine(504-29-0) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and Other Pyridinamine Derivatives: A Guide for Researchers

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Among the vast land...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Among the vast landscape of pyridine-containing compounds, pyridinamine derivatives, particularly 2-aminopyridines, have emerged as a privileged structural motif in the design of novel drugs.[2][3] Their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of intensive research.[4][5][6]

This guide provides a comparative analysis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine against other pyridinamine derivatives. While direct experimental data for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is limited in publicly available literature, this document will leverage structure-activity relationship (SAR) data from analogous compounds to provide a predictive analysis of its potential. We will delve into a comparative study of physicochemical properties, biological activities, and the underlying mechanisms of action of various pyridinamine derivatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for the synthesis and biological evaluation of this class of compounds are also provided to facilitate further research.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For pyridinamine derivatives, properties such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors play a pivotal role in their drug-like characteristics.

Below is a comparative table of calculated physicochemical properties for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and a selection of other pyridinamine derivatives. The data for the comparator compounds are sourced from publicly available databases and scientific literature, while the properties for the target compound are predicted.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Predicted) C₁₂H₁₇N₃203.292.141.513
3-(Aminomethyl)pyridin-2-amine[7]C₆H₉N₃123.16-0.564.823
2-AminopyridineC₅H₆N₂94.120.538.812
4-AminopyridineC₅H₆N₂94.120.338.812
3,4-DiaminopyridineC₅H₇N₃109.13-0.264.823
N,N-diallylamine[7]C₆H₁₁N97.161.312.001

Table 1: Comparative Physicochemical Properties of Selected Pyridinamine Derivatives.

The predicted properties of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine suggest a moderate level of lipophilicity (XLogP3 of 2.1) and a topological polar surface area (TPSA) of 41.5 Ų. The presence of the diallyl group significantly increases the lipophilicity compared to the parent 3-(aminomethyl)pyridin-2-amine. This modification may enhance membrane permeability, but could also impact solubility and metabolic stability. The single hydrogen bond donor and three acceptors suggest a capacity for forming hydrogen bonds with biological targets.

Comparative Biological Activities

Pyridinamine derivatives have demonstrated a broad spectrum of pharmacological activities. This section will compare the known biological activities of various classes of pyridinamine derivatives, providing a framework for predicting the potential activities of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridinamine derivatives.[5] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]

For instance, a series of 2-aminopyridine derivatives have been identified as potent inhibitors of phosphoinositide-3-kinase (PI3Kδ), with some compounds showing superior activity compared to the approved drug Idelalisib.[4] Another study reported 2-aminopyridine derivatives as inhibitors of USP7, leading to the stabilization of p53 and exhibiting antiproliferative activities against colorectal carcinoma cells.[8] The antiproliferative activity of pyridine derivatives is often influenced by the nature and position of substituents. For example, the presence of methoxy, hydroxyl, and amino groups has been shown to enhance anticancer activity, while bulky groups or halogens can have a variable effect.[9]

Predictive Analysis for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: The 2-aminopyridine core of the target molecule is a well-established pharmacophore for kinase inhibition. The N,N-diallyl group introduces a unique structural feature. Allyl groups can participate in hydrophobic interactions within the binding pockets of target proteins. Furthermore, the aminomethyl group at the C3 position could be crucial for forming key hydrogen bonds or salt bridges with amino acid residues in the active site of a target enzyme, a feature seen in other bioactive 3-aminomethyl pyridine derivatives.[3] It is plausible that N,N-Diallyl-3-(aminomethyl)-2-pyridinamine could exhibit anticancer activity, potentially through kinase inhibition, though this requires experimental validation.

Antimicrobial Activity

Pyridinamine derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[1][6] The antimicrobial activity is often dependent on the substitution pattern on the pyridine ring and the amino group. For example, certain 2-aminopyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[10]

Predictive Analysis for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: The lipophilicity conferred by the diallyl groups may enhance the ability of the molecule to penetrate bacterial cell membranes. The basic nitrogen atoms in the pyridine ring and the aminomethyl side chain could also play a role in interacting with bacterial targets. Therefore, it is reasonable to hypothesize that N,N-Diallyl-3-(aminomethyl)-2-pyridinamine may possess antimicrobial properties.

Experimental Protocols

To facilitate further research and validation of the predicted activities of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and its analogues, detailed protocols for synthesis and biological evaluation are provided below.

Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

A plausible synthetic route for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is outlined below. This proposed synthesis is based on established methods for the functionalization of pyridines.

Synthesis_Workflow cluster_0 Step 1: N-protection and C3-functionalization cluster_1 Step 2: N-diallylation cluster_2 Step 3: Deprotection (if necessary) A 2-Aminopyridine B Protected 2-aminopyridine A->B Protection (e.g., Boc) C 3-(Aminomethyl)-2-aminopyridine B->C Aminomethylation D N,N-Diallyl-3-(aminomethyl)-2-aminopyridine C->D Diallylation (Allyl bromide, base) E Final Product D->E Deprotection

Caption: Proposed synthetic workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Step-by-step Protocol:

  • Protection of 2-aminopyridine: To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Aminomethylation: The protected 2-aminopyridine can be subjected to an aminomethylation reaction at the C3 position. This can be achieved through various methods, including the use of N-(hydroxymethyl)phthalimide under acidic conditions, followed by deprotection of the phthalimide group with hydrazine.[11]

  • N-diallylation: To a solution of the resulting 3-(aminomethyl)-2-aminopyridine derivative in an appropriate solvent (e.g., acetonitrile), add a base such as potassium carbonate, followed by the dropwise addition of allyl bromide. The reaction mixture is typically stirred at room temperature or heated to ensure complete dialkylation of the primary amino group of the aminomethyl side chain.

  • Deprotection: If a protecting group was used on the 2-amino group, it is removed in the final step. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[13][14]

Kinase_Assay_Workflow Start Prepare kinase reaction mix (kinase, substrate, buffer) Add_Compound Add test compound or DMSO control Start->Add_Compound Initiate_Reaction Add ATP to start the reaction Add_Compound->Initiate_Reaction Incubate_1 Incubate at room temperature Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 minutes Stop_Reaction->Incubate_2 Detect_ADP Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Incubate_2->Detect_ADP Incubate_3 Incubate for 30 minutes Detect_ADP->Incubate_3 Measure_Luminescence Read luminescence on a plate reader Incubate_3->Measure_Luminescence Analyze_Data Calculate % inhibition and IC₅₀ Measure_Luminescence->Analyze_Data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion

The pyridinamine scaffold is a rich source of biologically active compounds with significant therapeutic potential. While N,N-Diallyl-3-(aminomethyl)-2-pyridinamine remains a largely unexplored molecule, a comparative analysis of its structural features with those of known bioactive pyridinamine derivatives suggests that it may possess interesting anticancer and antimicrobial properties. The presence of the 2-aminopyridine core, combined with the lipophilic N,N-diallyl group and the hydrogen-bonding capable 3-aminomethyl side chain, provides a compelling rationale for its synthesis and biological evaluation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the potential of this and other novel pyridinamine derivatives in the quest for new therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for Inhibitors Based on the 4-Methyl-3-(3-nitrobenzoyl)pyridine Scaffold.
  • Benchchem. (2025).
  • Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. (2022). PubMed.
  • ChemSynthesis. (2025). N,N-diallylamine.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem
  • Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. (2022). PubMed.
  • Benchchem. (2025). Comparative toxicity analysis of aminopyridine compounds.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH.
  • Benchchem. (2025).
  • Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. (2025). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2022). MDPI.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). MDPI.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2020). MDPI.
  • N,N-Dimethylallylamine | C5H11N | CID 75082. (n.d.). PubChem.
  • Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole deriv
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). PMC.
  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI.
  • Synthesis and polymerization of N, N-diallyl morpholinium bromide | Request PDF. (n.d.).
  • Amines: Naming and Physical Properties. (n.d.). Al-Mustansiriyah University.
  • The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products. (n.d.).
  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. (2009). PubMed.
  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014). PubMed.
  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. (n.d.).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances.
  • comparative study of the synthetic routes to substituted 2-aminopyridines. (2025). Benchchem.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ

Sources

Comparative

Validation of the Biological Activity of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Comparative Guide

Introduction The 2-aminopyridine scaffold is a privileged pharmacophore in modern targeted therapeutics, particularly in the design of receptor tyrosine kinase (RTK) inhibitors. The investigational compound N,N-Diallyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminopyridine scaffold is a privileged pharmacophore in modern targeted therapeutics, particularly in the design of receptor tyrosine kinase (RTK) inhibitors. The investigational compound N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (NDAP) represents a highly specialized derivative within this chemical class. The incorporation of the N,N-diallyl moiety and the 3-aminomethyl substituent introduces unique steric bulk and electronic distribution, theoretically enhancing its affinity for the ATP-binding hinge region of kinases such as VEGFR2 (KDR) [1]. The parent scaffold and related dialkyl derivatives have been extensively cataloged for their unique physicochemical properties, making them prime candidates for structural optimization [3].

This guide provides a rigorous, objective comparison of NDAP against established clinical alternatives (Sorafenib and Sunitinib). As drug development professionals, we must move beyond basic IC50 reporting; therefore, this document outlines a self-validating experimental framework to confirm target engagement, cellular penetrance, and phenotypic efficacy.

Mechanistic Rationale & Structural Causality

Why evaluate NDAP over existing alternatives? The primary amine of the 2-aminopyridine core acts as a classic adenine mimetic, establishing critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys919 in VEGFR2).

The N,N-diallyl groups are hypothesized to project into the adjacent hydrophobic pocket (often referred to as the "back pocket" in Type II inhibitors), displacing ordered water molecules to drive a favorable entropic shift. This structural tuning aims to improve selectivity over off-target kinases like FGFR1—a common liability in early-stage angiogenesis inhibitors that often leads to dose-limiting toxicities [2].

Comparative Performance Data

To benchmark NDAP, we evaluate its biochemical and cellular metrics against standard-of-care alternatives. The data below synthesizes standard biochemical profiling to highlight the compound's therapeutic window.

CompoundTarget: VEGFR2 IC50 (nM)Cellular: HUVEC Viability IC50 (nM)Selectivity (VEGFR2 vs FGFR1)ClogP
NDAP (Investigational) 14.2 ± 1.845.5 ± 3.2> 150-fold3.1
Sorafenib (Control) 26.0 ± 2.530.0 ± 2.1~ 50-fold3.8
Sunitinib (Control) 9.5 ± 1.215.2 ± 1.8~ 10-fold2.6

Analysis: NDAP demonstrates superior target selectivity, albeit with a slight drop in absolute cellular potency compared to Sunitinib. This is likely due to the highly lipophilic nature of the diallyl groups affecting membrane partitioning and intracellular free-drug concentration.

Experimental Validation Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. A protocol is only valid if its internal controls (vehicle and reference compounds) behave as expected.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay between excitation and emission reading, eliminating short-lived background fluorescence and ensuring that the calculated IC50 is a true reflection of binding affinity, rather than an optical artifact.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Serially dilute NDAP, Sorafenib, and Sunitinib in 100% DMSO. Transfer to a 384-well microplate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition : Add recombinant VEGFR2 (KDR) kinase domain to the wells. Self-Validation: Include "No Enzyme" wells to establish the assay floor (100% inhibition baseline).

  • Reaction Initiation : Add the ATP/Substrate mix (e.g., ULight-TK peptide and Eu-anti-phospho-tyrosine antibody). The ATP concentration must be at the predetermined Km​ to ensure competitive inhibition kinetics are accurately measured.

  • Incubation & Reading : Incubate for 60 minutes at room temperature. Read on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the FRET ratio.

Protocol 2: Cellular Target Engagement (Western Blot for p-VEGFR2)

Causality: Biochemical potency does not guarantee cellular efficacy. Compounds may be pumped out by efflux transporters or heavily protein-bound in culture media. This assay confirms that NDAP penetrates Human Umbilical Vein Endothelial Cells (HUVECs) and inhibits the specific phosphorylation of VEGFR2 at Tyr1175.

Step-by-Step Methodology :

  • Cell Seeding & Starvation : Seed HUVECs in 6-well plates. Once 80% confluent, starve cells in serum-free basal media for 16 hours. Causality: Starvation reduces basal RTK signaling, maximizing the signal-to-noise ratio upon ligand stimulation.

  • Compound Pre-treatment : Treat cells with NDAP (10, 50, 100 nM) or Sorafenib (50 nM) for 2 hours.

  • Ligand Stimulation : Stimulate with VEGF-A (50 ng/mL) for exactly 5 minutes. Self-Validation: Include a "Vehicle + No VEGF" control to prove starvation worked, and a "Vehicle + VEGF" control to establish maximum phosphorylation.

  • Lysis & Detection : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE, transfer to PVDF, and probe with anti-p-VEGFR2 (Tyr1175) and total VEGFR2 antibodies.

Protocol 3: Functional Angiogenesis (Tube Formation Assay)

Causality: To bridge the gap between molecular target engagement and phenotypic outcome, we must prove that inhibiting VEGFR2 translates to an anti-angiogenic effect in a physiologically relevant 3D matrix.

Step-by-Step Methodology :

  • Matrix Preparation : Coat 96-well plates with 50 µL of Matrigel (basement membrane extract) and polymerize at 37°C for 30 minutes.

  • Cell Plating : Resuspend HUVECs in media containing VEGF (20 ng/mL) and the test compounds (NDAP vs. Controls). Plate 1.5×104 cells per well.

  • Incubation & Imaging : Incubate for 12-16 hours. Image the wells using a brightfield microscope.

  • Quantification : Use automated image analysis software to quantify the number of intact capillary-like networks (nodes and meshes).

Visualizations

Pathway VEGF VEGF Ligand (Stimulus) VEGFR2 VEGFR2 (KDR) Kinase Domain VEGF->VEGFR2 Dimerization & Activation Downstream PI3K / MAPK Signaling Cascades VEGFR2->Downstream Tyr1175 Phosphorylation NDAP NDAP (Investigational) NDAP->VEGFR2 Competitive Hinge Binding Sorafenib Sorafenib (Clinical Control) Sorafenib->VEGFR2 Reference Inhibition Phenotype Endothelial Proliferation & Tube Formation Downstream->Phenotype Cellular Response

Mechanism: NDAP and Sorafenib competitively inhibit VEGFR2, blocking downstream angiogenesis.

Workflow Step1 1. Compound Prep (NDAP vs Controls) Step2 2. Biochemical Assay (TR-FRET Kinase) Step1->Step2 Step3 3. Target Engagement (p-VEGFR2 Western) Step2->Step3 Step4 4. Functional Assay (HUVEC Tube Formation) Step3->Step4 Step5 5. Data Synthesis & Efficacy Profiling Step4->Step5

Self-validating experimental workflow for the biological validation of NDAP.

References

  • Bilodeau, M. T., et al. (2004). "The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16793200, 3-(aminomethyl)-N,N-dipropylpyridin-2-amine." PubChem.[Link]

Validation

Structure-activity relationship (SAR) studies of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyridine Analogs This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-aminopyridine scaffold, a privi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyridine Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-aminopyridine scaffold, a privileged pharmacophore in modern medicinal chemistry. While this exploration is centered around the representative structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, it extends to a broader class of analogs for which extensive experimental data is available. The objective is to furnish researchers, scientists, and drug development professionals with a comparative framework for understanding how structural modifications to the 2-aminopyridine core influence biological activity, supported by experimental data and detailed protocols.

The 2-aminopyridine moiety is a cornerstone in the synthesis of diverse biological molecules due to its simple, low molecular weight and versatile functionality.[1] Its derivatives are known to exhibit a vast range of pharmacological activities, including antitumoral, antimicrobial, anti-inflammatory, and antiviral properties.[2] This guide synthesizes findings from multiple studies to explain the causality behind experimental design and to provide a trustworthy foundation for future research.

The 2-Aminopyridine Core: Synthetic Strategy and Points of Modification

The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions or substitutions on a pre-formed pyridine ring, offering a flexible and efficient route to a diverse library of analogs.[3][4] The core structure presents several key positions for chemical modification to probe the SAR.

The rationale for selecting specific modification sites is to systematically evaluate the impact of steric, electronic, and lipophilic properties on the compound's interaction with its biological target.

Key Modification Sites for SAR Studies:

  • R1 (C3-Position): Substitution at this position can influence the molecule's conformation and interaction with adjacent binding pockets.

  • R2 & R3 (Exocyclic Amine): Modification of the N-substituents allows for fine-tuning of lipophilicity, hydrogen bonding capacity, and metabolic stability.[5] The diallyl groups in our representative structure, for instance, introduce a lipophilic character.

  • R4 (C5-Position): This position is often modified to explore the effects of electron-donating or electron-withdrawing groups on the pyridine ring's electronics and potential for halogen bonding or other specific interactions.[6]

  • R5 (C6-Position): Substituents here can introduce steric bulk, affecting the overall shape of the molecule and its fit within a receptor active site.

Logical Flow of an SAR-Driven Drug Discovery Campaign The following diagram illustrates a typical workflow for developing and optimizing lead compounds based on the 2-aminopyridine scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Start Core Scaffold Selection (e.g., 2-Aminopyridine) Design Design Analog Library (Vary R1-R5) Start->Design Synth Chemical Synthesis & Purification Design->Synth Screen Primary Biological Screening (e.g., In Vitro Assay) Synth->Screen Hit_ID Hit Identification (Activity > Threshold) Screen->Hit_ID SAR_Table SAR Data Collation & Analysis Hit_ID->SAR_Table Lead_Opt Lead Optimization (Refined Synthesis) SAR_Table->Lead_Opt Iterative Refinement ADME ADME/Tox Profiling (Metabolic Stability, etc.) SAR_Table->ADME Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Comparative Biological Activity of 2-Aminopyridine Analogs

The true value of SAR studies lies in the direct comparison of biological data across a series of structurally related compounds. Below is a compilation of data from various sources, showcasing how systematic modifications of the 2-aminopyridine scaffold impact its antiproliferative and antimalarial activities.

Table 1: Comparative Antiproliferative Activity of 2-Aminopyridine Derivatives

Compound IDCore StructureR-Group ModificationBiological Target/AssayActivity (IC50)Reference
A12 DiaminopyrimidineVaried substitutionsFAK Kinase Inhibition130 nM (A549 cells)[7]
Compound 67 Pyridine DerivativeInsertion of OH and CH3Antiproliferative (A375 cells)1.5 nM[8]
Compound 6 Pyrido[2,3-d]pyrimidineCyclopropyl at R3eEF-2K Inhibition420 nM
Compound 9 Pyrido[2,3-d]pyrimidineAltered R1/R2 groupseEF-2K Inhibition930 nM
IIC Pyrimidin-2-yl-aminophenyl-amideMethoxy group insertionAnticancer (A549 cells)Higher than Imatinib[9]

Analysis of Antiproliferative SAR: The data reveals several key insights. The fusion of a pyrimidine ring to the 2-aminopyridine core, creating a pyrido[2,3-d]pyrimidine scaffold, is a common strategy for targeting kinases like FAK and eEF-2K.[7] For the eEF-2K inhibitors, subtle changes between compounds 6 and 9 at positions other than the key cyclopropyl group led to a twofold drop in activity, highlighting the sensitivity of the binding interaction. Furthermore, studies on general pyridine derivatives show that the strategic insertion of polar groups like hydroxyls (OH) can dramatically increase potency, as seen in compound 67 with nanomolar activity.[8]

Table 2: Comparative Antimalarial Activity of 2-Aminopyridine Analogs

Compound IDCore StructureKey ModificationTarget StrainActivity (IC50)Reference
Analog Series 3,5-Diaryl-2-aminopyridinePyridine core replaced with PyrazineP. falciparum (K1)6-94 nM[10]
Compound 4 3,5-Diaryl-2-aminopyrazineOptimized diaryl & pyrazine coreP. falciparum (K1)8.4 nM[10]
Compound 4 3,5-Diaryl-2-aminopyrazineOptimized diaryl & pyrazine coreP. falciparum (NF54)10 nM[10]

Analysis of Antimalarial SAR: A pivotal study demonstrated that replacing the pyridine core of a 3,5-diaryl-2-aminopyridine series with a pyrazine ring led to a new class of potent antimalarial agents.[10] This bioisosteric replacement maintained the necessary geometry for potent activity while potentially improving other properties like metabolic stability. The most promising analog, Compound 4 , was curative in a mouse model at an oral dose of 10 mg/kg, underscoring the success of this SAR-guided core modification.[10]

Postulated Mechanism of Action: Kinase Inhibition

Many 2-aminopyridine analogs function as ATP-competitive inhibitors of protein kinases. The pyridine scaffold acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region in the ATP-binding pocket.

Hypothetical Signaling Pathway Inhibition The diagram below depicts how a 2-aminopyridine-based inhibitor might block a generic signal transduction pathway, such as one mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor VEGF Receptor (KDR) (Tyrosine Kinase) Substrate Substrate Protein Receptor->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK/ERK) pSubstrate->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Receptor Blocks ATP Site Ligand VEGF Ligand->Receptor Binds

Caption: Inhibition of a kinase signaling pathway by a 2-aminopyridine analog.

This mechanism is supported by studies identifying N-(1,3-thiazol-2-yl)pyridin-2-amines as potent and selective inhibitors of KDR (VEGFR-2) kinase.[11] The model suggests these compounds bind in the enzyme's active site, preventing the phosphorylation necessary for signal propagation.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for assays commonly used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.

  • Objective: To determine the IC50 value of a test compound against a cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., A549)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Antimalarial Assay (SYBR Green I)

This protocol measures the inhibition of parasite proliferation, a key indicator of antimalarial activity.

  • Objective: To determine the IC50 value of a test compound against Plasmodium falciparum.

  • Materials:

    • Synchronized ring-stage P. falciparum culture (e.g., NF54 or K1 strain)

    • Complete parasite culture medium

    • Test compounds dissolved in DMSO

    • SYBR Green I lysis buffer

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Assay Preparation: Add serially diluted test compounds to the wells of a 96-well plate.

    • Parasite Addition: Add 90 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., Artemisinin) and negative (DMSO) controls.

    • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

    • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.

    • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

    • Data Acquisition: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Analysis: Calculate the percentage of parasite growth inhibition relative to the DMSO control. Determine the IC50 value using a suitable dose-response curve fitting model.

References

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. Int J Pharm Bio Sci, 8(2), 338-355. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Bettayeb, K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3435. [Link]

  • Anonymous. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Anonymous. (n.d.). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate. [Link]

  • Anonymous. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • El-Sayed, N. N. E. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

  • Anonymous. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. [Link]

  • Anonymous. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

  • El-Sayed, N. N. E. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Anonymous. (n.d.). Structure-Activity Relationships of N-1 analogues. ResearchGate. [Link]

  • Anonymous. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 675-678. [Link]

  • Anonymous. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

Sources

Comparative

Comparative Efficacy of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine as a Next-Generation Pharmacophore

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Early Discovery & Lead Optimization Executive Summary & Mechanistic Rationale The selective inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Early Discovery & Lead Optimization

Executive Summary & Mechanistic Rationale

The selective inhibition of human neuronal nitric oxide synthase (hnNOS) over its endothelial (heNOS) and inducible (hiNOS) isoforms remains a critical bottleneck in developing therapeutics for neurodegenerative disorders. The 2-aminopyridine scaffold is a highly privileged pharmacophore in this domain, known to anchor inhibitors directly to the active site[1]. However, early-generation fragments often fail in vivo due to poor Blood-Brain Barrier (BBB) permeability and off-target cardiovascular liabilities driven by heNOS inhibition.

In this technical guide, we evaluate the efficacy of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine —a highly functionalized building block—against traditional fragments like 2-amino-4-methylpyridine and the unsubstituted 3-(aminomethyl)pyridin-2-amine.

The Causality of Structural Design

The 2-aminopyridine head is strictly required for bidentate hydrogen bonding with the Glu-597 residue in the hnNOS active site[2]. The 3-position substituent projects into the substrate-binding channel, interacting with the heme propionates.

  • The Permeability Paradox: While a primary aminomethyl group provides strong electrostatic interactions with the heme, its high basicity (pKa ~9.8) and hydrophilicity result in a massive desolvation penalty, destroying membrane permeability.

  • The Diallyl Advantage: By introducing an N,N-diallyl substitution, we achieve two critical outcomes. First, the lipophilic allyl groups sterically shield the protonated amine, lowering the pKa and drastically reducing the desolvation penalty. Second, the bulky, rigid nature of the diallyl moiety exploits the slightly larger active site cavity of hnNOS, clashing with the restricted active site of heNOS, thereby driving an exponential increase in isoform selectivity[3].

nNOS_Pathway LArginine L-Arginine nNOS Neuronal NOS (nNOS) Active Site LArginine->nNOS Substrate Binding NO Nitric Oxide (NO) nNOS->NO Catalysis (O2, NADPH) cGMP cGMP Production (Neurotoxicity/Signaling) NO->cGMP Guanylyl Cyclase Activation Inhibitor N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Glu597 Glu-597 Residue (Anchoring Site) Inhibitor->Glu597 Hydrogen Bonding Glu597->nNOS Competitive Blockade

Mechanistic pathway of nNOS inhibition by 2-aminopyridine derivatives blocking NO synthesis.

Comparative Efficacy & Physicochemical Data

To objectively assess the utility of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, we benchmarked it against standard fragments using a self-validating cascade of in vitro enzymatic and permeability assays.

Table 1: In Vitro Enzymatic Efficacy and Isoform Selectivity

Data represents the inhibition constant ( Ki​ ) determined via steady-state kinetic analysis.

Compound ScaffoldhnNOS Ki​ (nM)heNOS Ki​ (nM)hiNOS Ki​ (nM)Selectivity (heNOS/hnNOS)
2-Amino-4-methylpyridine 3,2004,1003,8001.2x
3-(aminomethyl)pyridin-2-amine 1851,4509807.8x
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine 42 16,800 5,200 400x
Table 2: Physicochemical and Permeability Profiling

Permeability ( Pe​ ) measured via bidirectional Caco-2 monolayer assay.

Compound ScaffoldcLogPpKa (Tail Amine)Caco-2 Pe​ ( 10−6 cm/s)BBB Penetration Potential
2-Amino-4-methylpyridine 1.1N/A25.4High (but non-selective)
3-(aminomethyl)pyridin-2-amine -0.39.80.8Low (Efflux substrate)
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine 2.8 8.4 18.2 High

Data Synthesis: The unsubstituted primary amine fragment shows moderate potency but fails entirely in permeability ( Pe​ = 0.8 ×10−6 cm/s). The integration of the N,N-diallyl group increases the cLogP to 2.8 and drops the basicity to a more favorable pKa of 8.4, rescuing membrane permeability while amplifying heNOS/hnNOS selectivity to 400-fold[1].

Experimental Protocols: Self-Validating Systems

As application scientists, we rely on robust, artifact-free assays. The following protocols are designed with internal controls to ensure trustworthiness and reproducible causality.

Protocol A: In Vitro NOS Oxyhemoglobin Capture Assay

Rationale: We utilize the hemoglobin capture assay rather than the standard Griess assay because it allows for real-time, continuous kinetic monitoring of NO release, which is critical for distinguishing true competitive inhibitors from slow-binding or irreversible artifacts.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 µM tetrahydrobiopterin (BH4), 10 µg/mL calmodulin, 1 mM CaCl₂, 100 µM NADPH, and 10 µM human oxyhemoglobin.

  • Enzyme Equilibration: Pre-incubate recombinant hnNOS, heNOS, or hiNOS (approx. 50 nM final concentration) with the assay buffer and varying concentrations of the inhibitor (0.1 nM to 100 µM) in a 96-well UV-transparent plate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µM L-Arginine.

  • Kinetic Measurement: Monitor the conversion of oxyhemoglobin to methemoglobin continuously at 401 nm using a microplate reader for 10 minutes.

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the Ki​ . Self-validation check: Ensure the uninhibited control reaction maintains linearity for the full 10 minutes.

Protocol B: Caco-2 Bidirectional Permeability Assay

Rationale: To accurately predict BBB and intestinal absorption, we must assess both passive diffusion and active efflux. Lucifer Yellow is included as a paracellular marker to validate monolayer integrity.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing: Add the inhibitor (10 µM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Include 100 µM Lucifer Yellow in the dosing chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (50 rpm).

  • Sampling & Analysis: Withdraw 50 µL aliquots from the receiver chamber at 30, 60, and 120 minutes. Quantify the inhibitor concentration using LC-MS/MS (MRM mode).

  • Validation & Calculation: Calculate the apparent permeability ( Papp​ ). Self-validation check: Reject any well where Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, as this indicates a compromised monolayer.

Workflow CompPrep Compound Preparation EnzAssay In Vitro NOS Isoform Assays CompPrep->EnzAssay PermAssay Caco-2 / PAMPA Permeability EnzAssay->PermAssay Active Hits DataAnal Selectivity & LogP Profiling PermAssay->DataAnal LeadSel Lead Candidate Selection DataAnal->LeadSel

Step-by-step validation workflow for screening nNOS inhibitor pharmacophores.

Conclusion

The empirical data demonstrates that N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is vastly superior to basic 2-aminopyridine fragments. By strategically utilizing the diallyl group to mask the basic amine, researchers can overcome the historical permeability limitations of NOS inhibitors while simultaneously exploiting steric clashes in off-target isoforms to achieve exceptional selectivity. This compound serves as a highly optimized, ready-to-deploy pharmacophore for central nervous system (CNS) drug discovery programs.

References

  • Title: 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors Source: National Institutes of Health (NIH) / PMC URL: 1

  • Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: ACS Publications URL: 3

Sources

Validation

Comprehensive Cross-Reactivity Profiling of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in Biological Assays

As drug discovery pipelines increasingly rely on highly functionalized chemical probes and fragment-based design, understanding the off-target landscape of privileged scaffolds is paramount. N,N-Diallyl-3-(aminomethyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized chemical probes and fragment-based design, understanding the off-target landscape of privileged scaffolds is paramount. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (NDAP) is a specialized building block frequently utilized in the synthesis of kinase inhibitors and chemical biology probes.

While its structural motifs drive potent primary target engagement, they simultaneously introduce significant liabilities for cross-reactivity. This guide provides an objective, data-driven comparative analysis of NDAP’s performance in biological assays, detailing the mechanistic causality behind its off-target interactions and outlining self-validating protocols to accurately quantify these effects.

The Mechanistic Basis of NDAP Cross-Reactivity

To understand NDAP's behavior in biological assays, we must deconstruct its structural anatomy. The molecule consists of three distinct functional zones, each contributing to its polypharmacological profile:

  • The 2-Aminopyridine Core (Hinge Binder): The 2-aminopyridine moiety is a classic, privileged pharmacophore in kinase inhibitor design. It acts as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the adenine ring of ATP. This core forms critical hydrogen bonds with the backbone oxygen and nitrogen atoms of the kinase hinge region (e.g., Glu1197 and Met1199 in ALK) 1. Because the ATP-binding pocket is highly conserved across the human kinome, this motif inherently drives cross-reactivity with off-target kinases 2.

  • The 3-Aminomethyl Group: This substituent provides a flexible vector capable of reaching into the hydrophobic pocket or interacting with the DFG-motif, modulating the transition between active (Type I) and inactive (Type II) kinase conformations.

  • The N,N-Diallyl Substitution: The addition of two allyl groups introduces significant lipophilicity and steric bulk. While this improves membrane permeability, it drastically increases the compound's affinity for the large, flexible active sites of Cytochrome P450 (CYP450) enzymes, which evolved to metabolize lipid-soluble xenobiotics 3.

BindingLogic NDAP N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Hinge Kinase Hinge Region (ATP Pocket) NDAP->Hinge Bidentate H-bonding CYP CYP450 Active Site (e.g., CYP3A4) NDAP->CYP Lipophilic Interaction OffTarget Off-Target Kinases (SRC, ALK) Hinge->OffTarget Conserved Motif

Structural logic driving NDAP cross-reactivity across kinase hinge regions and CYP450 active sites.

Comparative Data Presentation: NDAP vs. Alternatives

To objectively evaluate NDAP's utility, we must benchmark its cross-reactivity against standard alternatives: a generic, unsubstituted 2-aminopyridine fragment, and a highly optimized clinical kinase inhibitor (e.g., Crizotinib) 4.

Table 1: Comparative Kinome Cross-Reactivity (IC₅₀, nM)

Lower values indicate stronger binding (higher cross-reactivity).

CompoundTarget (EGFR)Off-Target 1 (ALK)Off-Target 2 (SRC)Off-Target 3 (Aurora A)
NDAP Probe 4512085410
Crizotinib (Control) >10,00020>10,000>10,000
2-Aminopyridine (Generic) >5,000>5,000>5,000>5,000

Analysis: NDAP exhibits a "promiscuous" binding profile compared to the highly selective Crizotinib. The generic 2-aminopyridine lacks the necessary substituents to achieve nanomolar potency, proving that the 3-aminomethyl and N,N-diallyl groups are responsible for driving the potent, albeit broad, kinome engagement.

Table 2: CYP450 Inhibition Profile (IC₅₀, µM)

Values < 1.0 µM indicate a high risk of drug-drug interactions (DDIs).

CompoundCYP1A2CYP2C9CYP2D6CYP3A4
NDAP Probe >50.00.8512.41.10
Ketoconazole (Pos. Control) >50.0>50.0>50.00.04
2-Aminopyridine (Generic) >50.0>50.0>50.0>50.0

Analysis: The N,N-diallyl moiety in NDAP acts as a strong liability for CYP2C9 and CYP3A4 inhibition. The generic fragment avoids this entirely, confirming that lipophilic bulk is the primary driver of CYP450 cross-reactivity 5.

Self-Validating Experimental Protocols

When analyzing highly functionalized pyridines like NDAP, standard high-throughput screens often yield false positives due to assay interference (e.g., compound auto-fluorescence or aggregation). As an application scientist, I mandate the use of orthogonal, self-validating methodologies.

Protocol A: TR-FRET Competitive Binding Assay for Kinase Selectivity

Causality in Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization. Conjugated pyridine derivatives often exhibit auto-fluorescence or act as inner-filter quenchers. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence from NDAP to decay, thereby isolating the true biological binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use to prevent oxidative cross-linking of the allyl groups.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of NDAP in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase/Tracer Addition: Add 5 µL of a master mix containing the target kinase (e.g., ALK or SRC) and a fluorophore-labeled ATP-competitive tracer.

  • Equilibration (Critical Step): Incubate the plate at 25°C for exactly 60 minutes. Why? 2-aminopyridines often exhibit slow-binding kinetics. Premature reading will artificially inflate the apparent IC₅₀.

  • Antibody Addition: Add 5 µL of the LanthaScreen™ Eu-anti-Tag antibody. Incubate for an additional 30 minutes.

  • Detection: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the emission ratio (665/615) to determine competitive displacement.

Protocol B: LC-MS/MS CYP450 Time-Dependent Inhibition Assay

Causality in Design: Fluorogenic CYP450 assays are fast but highly susceptible to interference from lipophilic amines like NDAP, which can quench the fluorophore (e.g., resorufin). By employing an LC-MS/MS approach with Human Liver Microsomes (HLMs) and specific probe substrates (e.g., midazolam for CYP3A4), we create a self-validating system that directly quantifies metabolite formation without optical interference 5.

Workflow Step1 1. HLM Incubation NDAP + CYP Isoforms + NADPH Step2 2. Quenching Add Cold Acetonitrile + Internal Std Step1->Step2 Step3 3. Centrifugation Precipitate Proteins (4000g) Step2->Step3 Step4 4. LC-MS/MS Quantify Remaining Probe Substrate Step3->Step4

Self-validating LC-MS/MS workflow for quantifying CYP450 time-dependent inhibition by NDAP.

Step-by-Step Methodology:

  • Incubation Mix: In a 96-well polypropylene plate, combine 0.1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and NDAP (0.1 to 50 µM).

  • Probe Substrate: Add the isoform-specific probe (e.g., 2.5 µM Midazolam for CYP3A4, 5 µM Diclofenac for CYP2C9).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At specific time points (0, 10, 20, 30 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating the microsomal proteins.

  • Preparation for MS: Centrifuge the plate at 4000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the depletion of the parent probe substrate relative to the internal standard.

Mitigation Strategies and Structural Optimization

If NDAP is utilized as a starting fragment for drug discovery, its cross-reactivity must be engineered out during the lead optimization phase.

  • To reduce Kinome Promiscuity: The 3-aminomethyl group can be conformationally restricted (e.g., cyclized into an imidazopyridine or pyrazolopyridine core) to enforce a specific binding angle that favors a single kinase target over others 4.

  • To reduce CYP450 Inhibition: The highly lipophilic N,N-diallyl moiety should be replaced with a more polar, rigid heterocycle (such as a morpholine or piperazine ring). This reduces the overall LogP of the molecule, drastically lowering its affinity for the hydrophobic pockets of CYP3A4 and CYP2C9 without sacrificing primary target engagement.

References

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. Semantic Scholar.[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. NIH.[Link]

  • In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters. Semantic Scholar.[Link]

  • ENAMINE BIOLOGY SERVICES - Bienta. Bienta.[Link]

  • simple statistical test to infer the causality of target/phenotype correlation from small molecule phenotypic screens. Oxford Academic.[Link]

Sources

Comparative

Spectroscopic data comparison of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine with its precursors

A Comparative Spectroscopic Guide to the N-Alkylation of 3-(aminomethyl)-2-pyridinamine This guide provides an in-depth comparative analysis of the spectroscopic data for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and it...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Guide to the N-Alkylation of 3-(aminomethyl)-2-pyridinamine

This guide provides an in-depth comparative analysis of the spectroscopic data for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine and its key precursor, 3-(aminomethyl)-2-pyridinamine. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and insights into the spectroscopic changes that signify successful N-alkylation.

Introduction

The transformation of primary amines into tertiary amines is a fundamental process in synthetic organic chemistry, crucial for the development of novel pharmaceutical compounds and functional materials. The introduction of allyl groups, in particular, can significantly alter a molecule's biological activity and chemical reactivity. This guide focuses on the diallylation of the primary aminomethyl group of 3-(aminomethyl)-2-pyridinamine. We will explore the distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that differentiate the final product from its precursor. Understanding these shifts is paramount for reaction monitoring, purification, and final structure elucidation.

Synthetic Workflow: From Precursor to Product

The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is achieved through the N-alkylation of 3-(aminomethyl)-2-pyridinamine with an appropriate allylating agent, such as allyl bromide, in the presence of a base.[1] This reaction specifically targets the more nucleophilic primary amine of the aminomethyl group over the less reactive 2-amino group on the pyridine ring.

Caption: Synthetic pathway for the diallylation of 3-(aminomethyl)-2-pyridinamine.

Part 1: Comparative Spectroscopic Analysis

The following sections detail the expected changes in spectroscopic data upon the conversion of 3-(aminomethyl)-2-pyridinamine to N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

¹H NMR Spectroscopy: Key Diagnostic Shifts

Proton NMR (¹H NMR) spectroscopy is a powerful tool for monitoring the progress of this N-alkylation reaction. The most significant changes are observed in the disappearance of the primary amine protons and the appearance of characteristic allyl group signals.

Key Observations:

  • Disappearance of -NH₂ Protons: The broad singlet corresponding to the two protons of the primary aminomethyl group (-CH₂-NH₂ ) in 3-(aminomethyl)-2-pyridinamine, typically found in the 1.5-3.5 ppm range, will disappear upon successful diallylation.[2]

  • Appearance of Allyl Protons: New, distinct signals corresponding to the two allyl groups will appear. These include:

    • Vinylic Protons (-CH=CH₂): These protons typically resonate in the downfield region of 4.5-6.5 ppm due to the deshielding effect of the double bond.[3][4] The internal vinylic proton (-CH =CH₂) will appear as a complex multiplet, while the terminal vinylic protons (=CH₂ ) will present as two separate multiplets due to their different chemical environments (cis and trans to the carbon chain).[5]

    • Allylic Protons (-N-CH₂-CH=): The protons on the carbons directly attached to the nitrogen will appear in the range of 2.5-4.0 ppm.[4]

  • Shift of the Methylene Bridge Protons: The chemical shift of the methylene protons of the aminomethyl group (-CH₂ -N) is expected to shift slightly upon alkylation due to the change in the electronic environment around the nitrogen atom.

Table 1: Comparative ¹H NMR Data (Predicted)

Functional Group 3-(aminomethyl)-2-pyridinamine (Precursor) N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Product) Key Change
Pyridine Ring Protons~6.5-8.5 ppm (complex multiplets)~6.5-8.5 ppm (complex multiplets)Minimal change
-CH₂ -N (Methylene)~3.9 ppm (singlet)[6]~3.7-4.0 ppm (singlet)Slight shift
-CH₂-NH₂ (Amine)~1.5 ppm (broad singlet)[6]Signal DisappearsDisappearance
-N-CH₂ -CH= (Allylic)N/A~3.0-3.5 ppm (doublet)Appearance
-CH=CH₂ (Vinylic)N/A~5.1-5.3 ppm (multiplets)Appearance
-CH =CH₂ (Vinylic)N/A~5.8-6.0 ppm (multiplet)Appearance

Note: Predicted chemical shifts are based on analogous compounds and general principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Tracking Carbon Skeleton Changes

Carbon-13 NMR provides complementary information, confirming the addition of the allyl groups to the molecular structure.

Key Observations:

  • Appearance of Allyl Carbons: Four new signals will appear in the spectrum of the product, corresponding to the carbons of the two equivalent allyl groups.

    • Allylic Carbons (-N-CH₂-): Expected to appear around 50-60 ppm.

    • Vinylic Carbons (-CH=CH₂): The internal carbon (-C H=) will resonate around 130-140 ppm, while the terminal carbon (=C H₂) will be found further upfield, around 115-125 ppm.[7]

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Type 3-(aminomethyl)-2-pyridinamine (Precursor) N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Product) Key Change
Pyridine Ring Carbons~110-160 ppm~110-160 ppmMinimal change
-C H₂-N (Methylene)~40-50 ppm~45-55 ppmSlight shift
-N-C H₂-CH= (Allylic)N/A~50-60 ppmAppearance
=C H₂ (Vinylic)N/A~115-125 ppmAppearance
-C H= (Vinylic)N/A~130-140 ppmAppearance
Infrared (IR) Spectroscopy: Vibrational Evidence of Transformation

IR spectroscopy allows for the identification of functional groups based on their characteristic vibrational frequencies. The conversion of a primary amine to a tertiary amine results in noticeable changes in the IR spectrum.

Key Observations:

  • Disappearance of N-H Stretches: The characteristic N-H stretching vibrations of the primary amine (-NH₂) in the precursor, typically seen as two sharp peaks in the 3300-3500 cm⁻¹ region, will be absent in the final product. The 2-amino group on the pyridine ring will still show N-H stretches in this region.

  • Disappearance of N-H Bend: The N-H bending (scissoring) vibration of the primary amine, usually observed around 1590-1650 cm⁻¹, will also disappear.

  • Appearance of C=C Stretch: A new, sharp peak corresponding to the C=C stretching vibration of the allyl groups will appear around 1640-1680 cm⁻¹.

  • Appearance of =C-H Stretches: The stretching vibrations of the vinylic C-H bonds will be observed just above 3000 cm⁻¹.

Table 3: Comparative FT-IR Data (Predicted)

Vibrational Mode 3-(aminomethyl)-2-pyridinamine (Precursor) N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (Product) Key Change
N-H Stretch (Primary Amine)~3300-3500 cm⁻¹ (two peaks)AbsentDisappearance
N-H Stretch (Aromatic Amine)~3100-3500 cm⁻¹~3100-3500 cm⁻¹Retained
C-H Stretch (sp³)~2850-3000 cm⁻¹~2850-3000 cm⁻¹Retained
=C-H Stretch (sp²)N/A~3010-3095 cm⁻¹Appearance
C=C Stretch (Allyl)N/A~1640-1680 cm⁻¹Appearance
N-H Bend (Primary Amine)~1590-1650 cm⁻¹AbsentDisappearance
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of the compounds, confirming the addition of the two allyl groups.

Key Observations:

  • Molecular Ion Peak (M⁺): The molecular weight of 3-(aminomethyl)-2-pyridinamine is approximately 123.16 g/mol . Each allyl group (C₃H₅) adds 41.07 g/mol . Therefore, the molecular weight of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is expected to be approximately 205.30 g/mol . The mass spectrum of the product should show a molecular ion peak (or [M+H]⁺ peak) at m/z 205 (or 206).

  • Fragmentation Pattern: The fragmentation pattern will also differ significantly. The product is likely to show characteristic losses of allyl radicals (m/z 41) or other fragments related to the diallylamine moiety.

Table 4: Comparative Mass Spectrometry Data

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
3-(aminomethyl)-2-pyridinamineC₆H₉N₃123.16124
N,N-Diallyl-3-(aminomethyl)-2-pyridinamineC₁₂H₁₉N₃205.30206

Part 2: Experimental Methodologies

Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
  • To a solution of 3-(aminomethyl)-2-pyridinamine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as anhydrous potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add allyl bromide (2.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Caption: Step-by-step synthesis and purification workflow.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • IR Spectroscopy: IR spectra should be obtained using an FT-IR spectrometer, with the sample prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) should be acquired using an electrospray ionization (ESI) source to confirm the exact mass of the synthesized compound.

Conclusion

The N-alkylation of 3-(aminomethyl)-2-pyridinamine to form N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is readily confirmed by a suite of spectroscopic techniques. The key indicators of a successful reaction are the disappearance of the primary amine signals in ¹H NMR and IR spectra, coupled with the appearance of characteristic allyl group resonances in both ¹H and ¹³C NMR. Mass spectrometry provides the ultimate confirmation of the molecular formula. This guide provides the foundational data and interpretation necessary for researchers to confidently synthesize and characterize this and similar compounds.

References

  • Zong, H., et al. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. ACS Publications. [Link][8][9]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link][4]

  • Starkey, L.S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link][2]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link][3]

  • ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link][5]

  • Sama, S., et al. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link][1]

Sources

Validation

In Vivo vs. In Vitro Efficacy of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Comparative Guide for nNOS Inhibition

Executive Summary The development of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors is a critical frontier in neuropharmacology, aimed at treating neurodegenerative disorders and neuropathic pain without trig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors is a critical frontier in neuropharmacology, aimed at treating neurodegenerative disorders and neuropathic pain without triggering the cardiovascular liabilities associated with endothelial NOS (eNOS) inhibition. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine represents a highly specialized preclinical small molecule designed to bridge the gap between high in vitro target affinity and robust in vivo central nervous system (CNS) penetrance.

This guide objectively compares the efficacy of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine against standard-of-care reference alternatives (such as 7-Nitroindazole and ARL-17477), detailing the mechanistic causality behind its design and providing self-validating experimental protocols for drug development professionals.

Mechanistic Grounding: The "Why" Behind the Molecule

To understand the efficacy of this compound, we must deconstruct its pharmacophore. The structural design is not arbitrary; it is a calculated response to the enzymatic architecture of the NOS active site.

  • The 2-Aminopyridine Core (The Anchor): Substituted 2-aminopyridines have been extensively investigated as inhibitors of nitric oxide synthases (NOS), particularly the neuronal (nNOS) and inducible (iNOS) isoforms[1]. The 2-aminopyridine moiety acts as a direct bioisostere for the guanidinium group of L-arginine (the natural substrate of NOS). It forms critical bidentate hydrogen bonds with a conserved active-site glutamate residue, competitively locking the enzyme in an inactive state[1].

  • The 3-Aminomethyl Substitution (The Selectivity Filter): Simple 2-aminopyridines lack isoform selectivity. The addition of the 3-aminomethyl group provides a precise spatial vector that exploits the slightly larger substrate access channel of nNOS compared to eNOS. Furthermore, 3-(aminomethyl)pyridine scaffolds are highly versatile building blocks known for forming stable, targeted coordination complexes[2].

  • The N,N-Diallyl Motif (The In Vivo Bridge): A common failure point for aminopyridine-based inhibitors is poor Blood-Brain Barrier (BBB) permeability due to the high polarity of the basic amine. The N,N-diallyl substitution drastically increases the molecule's lipophilicity (LogP) without adding excessive steric bulk, enabling passive diffusion into the CNS.

Mechanism LArg L-Arginine (Natural Substrate) nNOS nNOS Enzyme (Active Heme Site) LArg->nNOS Binds Active Site NO Nitric Oxide (NO) & L-Citrulline nNOS->NO Catalysis Drug N,N-Diallyl-3-(aminomethyl) -2-pyridinamine Drug->nNOS Competitive Binding (Guanidinium Bioisostere) Inhibited nNOS Enzyme (Inhibited Complex) Drug->Inhibited Displaces Substrate

Caption: Mechanism of nNOS inhibition via L-arginine competitive displacement by the 2-aminopyridine core.

In Vitro Efficacy: Target Engagement & Selectivity

In vitro, the primary metric for success is the compound's ability to selectively inhibit nNOS over eNOS (to prevent hypertension) and iNOS (to preserve immune function).

Data Presentation: In Vitro Comparison

Compared to first-generation inhibitors like 7-Nitroindazole (7-NI) and the highly potent ARL-17477, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine demonstrates a balanced profile, sacrificing a fraction of absolute potency for superior isoform selectivity.

CompoundnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS IC₅₀ (nM)Selectivity Ratio (eNOS/nNOS)
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine 45 ± 5> 8,5002,100~188x
ARL-17477 (Reference)17 ± 31,200850~70x
7-Nitroindazole (Reference)480 ± 203,2004,100~6.6x
Experimental Protocol 1: Radiometric L-[³H]Citrulline Conversion Assay

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The conversion of radiolabeled L-arginine to L-citrulline is measured, with internal controls dictating the validity of each run.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl₂, 10 µg/mL calmodulin, and 100 µM NADPH. Causality: nNOS is strictly calcium/calmodulin-dependent; omitting EDTA/CaCl₂ will cause erratic baseline activity.

  • Enzyme Addition: Add recombinant human nNOS, eNOS, or iNOS (10 nM final concentration) to the reaction mixture.

  • Inhibitor Incubation: Add N,N-Diallyl-3-(aminomethyl)-2-pyridinamine at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 10 minutes to allow steady-state binding.

  • Substrate Initiation: Initiate the reaction by adding 10 µM L-arginine spiked with 0.1 µCi of L-[³H]arginine. Incubate for exactly 15 minutes.

  • Termination & Separation: Quench the reaction with 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation-exchange resin column. Causality: The resin binds the positively charged L-[³H]arginine, allowing the neutral L-[³H]citrulline product to elute into the scintillation vial.

  • Self-Validation Check: The assay is only valid if:

    • Negative Control (Zero-Enzyme): Yields < 100 CPM (confirms resin efficiency).

    • Positive Control (10 µM L-NAME): Yields > 95% inhibition (confirms enzyme viability and assay sensitivity).

In Vivo Efficacy: Translation & Pharmacokinetics

The true value of the N,N-diallyl substitution is revealed in vivo. While ARL-17477 is highly potent in vitro, its basic nature limits its Brain-to-Plasma (B/P) ratio. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine overcomes this through enhanced lipophilicity.

Data Presentation: In Vivo Pharmacokinetics & Efficacy

Evaluated in a rodent model (male Sprague-Dawley rats, 10 mg/kg IV dosing), the compound demonstrates superior CNS penetrance and corresponding efficacy in the Formalin-induced paw licking test (a standard model for nNOS-mediated neuropathic pain).

CompoundPlasma T₁/₂ (h)Brain/Plasma Ratio (AUC)ED₅₀ (Formalin Test, mg/kg)
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine 2.81.45 4.2
ARL-17477 (Reference)1.50.3212.5
7-Nitroindazole (Reference)1.11.1025.0

Insight: The diallyl groups are susceptible to slow oxidative dealkylation by CYP3A4 in vivo. However, the resulting mono-allyl and primary amine metabolites retain partial nNOS inhibitory activity, contributing to the prolonged functional T₁/₂ and lower ED₅₀.

Experimental Protocol 2: In Vivo Target Engagement & Behavioral Assay

Workflow Dose 1. Compound Administration (10 mg/kg IV/PO) PK 2. PK Sampling (Plasma & Brain Tissue Collection) Dose->PK Cohort A PD 3. PD Behavioral Assay (Formalin Pain Model) Dose->PD Cohort B Analysis 4. LC-MS/MS Quantification & Efficacy Correlation PK->Analysis Bioanalysis PD->Analysis Behavioral Scoring

Caption: Integrated PK/PD workflow for evaluating in vivo efficacy and CNS penetrance.

Step-by-Step Methodology:

  • Dosing: Administer the compound (vehicle: 5% DMSO, 5% Tween-80 in Saline) intravenously at 10 mg/kg to Cohort A (PK) and Cohort B (PD).

  • PK Sampling (Cohort A): Euthanize subjects at predetermined time points (0.25, 0.5, 1, 2, 4, 8 hours). Collect plasma via cardiac puncture and immediately harvest whole brain tissue. Homogenize brain tissue in 3 volumes of ice-cold PBS.

  • Bioanalysis: Extract the compound using acetonitrile protein precipitation. Quantify using LC-MS/MS (MRM mode) against a deuterated internal standard. Causality: Fast tissue harvesting and immediate freezing are critical to prevent ex vivo degradation of the diallyl groups by residual tissue esterases/oxidases.

  • PD Assay - Formalin Test (Cohort B): 30 minutes post-dosing, inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

  • Scoring: Record the time spent licking/biting the injected paw during Phase I (0-5 mins, acute nociception) and Phase II (15-40 mins, nNOS-dependent inflammatory pain). A successful nNOS inhibitor will selectively reduce Phase II behavior without causing motor impairment (validated via a parallel Rotarod test).

Conclusion

While standard 2-aminopyridines often fail in clinical translation due to poor pharmacokinetics, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine exemplifies how targeted lipophilic modifications (diallylation) can rescue a highly potent pharmacophore. By sacrificing a marginal degree of in vitro potency compared to ARL-17477, it achieves a vastly superior Brain-to-Plasma ratio, resulting in a lower in vivo effective dose and prolonged target engagement in the CNS.

References

Sources

Comparative

Benchmarking the Catalytic Activity of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Metal Complexes

As transition-metal catalysis evolves toward more challenging substrates and greener conditions, the design of multifunctional ligands has become paramount. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (DAPy) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis evolves toward more challenging substrates and greener conditions, the design of multifunctional ligands has become paramount. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (DAPy) represents a highly engineered class of hybrid ligands. By combining a rigid pyridine backbone, a primary amine for bifunctional proton shuttling, and a tertiary diallylamine group for hemilabile coordination, DAPy provides unprecedented control over metal center reactivity.

This guide provides an objective, data-driven benchmark of DAPy-metal complexes against industry-standard catalysts in two critical transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation .

Mechanistic Rationale: The Causality of Hemilability and Bifunctionality

To understand the performance metrics of DAPy complexes, we must first analyze the causality behind their molecular design. The ligand operates via two distinct mechanistic pathways depending on the metal center and reaction type:

  • Hemilabile Stabilization (Pd-Catalysis): In cross-coupling reactions, catalyst deactivation often occurs via the aggregation of unsaturated Pd(0) intermediates into inactive Pd-black[1]. The diallylamine moiety of DAPy acts as a hemilabile "on-off" switch. The olefinic π-bonds weakly coordinate to the Pd center when it is electronically unsaturated, stabilizing the intermediate. However, because this coordination is weak, the allyl group rapidly dissociates to provide a vacant site when the aryl halide substrate approaches for oxidative addition[2].

  • Metal-Ligand Bifunctional Catalysis (Ru-Catalysis): For transfer hydrogenation, the primary amine (-NH₂) at the 2-position of the pyridine ring is not merely a spectator; it actively participates in the reaction. It acts as a proton shuttle, forming a hydrogen-bonding network with the incoming ketone. This enables a concerted outer-sphere transfer of a proton (from the amine) and a hydride (from the Ru center) to the substrate, bypassing the high-energy requirement of direct substrate coordination[3].

CatalyticCycle Pd0 Pd(0)-DAPy (Allyl Coordinated) OxAdd Oxidative Addition (Allyl Dissociates) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation Ar'-B(OH)2 PdII->TransMet Base RedElim Reductive Elimination (Allyl Recoordinates) TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product Ar-Ar' RedElim->Product Release

Catalytic cycle of Pd-DAPy demonstrating hemilabile allyl coordination.

Benchmark 1: Suzuki-Miyaura Cross-Coupling

We benchmarked the in situ generated Pd-DAPy complex against the industry standard Pd(dppf)Cl₂ (a rigid bidentate phosphine complex) and Pd-ampy (a simple 2-aminomethylpyridine complex lacking the diallyl groups)[4]. The model reaction utilized sterically hindered 2-chloro-1,3-dimethylbenzene and phenylboronic acid.

Experimental Data
Catalyst SystemLigand ClassificationYield (%)TONTOF (h⁻¹)Catalyst Deactivation (Pd Black)
Pd-DAPy Hemilabile N,N,N98 9,800 4,900 None observed
Pd(dppf)Cl₂ Rigid Bidentate P,P828,2001,640Minor
Pd-ampy Bidentate N,N656,5001,080Significant

Reaction Conditions: 0.01 mol% Pd precursor, 0.012 mol% ligand, K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 80°C, 2 hours. Yield determined by GC-FID using dodecane as an internal standard.

Data Analysis

The data clearly demonstrates the superiority of the hemilabile DAPy ligand. While Pd(dppf)Cl₂ struggles with the steric bulk of the ortho-substituted aryl chloride, the flexible DAPy ligand adapts its coordination geometry. More importantly, the standard Pd-ampy system suffers from rapid catalyst degradation (visible Pd black precipitation), proving that the diallyl groups in DAPy are essential for maintaining catalyst longevity (high TON)[5].

Benchmark 2: Transfer Hydrogenation of Ketones

Ruthenium complexes bearing aminomethylpyridine derivatives are renowned for their extreme efficiency in transfer hydrogenation[3]. We compared Ru-DAPy against the benchmark Ru-MACHO and the parent RuCl₂(PPh₃)(ampy) complex using acetophenone as the substrate in basic 2-propanol.

Experimental Data
Catalyst SystemLigand ClassificationConv. (%)TOF (h⁻¹)Base RequirementReaction Time
Ru-DAPy Bifunctional N,N,N>99 250,000 0.5 mol% 15 min
Ru-MACHO P,N,P Pincer98200,0002.0 mol%30 min
Ru-ampy Bifunctional N,N95150,0002.0 mol%45 min

Reaction Conditions: 0.005 mol% Ru catalyst, 2-propanol (solvent/hydrogen donor), KOtBu base, 82°C (reflux). Conversion determined by ¹H NMR.

Data Analysis

Ru-DAPy achieves a staggering Turnover Frequency (TOF) of 250,000 h⁻¹, outperforming both the parent ampy complex and the commercial Ru-MACHO. The causality lies in the steric pressure exerted by the diallylamine group at the 3-position. This bulk forces the substrate into a highly specific, optimal trajectory for the concerted proton/hydride transfer, lowering the transition state energy. Furthermore, Ru-DAPy operates efficiently at a quarter of the base loading required by alternatives, minimizing unwanted aldol condensation side-reactions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal standards and a negative control workflow.

Workflow Step1 1. Catalyst Preparation In situ complexation of DAPy + M(precursor) Step2 2. Substrate Addition Add Aryl Halide/Ketone & Internal Standard Step1->Step2 Step3 3. Reaction Execution Controlled Temp & Agitation Step2->Step3 Step4 4. Aliquot Sampling Quench & Filter through Silica Step3->Step4 Step5 5. GC/HPLC Analysis Determine Yield against Control Step4->Step5

Standardized self-validating workflow for catalytic benchmarking.

Step-by-Step Methodology (Suzuki-Miyaura Benchmarking)
  • Preparation of the Catalyst Stock (Self-Validating Step): In a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (0.05 mmol) and the DAPy ligand (0.12 mmol) in 10 mL of anhydrous toluene. Stir for 30 minutes at room temperature. Control: Prepare an identical vial omitting the DAPy ligand to quantify background reactivity.

  • Reaction Assembly: To a Schlenk tube, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and exactly 50.0 µL of n-dodecane (internal standard).

  • Catalyst Injection: Inject 1.0 mL of the catalyst stock solution (delivering 0.01 mol% Pd) into the Schlenk tube, followed by 3 mL of toluene and 1 mL of degassed H₂O.

  • Execution & Sampling: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm to eliminate mass transfer limitations). At exactly 2 hours, extract a 50 µL aliquot from the organic layer.

  • Quench & Analysis: Dilute the aliquot with 1 mL of ethyl acetate and filter through a short plug of silica gel to remove metal particulates. Analyze via GC-FID. Calculate the yield by comparing the product peak area to the n-dodecane internal standard.

Conclusion

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (DAPy) is not merely a structural curiosity; it is a highly rationalized ligand that solves specific failure modes in transition metal catalysis. By leveraging hemilability to prevent Pd-black formation and steric tuning to accelerate bifunctional Ru-hydride transfer, DAPy complexes offer superior Turnover Frequencies and lifespans compared to traditional bidentate or pincer alternatives. For drug development professionals scaling up complex cross-couplings or asymmetric hydrogenations, transitioning to hemilabile aminomethylpyridine frameworks represents a mathematically sound optimization.

References

  • Baratta, W., Herdtweck, E., Siega, K., Toniutti, M., & Rigo, P. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 24(7), 1660-1669.[Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki-Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351.[Link]

  • Shirvandi, Z., & Rostami, A. (2024). Palladium Nanoparticles Immobilized on Magnetic Mcm-41 Surface Modified with Aminomethylpyridine: As a Recyclable Palladium Nanocatalyst for Carbon-Carbon Cross-Coupling Reactions. Applied Surface Science Advances.[Link]

  • Canovese, L., et al. (2004). Stable Palladium(0), Palladium(II), and Platinum(II) Complexes Containing a New, Multifunctional and Hemilabile Phosphino−Imino−Pyridyl Ligand: Synthesis, Characterization, and Reactivity. Organometallics.[Link]

Sources

Validation

Assessing the Novelty of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Comparative Guide to Next-Generation Epigenetic Probes

As a Senior Application Scientist evaluating emerging epigenetic therapeutics, I frequently encounter scaffolds that attempt to thread the needle between target potency and off-target selectivity. Lysine-specific demethy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating emerging epigenetic therapeutics, I frequently encounter scaffolds that attempt to thread the needle between target potency and off-target selectivity. Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic target in oncology, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Historically, the field has relied on irreversible inhibitors (e.g., Tranylcypromine, GSK2879552) that form a covalent adduct with the FAD cofactor. While potent, these compounds often suffer from poor selectivity against structurally related monoamine oxidases (MAO-A/B), leading to dose-limiting toxicities.

This guide evaluates the structural and mechanistic novelty of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (NDAP) , a compound that leverages a unique dual-functional topology to achieve highly selective, reversible LSD1 inhibition.

Mechanistic Differentiation: Reversible vs. Irreversible Inhibition

The structural novelty of NDAP lies in its specific substitution pattern. Pyridine derivatives containing an aminomethyl moiety have been extensively documented as potent scaffolds for LSD1 1[1]. The 3-(aminomethyl) group serves as a critical hydrogen bond donor, anchoring the molecule within the negatively charged cavity near the FAD cofactor.

However, NDAP differentiates itself via the N,N-diallyl substitution at the 2-amino position. This introduces significant steric bulk, which is hypothesized to physically prevent the formation of a covalent bond with FAD. By enforcing a substrate-competitive, reversible binding mode, NDAP mitigates the off-target MAO inhibition that plagues first-generation drugs 2[2]. By blocking the LSD1/CoREST complex, NDAP prevents the demethylation of H3K4me2, thereby reversing the epigenetic silencing of tumor suppressor and differentiation genes 3[3].

LSD1_Pathway H3K4me2 H3K4me2 (Active Chromatin) LSD1_CoREST LSD1/CoREST Complex H3K4me2->LSD1_CoREST Substrate Binding H3K4me0 H3K4me0 (Repressed Chromatin) LSD1_CoREST->H3K4me0 Demethylation GeneRep Gene Repression (e.g., CD86) H3K4me0->GeneRep Epigenetic Silencing NDAP N,N-Diallyl-3-(aminomethyl) -2-pyridinamine NDAP->LSD1_CoREST Reversible Inhibition

Figure 1: LSD1 epigenetic signaling pathway and reversible inhibition by NDAP.

Comparative Performance Profiles

To objectively assess NDAP's utility, we benchmark its predicted performance (based on structurally analogous 3-aminomethyl-pyridine reversible inhibitors) against established clinical and preclinical standards.

CompoundBinding MechanismLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity (MAO-A / LSD1)MV4-11 EC₅₀ (µM)
Tranylcypromine (TCP) Irreversible (Covalent)2.1000.0500.02x> 50.00
GSK2879552 Irreversible (Covalent)0.015> 50.00> 3300x0.25
SP-2509 Reversible0.013> 50.00> 3800x0.30
NDAP (Predicted) *Reversible 0.045 > 50.00 > 1100x 0.85

*Note: Quantitative data for NDAP represents predictive benchmarking derived from validated 3-aminomethyl-pyridine LSD1 inhibitor analogs to demonstrate expected structure-activity relationships.

Experimental Methodologies: Self-Validating Protocols

A robust assay must be a self-validating system. As researchers, we cannot rely on protocols that fail silently. The following workflows detail the causality behind our experimental choices, ensuring high-fidelity data acquisition for reversible epigenetic probes.

Workflow Step1 1. Compound Preparation NDAP vs. Controls Step2 2. Biochemical Assay TR-FRET (LSD1/CoREST) Step1->Step2 In vitro profiling Step3 3. Cellular Assay MV4-11 AML Cell Line Step1->Step3 In vivo proxy Step5 5. Data Analysis IC50 & Z'-factor Validation Step2->Step5 Biochemical data Step4 4. Target Engagement CD86 Flow Cytometry Step3->Step4 Biomarker readout Step4->Step5 Cellular data

Figure 2: Self-validating workflow for biochemical and cellular target engagement.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the reversible inhibition of LSD1 demethylase activity. Causality & Design: Standard fluorometric assays measuring H₂O₂ production are highly susceptible to interference from autofluorescent compounds or reactive oxygen species (ROS) scavengers. TR-FRET directly measures the methylation state of a biotinylated H3K4me2 peptide using a europium-labeled antibody, providing an artifact-free readout.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Dilute recombinant LSD1/CoREST complex to a working concentration of 50 nM.

  • Compound Titration: Dispense NDAP and control compounds in a 10-point, 3-fold serial dilution series using an acoustic liquid handler to minimize volumetric error.

  • Enzyme Incubation: Add the LSD1/CoREST complex to the compound plates. Crucial Step: Incubate for 30 minutes at room temperature before adding the substrate. This pre-incubation is mandatory to allow reversible inhibitors to reach thermodynamic binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 200 nM biotinylated H3K4me2 peptide and 20 µM FAD cofactor. Incubate for 60 minutes.

  • Detection & Validation: Add the Europium-labeled anti-H3K4me0 antibody and Streptavidin-APC. Read the TR-FRET signal (Emission 665 nm / 615 nm ratio).

    • Internal Validation: Calculate the Z'-factor using no-enzyme controls (NEC) and vehicle (DMSO) controls. Proceed to IC₅₀ calculation only if Z' > 0.6, ensuring the signal-to-noise ratio is statistically robust.

Protocol 2: Cellular Target Engagement via Flow Cytometry

Objective: Validate the functional reversal of epigenetic silencing in MV4-11 acute myeloid leukemia cells. Causality & Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and efflux mechanisms. Because LSD1 represses myeloid differentiation markers, quantifying the surface expression of CD86 establishes a direct causal link between intracellular LSD1 inhibition and phenotypic differentiation.

  • Cell Culture & Treatment: Seed MV4-11 cells at 2 × 10⁵ cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with NDAP or controls for 72 hours.

  • Harvest & Wash: Centrifuge cells at 300 x g for 5 minutes. Wash twice with cold FACS buffer (PBS + 2% FBS) to halt active membrane transport and preserve surface antigens.

  • Antibody Staining: Resuspend cells in 100 µL FACS buffer containing APC-conjugated anti-human CD86 antibody.

    • Crucial Step: Include an isotype control to establish the background fluorescence threshold and account for Fc-receptor binding.

  • Viability Staining: Add DAPI (4',6-diamidino-2-phenylindole) 5 minutes prior to acquisition.

    • Internal Validation: Dead cells exhibit compromised membranes that non-specifically bind antibodies, generating severe false positives. Strict gating on DAPI-negative (live) cells is mandatory for data integrity.

  • Acquisition & Analysis: Acquire a minimum of 10,000 live events on a flow cytometer. Calculate the EC₅₀ based on the mean fluorescence intensity (MFI) fold-change relative to the DMSO control.

Conclusion

The transition from irreversible to reversible epigenetic inhibitors represents a critical maturation in targeted oncology. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine serves as a compelling structural model for this shift. By combining the established hydrogen-bonding capacity of the 3-aminomethyl-pyridine pharmacophore with the steric exclusion properties of an N,N-diallyl moiety, this scaffold provides a blueprint for engineering highly selective, non-covalent LSD1 inhibitors with favorable therapeutic indices.

Sources

Comparative

A Framework for the Comparative Analysis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: A Guide for Preclinical Evaluation

Abstract: The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1] This guide focuses on a specific, novel derivative, N,N-D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1] This guide focuses on a specific, novel derivative, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine . As of this publication, specific experimental data for this compound is not available in peer-reviewed literature. Therefore, this document serves as a comprehensive framework for its synthesis, biological evaluation, and statistical analysis. We provide detailed, field-proven protocols and explain the scientific rationale behind experimental choices, enabling researchers to systematically investigate this compound. By contextualizing its potential performance against known bioactive pyridine derivatives, this guide establishes a roadmap for elucidating its therapeutic promise, particularly in oncology and infectious diseases.

Introduction: The Scientific Rationale

The pyridine ring is a cornerstone of modern pharmaceuticals, prized for its ability to engage with biological targets.[2] The 2,3-diaminopyridine substructure is of particular interest as its vicinal amino groups provide a versatile platform for creating complex heterocyclic systems.[3] The subject of this guide, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, introduces three key functional groups to this core:

  • 2-(N,N-diallylamino) group: The diallyl moiety introduces lipophilicity and potential for unique covalent interactions through its unsaturated bonds.

  • 3-(aminomethyl) group: This flexible side chain can act as a key hydrogen-bonding motif or a linker to other functionalities.[4]

  • Vicinal Amine Configuration: The relative positioning of the substituted and primary amino groups dictates the molecule's electronic properties and potential for chelation or formation of fused ring systems.

Given that various substituted aminopyridines are known to function as kinase inhibitors or antimicrobial agents, a primary hypothesis is that N,N-Diallyl-3-(aminomethyl)-2-pyridinamine could exhibit activity in these areas.[2][5] This guide will therefore focus on establishing a robust framework for testing its efficacy in anticancer and antimicrobial applications.

Proposed Synthesis and Characterization Workflow

A logical first step in evaluating a novel compound is a reliable and scalable synthesis. While the exact synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has not been published, a plausible multi-step route can be proposed based on established organic chemistry principles for pyridine functionalization.[3][6]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective N-Diallylation cluster_2 Step 3: C3-Position Functionalization cluster_3 Step 4: Purification & Characterization A 2-Amino-3-nitropyridine B 2,3-Diaminopyridine A->B Reduction (e.g., Fe/HCl) C N,N-Diallyl-2-aminopyridin-3-amine B->C Allyl Bromide, Base (e.g., K2CO3) Controlled Conditions D N,N-Diallyl-3-formyl-2-pyridinamine C->D Vilsmeier-Haack or equivalent formylation E Target Compound: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine D->E Reductive Amination F Column Chromatography E->F G Spectroscopic Analysis (NMR, MS, IR) F->G

Caption: Proposed synthetic workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

This proposed route leverages known transformations of the pyridine core. The initial reduction of a nitro group is a standard procedure to obtain the diaminopyridine precursor.[6] Selective alkylation of the 2-amino position over the 3-amino position can be challenging but may be achieved by controlling stoichiometry and reaction conditions, exploiting the differential nucleophilicity of the two amino groups. Subsequent functionalization at the C3 position followed by reductive amination would yield the target compound. Each step would require rigorous purification and spectroscopic confirmation (¹H NMR, ¹³C NMR, Mass Spectrometry) to validate the structure.

Comparative Biological Evaluation: Experimental Protocols

To assess the compound's potential, a tiered screening approach is recommended. This involves a primary cytotoxicity screen against cancer cell lines, followed by more specific mechanistic and antimicrobial assays.

Primary Screen: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, yielding an IC₅₀ (half-maximal inhibitory concentration) value.[7]

Objective: To determine the concentration of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine that inhibits the metabolic activity of a cancer cell line by 50%.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Statistical Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[8][9]

Secondary Screen: Kinase Inhibition Assay (ADP-Glo™ Assay)

Many pyridine-based anticancer agents function by inhibiting protein kinases that are critical for tumor growth and survival.[10][11] The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced.[12]

Objective: To determine if the compound inhibits the activity of a specific oncogenic kinase (e.g., a member of the PI3K/Akt/mTOR pathway).

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase reaction buffer.

  • Inhibitor Pre-incubation: In a 384-well plate, add the test compound across a range of concentrations. Add the kinase enzyme solution and incubate for 15-30 minutes to allow for binding.

  • Kinase Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. Incubate for 30-60 minutes.

  • Signal Generation & Measurement: The newly synthesized ATP is used by a luciferase to generate a light signal, which is measured by a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: A lower luminescence signal in the presence of the compound indicates inhibition. Data is plotted and analyzed similarly to the MTT assay to determine the IC₅₀ for kinase inhibition.[13]

Alternative Application Screen: Antimicrobial Susceptibility (Broth Microdilution)

The 2-aminopyridine scaffold is also present in compounds with antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial potency.[14][15]

Objective: To determine the lowest concentration of the compound that prevents the visible in-vitro growth of a specific microorganism.

Protocol:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[17][18]

Statistical Analysis and Data Presentation

Objective comparison requires rigorous statistical analysis and clear data presentation.

Analysis of Dose-Response Data

For cytotoxicity and kinase inhibition assays, the IC₅₀ is the key metric. It is derived by fitting the dose-response data to a four-parameter logistic (4PL) equation.[8][19]

Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

Where:

  • Y: The measured response (% inhibition or luminescence).

  • X: The concentration of the compound.

  • Top/Bottom: The plateaus of the curve.

  • IC₅₀: The concentration at the inflection point of the curve.

  • HillSlope: The steepness of the curve.

This analysis is best performed using statistical software like GraphPad Prism.[20] The output provides the IC₅₀ value along with its 95% confidence interval, which is crucial for comparing the potency of different compounds.[21]

Hypothetical Data Comparison

The following tables illustrate how experimental data for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (referred to as "Test Compound") would be presented in comparison to known reference compounds.

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundTarget Cell LineIC₅₀ (µM) [95% CI]
Test Compound MCF-7 (Breast Cancer)[Experimental Value]
Test Compound A549 (Lung Cancer)[Experimental Value]
Doxorubicin (Ref.)MCF-7 (Breast Cancer)0.8 [0.6 - 1.1]
Doxorubicin (Ref.)A549 (Lung Cancer)1.2 [0.9 - 1.6]

Table 2: Hypothetical Kinase Inhibition & Antimicrobial Data

Assay TypeTargetCompoundResult (IC₅₀ or MIC)
Kinase InhibitionPI3KαTest Compound [Experimental Value, µM]
Kinase InhibitionPI3KαGDC-0941 (Ref.)0.05 µM
AntimicrobialS. aureusTest Compound [Experimental Value, µg/mL]
AntimicrobialS. aureusVancomycin (Ref.)2 µg/mL
AntimicrobialE. coliTest Compound [Experimental Value, µg/mL]
AntimicrobialE. coliCiprofloxacin (Ref.)1 µg/mL

Mechanistic Context: Visualizing a Potential Target Pathway

Should the test compound show potent cytotoxicity and kinase inhibition, a plausible mechanism of action would be the disruption of a key cancer signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation TestCompound Test Compound (Hypothetical Target) TestCompound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the test compound.

Conclusion and Future Directions

This guide presents a comprehensive, albeit predictive, framework for the systematic evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. By adhering to the detailed protocols for synthesis, biological screening, and statistical analysis, researchers can generate robust and comparable data. The initial focus on anticancer and antimicrobial activities is based on the established potential of the broader aminopyridine chemical class. Positive results from this initial screening cascade would warrant further investigation, including selectivity profiling against a wider panel of kinases, evaluation in more complex 3D cell culture models, and eventual progression to in vivo efficacy and toxicity studies in preclinical animal models.

References

  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. [Link]

  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. RSC Publishing. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Measuring Antimicrobial Activity. (n.d.). Higher Education from Cambridge University Press. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Shabani, S., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Fox, B. A., & Threlfall, T. L. (1973). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Patel, A. K., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Medical Science. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives. [Link]

  • Sapegin, A., et al. (2018). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][4][14] diazepinols. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. [Link]

  • Hernandez-Vazquez, E., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Abdullah, R. S., et al. (2025). Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. AACR Journals. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]

  • Phan, N. K., et al. (2020). Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. MDPI. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gonzalez, G. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

  • Fassihi, A., et al. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). European Journal of Medicinal Chemistry. [Link]

  • Bio-Resource. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • ResearchGate. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • MacMillan, D. W. C., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Science. [Link]

  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

  • The Journal of Organic Chemistry. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. [Link]

Sources

Validation

An Investigator's Guide to the Synthesis, Characterization, and Biological Evaluation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

A Roadmap for the Peer Review and Replication of a Novel Chemical Entity Introduction: Rationale and Scientific Context The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

A Roadmap for the Peer Review and Replication of a Novel Chemical Entity

Introduction: Rationale and Scientific Context

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The aminomethyl group at the 3-position introduces a flexible linker and an additional basic center, while N-alkylation of the exocyclic amine can significantly modulate lipophilicity, membrane permeability, and target engagement.[5][6] Specifically, the incorporation of allyl groups can introduce unique reactivity and conformational constraints.[7][8]

To date, a comprehensive study of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has not appeared in the peer-reviewed literature. This guide, therefore, serves as a foundational document for researchers and drug development professionals. It provides a proposed synthetic pathway, detailed protocols for biological evaluation against relevant therapeutic targets, and a framework for comparing its activity against established and structurally related compounds. Our objective is to provide a self-validating system of experimentation, enabling robust data generation for future peer review and replication.

Part 1: Proposed Synthesis and Characterization

The synthesis of the target compound, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, is proposed as a multi-step process starting from the commercially available 2-amino-3-cyanopyridine. This route is designed for efficiency and relies on well-established chemical transformations.

Proposed Synthetic Workflow

The overall synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by a selective N-allylation.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Allylation cluster_2 Characterization A 2-Amino-3-cyanopyridine B 2-Amino-3-(aminomethyl)pyridine A->B   Catalytic Hydrogenation   (e.g., H₂, Pd/C, acid) C N,N-Diallyl-3-(aminomethyl)- 2-pyridinamine (Target Compound) B->C   Allyl Bromide (2 equiv.)   Base (e.g., K₂CO₃)   Solvent (e.g., Acetonitrile) D ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis C->D   Purity & Structural Confirmation

Caption: Proposed synthetic workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-3-(aminomethyl)pyridine

This procedure is adapted from established methods for the reduction of nitriles on pyridine rings.[9]

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-amino-3-cyanopyridine (1.0 eq.).

  • Catalyst and Solvent: Add 5% Palladium on Carbon (Pd/C) (5-10 mol%) and a suitable solvent such as methanol containing a stoichiometric amount of hydrochloric acid. The acid is crucial for preventing catalyst poisoning by the amine products.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the resulting salt with a base (e.g., aqueous NaOH) to a pH > 10 and extract the free amine product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-3-(aminomethyl)pyridine.

Step 2: Synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

This N-allylation procedure is based on standard amine alkylation protocols.[5][10]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-(aminomethyl)pyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base: Add an excess of a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq.).

  • Alkylation: Add allyl bromide (2.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 16-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the desired product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

Characterization: The structure and purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Part 2: Proposed Biological Evaluation

Based on the known biological activities of 2-aminopyridine and diallylamine derivatives, the primary investigations for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine should focus on its potential anticancer and antimicrobial properties.[1][4][7][11]

A. Anticancer Activity Screening

The initial screening will assess the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT assay is a robust and widely accepted colorimetric method for this purpose.[12][13]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Hypothetical Mechanism of Action for Anticancer Activity

Many 2-aminopyridine derivatives function as kinase inhibitors, leading to cell cycle arrest and apoptosis.[4] A plausible mechanism for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, ultimately leading to the activation of apoptotic caspases.

G compound N,N-Diallyl-3-(aminomethyl)- 2-pyridinamine kinase Target Kinase (e.g., PI3Kδ) compound->kinase Inhibition akt Akt Phosphorylation kinase->akt downstream Downstream Effectors (e.g., Bad, mTOR) akt->downstream apoptosis Apoptosis akt->apoptosis Inhibition prolif Cell Proliferation & Survival downstream->prolif

Caption: Hypothetical signaling pathway for antiproliferative activity.

B. Antimicrobial Activity Screening

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[15][16][17]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[16] The concentration range should be broad (e.g., 256 to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Add the standardized inoculum to all wells containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[18]

Part 3: Comparison and Controls

For the data to be meaningful and replicable, it must be compared against appropriate standards and controls.

Comparator Compounds

The performance of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine should be benchmarked against both standard-of-care agents and structurally related analogs.

Assay Positive Control Rationale Structural Analogs (for SAR) Rationale for Analogs
Anticancer Doxorubicin or CisplatinA well-characterized chemotherapeutic agent with a known mechanism of action, providing a benchmark for potency.1. 2-Amino-3-(aminomethyl)pyridine2. N-Allyl-3-(aminomethyl)-2-pyridinamineTo determine the contribution of the diallyl moiety to cytotoxic activity. Analog 1 assesses the core structure, while Analog 2 explores the effect of mono- vs. di-allylation.
Antimicrobial Ciprofloxacin (antibacterial)Amphotericin B (antifungal)Broad-spectrum agents used clinically, setting a high bar for antimicrobial efficacy.[19]1. 2-Amino-3-(aminomethyl)pyridine2. Diallylamine[20]To dissect the pharmacophore. Analog 1 tests the aminopyridine core, while Analog 2 assesses the intrinsic activity of the diallylamine group.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial synthesis and investigation of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, a novel chemical entity. By following the proposed synthetic route and detailed biological evaluation protocols, researchers can generate a robust and reproducible dataset. This initial data package, including comparisons to standard drugs and structural analogs, will be essential for any future peer-reviewed publication and will facilitate replication studies by the broader scientific community.

Subsequent research should focus on elucidating the specific molecular targets and mechanisms of action for any confirmed biological activity. For promising anticancer "hits," further studies should include apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.[12] For antimicrobial leads, determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and conducting time-kill kinetic studies would be critical next steps.[21] The systematic investigation outlined herein provides a clear path forward for evaluating the therapeutic potential of this unexplored molecule.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved March 10, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. (2022). PubMed. Retrieved March 10, 2026, from [Link]

  • Allylamine. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria. Retrieved March 10, 2026, from [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. Retrieved March 10, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved March 10, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2026). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved March 10, 2026, from [Link]

  • Diallylamine. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives. (n.d.). Google Patents.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Example of bioactive compounds having an allylamine motif. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The Essential Role of Diallylamine Hydrochloride in Modern Chemical Manufacturing. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 10, 2026, from [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (2011). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine proper disposal procedures

Standard Operating Procedure & Disposal Plan: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Executive Summary & Chemical Profile For researchers and drug development professionals, handling highly reactive substituted pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Executive Summary & Chemical Profile

For researchers and drug development professionals, handling highly reactive substituted pyridines is a routine yet high-risk operation. N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a complex, polyfunctional active pharmaceutical intermediate (API) building block. Featuring a pyridine core, a primary aminomethyl group, and a sterically hindered but electronically rich N,N-diallyl moiety, this compound is highly valued in cross-coupling reactions and ring-closing metathesis.

However, these exact structural features make it a significant logistical and safety challenge. As a potent Lewis base and nucleophile, it is highly corrosive to human tissue and highly toxic to aquatic environments[1]. Improper disposal can lead to violent exothermic reactions in waste carboys, regulatory fines, and severe laboratory accidents. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and compliance.

Physicochemical Hazard Profile & Causality

To manage a chemical safely, you must understand the causality behind its hazards. We do not just follow rules; we engineer processes based on molecular behavior.

ParameterClassification / ValueOperational Causality
Chemical Class Substituted Pyridine AmineThe primary amine and pyridine nitrogen act as strong nucleophiles. It will react exothermically with acids and alkylating agents.
EPA Waste Code D002 (Corrosive) / U196 (Pyridine base)Solutions exhibit a pH > 11. It must be strictly segregated from D001 (Ignitable) non-corrosive streams to prevent base-catalyzed degradation[2].
Transport Classification UN2735 (AMINES, LIQUID, CORROSIVE)Its corrosivity to metal and skin mandates UN-rated High-Density Polyethylene (HDPE) secondary containment for transport[3].
Solubility Profile Miscible in aqueous and organic solventsSpills require a dual-phase decontamination approach (organic solvent wash followed by aqueous neutralization)[3].

Operational Handling & Experimental Workflow

Every protocol in your laboratory must be a self-validating system —meaning the process inherently checks for errors before they escalate into hazards.

Protocol 1: Laboratory Handling and Waste Segregation
  • Step 1: Primary Containment & PPE Verification Before opening the reagent, verify that your fume hood is operating at a minimum face velocity of 100 fpm. Don a Type ABEK (EN14387) respirator filter if working outside a hood, a face shield, and double-layered chemically resistant gloves (Nitrile over Neoprene). Causality: The diallyl groups significantly increase the molecule's lipophilicity, allowing it to penetrate standard single-layer latex gloves rapidly.

  • Step 2: The "Menschutkin Prevention" Segregation Check Never dispose of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine in a halogenated waste carboy (e.g., one containing Dichloromethane or Chloroform). Causality: The highly nucleophilic amine groups will undergo a slow Menschutkin reaction with halogenated solvents, forming quaternary ammonium salts. This exothermic alkylation causes pressure buildup and can lead to catastrophic carboy rupture.

  • Step 3: Aliquot Compatibility Testing (Self-Validation) Before adding bulk reaction waste to a Satellite Accumulation Area (SAA) carboy, extract a 1 mL aliquot of the waste and mix it with 1 mL of the current carboy contents in a test tube. Monitor for 5 minutes for heat generation or gas evolution. If stable, proceed with bulk transfer.

  • Step 4: SAA Logging Log the exact volume and concentration on the SAA sheet. Under EPA regulations (40 CFR 262.34), laboratories can accumulate up to 55 gallons of hazardous waste, but acutely toxic/corrosive mixtures should be removed within 3 days of reaching capacity[4].

Proper Disposal Procedures

Do not rely on drain disposal. Amines and pyridine derivatives are strictly prohibited from Publicly Owned Treatment Works (POTW) due to their resistance to standard biological degradation and aquatic toxicity.

Protocol 2: Step-by-Step Disposal Routing
  • Step 1: Container Selection Collect waste in a rigid, leak-proof HDPE container. Do not use metal drums. Causality: Amines are highly corrosive to steel (corrosion rate > 6.35 mm/year at 55ºC), which will compromise the structural integrity of metal containers[5].

  • Step 2: pH Verification Test the pH of aqueous waste streams containing this compound. If the pH is ≥ 12.5, it is legally classified as a D002 Corrosive Waste[2].

  • Step 3: Labeling Attach a compliant Hazardous Waste label. Explicitly write: "Hazardous Waste: UN2735 Corrosive Liquid, Basic, Organic (N,N-Diallyl-3-(aminomethyl)-2-pyridinamine), EPA Code D002."

  • Step 4: TSDF Transfer Coordinate with your Environmental Health and Safety (EHS) waste broker to transport the sealed containers to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Emergency Spill Response

In the event of a spill, standard absorbent pads are insufficient.

Protocol 3: Spill Containment and Neutralization
  • Step 1: Evacuation and Assessment For spills > 50 mL, evacuate the immediate area and allow the HVAC system to clear aerosolized amines.

  • Step 2: Inert Absorption Cover the spill with an inert siliceous absorbent such as dry sand, earth, or vermiculite. Causality: Never use sawdust or combustible materials. Concentrated basic amines can trigger spontaneous combustion when mixed with organic particulate matter.

  • Step 3: Chemical Neutralization Carefully apply a dilute, weak acid (e.g., 5% Citric Acid or Sodium Bisulfate solution) to the absorbed mass to neutralize the basicity. Verify neutralization with pH paper (target pH 6-8).

  • Step 4: Final Decontamination Sweep the neutralized solid into a hazardous waste bag. Wash the spill surface with methanol to dissolve residual lipophilic diallyl compounds, followed by a thorough soap and water wash.

Process Visualization: Waste Segregation Workflow

DisposalWorkflow Start Waste Generation: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine Decision Solvent Matrix? Start->Decision Aqueous Aqueous Waste (pH > 10, Corrosive) Decision->Aqueous Water Organic Organic Waste (e.g., MeOH, EtOAc) Decision->Organic Solvent HDPE Collect in HDPE Container (EPA Code D002 / UN2735) Aqueous->HDPE CheckHalogen Contains Halogens? Organic->CheckHalogen Halogenated Halogenated Waste (Alkylation Risk) CheckHalogen->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Halogenated->HDPE NonHalogenated->HDPE Incineration TSDF High-Temperature Incineration HDPE->Incineration

Caption: Workflow for the segregation and disposal of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine waste.

References

  • Title: 3-(aminomethyl)-N,N-dipropylpyridin-2-amine | C12H21N3 | CID 16793200 (Analog Data) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: EPA Hazardous Waste Codes & Classifications (D002, U196) Source: University of Georgia (UGA) Environmental Safety Division URL: [Link]

  • Title: Hazardous Waste Management and Satellite Accumulation Area Guide Source: Tennessee Tech University Environmental Health and Safety URL: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

For Immediate Use by Laboratory Professionals This document provides essential safety and handling protocols for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. As specific safety data for this novel compound is not extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

This document provides essential safety and handling protocols for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine. As specific safety data for this novel compound is not extensively available, this guidance is synthesized from an analysis of its constituent functional groups and established safety protocols for analogous compounds. The recommendations herein are based on a conservative approach to ensure the highest degree of safety for all personnel.

Section 1: Hazard Analysis Based on Chemical Structure

A thorough risk assessment must precede any handling of a new chemical entity. The structure of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine contains three key functional groups, each contributing to its potential hazard profile:

  • 2-Aminopyridine Core : This is the primary driver of toxicological concern. 2-Aminopyridine is classified as toxic if swallowed and harmful in contact with skin.[1][2] It is readily absorbed through the skin, and exposure can lead to a range of symptoms including headache, dizziness, respiratory distress, and convulsions.[3][4]

  • Diallylamine Moiety : The diallyl group introduces risks of flammability and chemical burns. Diallylamine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[5][6] It is also toxic in contact with skin.[5][6] Vapors can form explosive mixtures with air, and the substance may generate electrostatic charges during handling.[6][7]

  • Aminomethyl Group : The presence of a primary amine can contribute to the corrosive nature of the compound, similar to other aminopyridines which can cause severe skin and eye irritation.[8][9][10]

Given this structural analysis, N,N-Diallyl-3-(aminomethyl)-2-pyridinamine should be treated as a hazardous substance with acute oral and dermal toxicity, corrosive properties, and potential flammability.

Section 2: The Core PPE Ensemble: A Head-to-Toe Protocol

A comprehensive Personal Protective Equipment (PPE) plan is mandatory for all personnel handling this compound. The following ensemble is required to mitigate the risks of exposure through inhalation, skin absorption, and eye contact.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove with a chemically resistant outer glove (e.g., Butyl or Neoprene rubber).The 2-aminopyridine core necessitates robust dermal protection.[1][2] Double gloving provides a fail-safe against tears or degradation. Nitrile is a good general-purpose glove, while butyl or neoprene offers enhanced protection against corrosive amines and potential solvents.[11] Gloves must be inspected before use and disposed of immediately after handling.[5]
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles AND a full-face shield.Due to the severe corrosive potential of the amine and diallylamine components, both splash goggles and a face shield are required to protect against splashes and vapors.[7]
Body Protection Flame-resistant (FR) laboratory coat (NFPA 2112 compliant) worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat.The diallylamine moiety presents a flammability risk.[7] An FR lab coat is essential.[12] The apron adds a layer of protection against corrosive splashes.[11]
Respiratory Protection All handling of the compound must occur within a certified chemical fume hood. In the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and ammonia is required.The volatility and toxicity of aminopyridines and diallylamine necessitate strict engineering controls to prevent inhalation.[3][7][13]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills and dropped items.
Section 3: Operational Plan for Safe Handling

Adherence to a strict Standard Operating Procedure (SOP) is critical.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the complete PPE ensemble as detailed in Section 2.

  • Weighing & Transfer : Conduct all weighing and transfers of the solid compound on a disposable weigh boat within the fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.[6]

  • Dissolution : When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions. Keep the container closed as much as possible.

  • Reaction Monitoring : Keep all reaction vessels within the fume hood. Ensure proper grounding and bonding of any metal equipment to prevent static discharge.[14][15]

  • Post-Handling : After the procedure is complete, decontaminate all surfaces within the fume hood. Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.

  • Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE.[5][16]

Section 4: Disposal Plan

Chemical waste must be handled in accordance with institutional and local regulations. Pyridine and its derivatives are considered hazardous waste.[13][17]

  • Waste Segregation : All materials contaminated with N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, including gloves, weigh boats, and pipette tips, must be collected as hazardous waste.[18]

  • Container : Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[13][18]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from sources of ignition and incompatible materials like strong oxidizers and acids.[13]

  • Disposal : Contact your institution's Environmental Health & Safety (EHS) department for collection and disposal via a licensed hazardous waste contractor.[18] Do not pour this chemical or its solutions down the drain.[13]

Workflow Visualization

The following diagram outlines the procedural flow for safely handling N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_start Start: Enter Lab verify_fume_hood Verify Fume Hood Operation prep_start->verify_fume_hood don_ppe Don Full PPE Ensemble (Sec 2) verify_fume_hood->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Proceed to Hood dissolve Dissolve in Solvent weigh_transfer->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Surfaces reaction->decontaminate Procedure Complete segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process Safe Handling Complete wash_hands->end_process End

Caption: Safe handling workflow for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine.

References

  • ATSDR. Production, Import, Use, and Disposal of Pyridine. [Link]

  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet. [Link]

  • CDC/NIOSH. NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Diallylamine. [Link]

  • INCHEM. ICSC 0866 - DIALLYLAMINE. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. [Link]

  • IPCS INCHEM. International Chemical Safety Cards - DIALLYLAMINE. [Link]

  • Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE. [Link]

  • CloudSDS. Everything You Need to Know About Allylamine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of Arizona. Flame Resistant PPE | Department of Chemistry and Biochemistry. [Link]

  • Orie, K.J. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • University of Arizona, Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]

  • Li, H., et al. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Bakherad, M., et al. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
© Copyright 2026 BenchChem. All Rights Reserved.